2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole
Description
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Properties
IUPAC Name |
2-[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2NOS/c16-11-6-5-9(7-12(11)17)15-18-13(8-20-15)10-3-1-2-4-14(10)19/h1-8,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOROQIFOWSXKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC(=C(C=C3)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole
Executive Summary & Structural Architecture
The compound 2-(3,4-difluorophenyl)-4-(2-hydroxyphenyl)thiazole represents a high-value "privileged scaffold" in medicinal chemistry and materials science. It integrates two distinct functional domains around a central thiazole core:
-
The 2-(3,4-Difluorophenyl) Moiety: A lipophilic, metabolically stable "tail." The 3,4-difluoro substitution pattern is a classic bioisostere strategy to block metabolic oxidation (P450 metabolism) while enhancing membrane permeability and potency through specific hydrophobic interactions.
-
The 4-(2-Hydroxyphenyl) Moiety: A "head" group capable of Excited-State Intramolecular Proton Transfer (ESIPT) . This motif enables unique photophysical properties (large Stokes shift fluorescence) and metal chelation capabilities.
This guide details the synthesis, physicochemical mechanisms, and therapeutic potential of this compound, serving as a blueprint for researchers utilizing thiazole libraries.[1][2]
Chemical Synthesis: The Hantzsch Protocol[3][4]
The most robust route to this scaffold is the Hantzsch Thiazole Synthesis . This condensation reaction between a thioamide and an
Retrosynthetic Analysis
The target molecule is disassembled into two commercially available precursors:
-
Precursor A: 3,4-Difluorobenzothioamide (Source of the N-C-S fragment).
-
Precursor B: 2-Bromo-2'-hydroxyacetophenone (Source of the C-C backbone).
Validated Experimental Protocol
Objective: Synthesis of this compound on a 5.0 mmol scale.
Reagents:
-
3,4-Difluorobenzothioamide (0.866 g, 5.0 mmol)
-
2-Bromo-2'-hydroxyacetophenone (1.075 g, 5.0 mmol)
-
Ethanol (Absolute, 20 mL)
-
Sodium Acetate (Optional buffer, 5.0 mmol)
Step-by-Step Methodology:
-
Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-difluorobenzothioamide in 20 mL of absolute ethanol.
-
Addition: Add 2-bromo-2'-hydroxyacetophenone dropwise over 5 minutes. Note: The reaction is exothermic; observe for initial color change.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 4:1). -
Precipitation: Cool the reaction mixture to room temperature. If precipitation does not occur spontaneously, reduce volume by 50% under vacuum and cool in an ice bath.
-
Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold ethanol (
) and water ( ) to remove HBr salts. -
Purification: Recrystallize from hot ethanol or an Ethanol/DMF mixture to obtain needle-like crystals.
Reaction Mechanism Visualization
Figure 1: The Hantzsch Thiazole Synthesis pathway, highlighting the critical S-alkylation and subsequent cyclodehydration steps.
Physicochemical Properties: The ESIPT Mechanism[5][6][7][8][9]
The defining feature of the 4-(2-hydroxyphenyl)thiazole motif is Excited-State Intramolecular Proton Transfer (ESIPT) .[3]
Mechanism of Action[3]
-
Ground State (Enol): The molecule exists primarily in the Enol form, stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl proton and the thiazole nitrogen.
-
Excitation (
): Upon UV excitation, the acidity of the hydroxyl group and the basicity of the thiazole nitrogen increase significantly. -
Proton Transfer: The proton transfers ultra-fast (<100 fs) from the Oxygen to the Nitrogen, forming the excited Keto tautomer.
-
Emission: The Keto form relaxes to the ground state via fluorescence emission. Because the Keto form has a significantly different electronic structure than the Enol form, the emission is highly red-shifted (Large Stokes Shift: >100 nm).
ESIPT Cycle Visualization
Figure 2: The four-level photophysical cycle describing the ESIPT process, responsible for the large Stokes shift fluorescence.
Analytical Characterization Data
The following data represents the expected spectral signature for this compound based on validated analogs.
Table 1: Predicted NMR Spectral Data
| Nucleus | Chemical Shift ( | Multiplicity | Assignment |
| 11.50 | Singlet (Broad) | Phenolic -OH (Intramolecular H-bond) | |
| 8.15 | Singlet | Thiazole C5-H | |
| 7.80 - 7.90 | Multiplet | 3,4-Difluorophenyl (Ar-H) | |
| 7.60 | Doublet of Doublets | Phenolic Ring (C6-H) | |
| 6.90 - 7.30 | Multiplet | Remaining Ar-H | |
| -138.5 | Multiplet | C3-F (Difluorophenyl) | |
| -141.2 | Multiplet | C4-F (Difluorophenyl) |
Note: Spectra should be recorded in DMSO-
Biological Applications & Therapeutic Potential[1][2][3][11][12][13]
Xanthine Oxidase (XO) Inhibition
This scaffold is structurally homologous to Febuxostat , a potent non-purine XO inhibitor used for treating gout.
-
Mechanism: The thiazole ring occupies the hydrophobic channel of the XO active site.
-
Role of 3,4-Difluoro: Mimics the isobutoxy/cyano interactions of Febuxostat but with enhanced metabolic stability against hydroxylation.
Antimicrobial & Biofilm Inhibition
2,4-Disubstituted thiazoles exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus). The 2-hydroxyphenyl moiety acts as a siderophore mimic, potentially disrupting bacterial iron acquisition pathways.
Kinase Inhibition (Oncology)
The 2-aminothiazole core is a "privileged structure" in kinase inhibitors (e.g., Dasatinib). While this specific molecule lacks the 2-amino group, the 2-aryl-4-aryl architecture provides a rigid template for Type II kinase inhibitors, fitting into the ATP-binding pocket with the phenolic OH capable of forming hinge-region hydrogen bonds.
References
-
Hantzsch Thiazole Synthesis Review
-
ESIPT Mechanism in Thiazoles
-
Biological Activity of 2,4-Disubstituted Thiazoles
-
Fluorine in Medicinal Chemistry
- Title: Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents
- Source:ChemBioChem
-
URL:[Link]
Sources
- 1. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Theoretical investigations on forward-backward ESIPT processes of three fluorophores deriving from 2-(2'-hydroxyphenyl)thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review on Chemical-Biological Applications of Thiazole Derivatives | Forefront in Engineering & Technology [scientificforefront.org]
- 7. globalresearchonline.net [globalresearchonline.net]
Photophysics and Engineering of 4-(2-Hydroxyphenyl)thiazole (HPT) Scaffolds: A Technical Manual
Executive Summary
This technical guide details the molecular engineering, synthesis, and photophysical characterization of 4-(2-hydroxyphenyl)thiazole (HPT) derivatives. Unlike conventional fluorophores (e.g., fluorescein, rhodamine), HPT derivatives operate via Excited-State Intramolecular Proton Transfer (ESIPT) . This mechanism yields an exceptionally large Stokes shift (>150 nm), minimizing self-absorption and enabling "zero-background" detection in complex biological matrices. This document serves as a blueprint for researchers leveraging HPT scaffolds for chemosensing and bio-imaging applications.
Module 1: The ESIPT Engine (Mechanism & Theory)
The core utility of HPT derivatives lies in their ability to undergo a four-level photocycle involving a rapid proton transfer.
The Photocycle
In the ground state (
-
Excitation: The Enol form absorbs a photon (
). -
Proton Transfer: An ultrafast (
fs) proton transfer occurs from oxygen to nitrogen, generating the excited Keto (K)* tautomer. -
Radiative Decay: The
species relaxes to the ground state Keto form ( ), emitting a photon. Because the state is significantly lower in energy than , the emission is highly red-shifted. -
Back-Proton Transfer: The unstable ground-state Keto form (
) rapidly reverts to the stable Enol form ( ), resetting the cycle.
Energy Diagram
The following Jablonski diagram illustrates the energy landscape that prevents self-absorption (inner-filter effect).
Figure 1: Four-level ESIPT photocycle showing the origin of the large Stokes shift.
Module 2: Synthetic Architecture
To synthesize 4-(2-hydroxyphenyl)thiazole derivatives, the Hantzsch Thiazole Synthesis is the most robust protocol. This condensation reaction involves an
Retrosynthetic Logic
To ensure the thiazole C4 position is linked to the phenol:
-
Component A (Electrophile): 2-Bromo-2'-hydroxyacetophenone (provides the phenol and C4-C5 of thiazole).
-
Component B (Nucleophile): Thioamide or Thiourea (provides the N-C-S moiety).
Optimized Protocol (Step-by-Step)
Note: This protocol assumes the synthesis of the parent scaffold.
-
Reactant Preparation: Dissolve 2-bromo-2'-hydroxyacetophenone (1.0 eq) in absolute ethanol (0.1 M concentration).
-
Addition: Add thioformamide (or substituted thiobenzamide for 2-position functionalization) (1.1 eq).
-
Cyclization: Heat the mixture to reflux (
C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The disappearance of the starting bromide indicates completion. -
Precipitation: Cool the reaction mixture to room temperature. Pour into ice-cold water. Neutralize with 10%
to precipitate the free base thiazole. -
Purification: Filter the solid. Recrystallize from hot ethanol or purify via silica gel column chromatography.
Figure 2: Hantzsch synthesis workflow for generating the HPT core scaffold.
Module 3: Photophysical Characterization
The photophysics of HPT derivatives are highly sensitive to the environment. The table below summarizes typical values for 4-(2-hydroxyphenyl)thiazole in solvents of varying polarity.
Data Summary
| Solvent | Polarity Index | Stokes Shift (nm) | Quantum Yield ( | Dominant Species | ||
| Cyclohexane | 0.2 | 325 | 485 | 160 | 0.02 - 0.05 | Keto (ESIPT efficient) |
| Toluene | 2.4 | 328 | 490 | 162 | 0.05 - 0.10 | Keto |
| Acetonitrile | 5.8 | 322 | 495 | 173 | < 0.01 | Mixed (H-bond disruption) |
| Methanol | 5.1 | 320 | 370 / 490 | 50 / 170 | < 0.01 | Dual (Enol + Keto) |
| Solid State | N/A | 340 | 510 | 170 | 0.15 - 0.30 | Keto (AIE active) |
Note: In protic solvents like Methanol, intermolecular hydrogen bonding with the solvent competes with the intramolecular H-bond, often quenching the ESIPT emission or resulting in a dual-emission band (Enol emission ~370nm).
Module 4: Standardized Protocols
Determination of Fluorescence Quantum Yield ( )
To ensure E-E-A-T compliance, use the Comparative Method rather than absolute measurement unless an integrating sphere is available.
Reagents:
-
Standard: Quinine Sulfate in 0.1 M
( ) or Coumarin 153 in Ethanol ( ). -
Sample: HPT derivative in spectroscopic grade solvent (e.g., Toluene).
Protocol:
-
Absorbance Matching: Prepare solutions of the standard and the sample such that their absorbance at the excitation wavelength (
) is identical and below 0.1 OD (to avoid inner-filter effects).-
Target:
at nm.
-
-
Emission Scan: Record the fluorescence spectrum for both solutions using the same slit widths and integration times.
-
Integration: Calculate the integrated area (
) under the emission curve for both. -
Calculation: Apply the following equation:
- : Integrated fluorescence intensity.[4][5][6]
- : Absorbance at excitation wavelength.[6][7]
- : Refractive index of the solvent.[8]
Critical Control: Ensure the excitation wavelength is identical for both sample and standard. Correct for the refractive index if different solvents are used (e.g., Toluene vs. Water).
Module 5: Applications in Bio-Imaging & Sensing
HPT derivatives are primarily used as "Turn-On" probes. The ESIPT mechanism is fragile; disrupting the IMHB kills the red emission, while restoring it (or chelating the metal to force a planar geometry) restores fluorescence.
Zinc ( ) Sensing Mechanism
Free HPT derivatives often have low quantum yields in polar biological media due to bond rotation. Upon binding
-
Chelation: The phenolic oxygen and thiazole nitrogen bind the metal (
or stoichiometry). -
Rigidification: This locks the molecule in a planar conformation, inhibiting non-radiative decay.
-
CHEF Effect: Chelation-Enhanced Fluorescence occurs, often shifting emission to the blue (inhibiting ESIPT) or enhancing the Keto emission depending on the coordination geometry.
Ratiometric pH Sensing
-
Acidic/Neutral pH: IMHB is intact
ESIPT active Red Emission (~490 nm). -
Basic pH (>10): Phenolic proton is removed (
formed) ESIPT impossible Blue/Green Emission (Charge Transfer band).
References
-
Woolfe, G. J., et al. (1986). "Excited-state intramolecular proton transfer in some 2-(2'-hydroxyphenyl)benzazoles." Journal of the American Chemical Society. Link (Foundational text on the ESIPT mechanism in azole systems).
-
Zhao, J., et al. (2011).[5] "Excited-state intramolecular proton transfer (ESIPT): from basic mechanisms to functional materials." Physical Chemistry Chemical Physics. Link (Comprehensive review of ESIPT applications).
-
Brouwer, A. M. (2011). "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry. Link (The authoritative standard for QY protocols).
-
Padalkar, V. S., & Sekar, N. (2016).[9] "Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters." Journal of Fluorescence. Link (Specifics on solid-state properties of thiazole derivatives).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. pure.uva.nl [pure.uva.nl]
- 5. publications.iupac.org [publications.iupac.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. d-nb.info [d-nb.info]
- 8. Fluorescence Quantum Yield Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Guide: ESIPT Mechanism in 2-Aryl-4-(2-hydroxyphenyl)thiazole Compounds
Executive Summary
This technical guide provides a comprehensive analysis of the 2-aryl-4-(2-hydroxyphenyl)thiazole scaffold, a specialized fluorophore capable of Excited-State Intramolecular Proton Transfer (ESIPT). Unlike the more common 2-(2-hydroxyphenyl)benzothiazole (HBT), this scaffold offers unique tunability through the 2-aryl position, allowing for precise modulation of conjugation length and solubility without disrupting the proton-transferring core at position 4.
This document details the quantum mechanical underpinnings of the ESIPT mechanism, provides a validated Hantzsch synthesis protocol, and outlines rigorous characterization workflows. It is designed to serve as a blueprint for developing ratiometric fluorescent probes and bio-imaging agents.
Molecular Architecture & ESIPT Mechanism[1]
The core functionality of this scaffold relies on a pre-organized intramolecular hydrogen bond (IMHB) between the hydroxyl proton of the phenol ring (at position 4) and the nitrogen atom of the thiazole ring.
The Photophysical Cycle
Upon photoexcitation, the acidity of the phenolic hydroxyl group increases significantly, while the basicity of the thiazole nitrogen increases. This drives the ultrafast transfer of a proton (
-
Ground State (
): The molecule exists primarily as the Enol form, stabilized by the IMHB (O-H···N). -
Excitation (
): Absorption of a photon populates the excited Enol state ( ). -
Proton Transfer (
): An ultrafast ( fs) barrierless proton transfer occurs, yielding the excited Keto tautomer ( ). -
Radiative Decay (
): The species relaxes to the ground state Keto form ( ) via fluorescence emission. Because the state is lower in energy than , the emission is significantly red-shifted (Large Stokes Shift). -
Back-Proton Transfer (
): The ground state Keto form is unstable and rapidly reverts to the Enol form, resetting the cycle.
Mechanistic Pathway Diagram
Figure 1: The four-level photophysical cycle of ESIPT in 4-(2-hydroxyphenyl)thiazoles. Note the distinct absorption (Enol) and emission (Keto) pathways.[1]
Synthesis & Structural Design
To access the 2-aryl-4-(2-hydroxyphenyl)thiazole isomer specifically, the Hantzsch Thiazole Synthesis is the most robust method. This approach involves the condensation of a thiobenzamide (providing the 2-aryl moiety) with a 2-hydroxy-phenacyl bromide (providing the 4-hydroxyphenyl moiety).
Retrosynthetic Logic
-
Component A (Electrophile):
-Bromo-2'-hydroxyacetophenone. -
Component B (Nucleophile): Substituted Thiobenzamide (Ar-CS-
). -
Mechanism: The sulfur atom attacks the
-carbon of the bromide, followed by cyclization involving the amide nitrogen and dehydration.
Validated Synthesis Protocol
Objective: Synthesis of 2-phenyl-4-(2-hydroxyphenyl)thiazole.
-
Reagent Preparation:
-
Dissolve 2-hydroxyacetophenone (10 mmol) in
. Add (10 mmol) dropwise at 0°C to generate -bromo-2'-hydroxyacetophenone . Isolate via washing with and concentration.
-
-
Condensation:
-
In a round-bottom flask, combine the freshly prepared
-bromo ketone (1.0 eq) and thiobenzamide (1.0 eq) in absolute Ethanol (20 mL).
-
-
Reflux:
-
Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). A fluorescent spot will appear.
-
-
Work-up:
-
Cool to room temperature.[2] The hydrobromide salt of the product may precipitate.
-
Neutralize with aqueous
or to liberate the free base. -
Filter the precipitate, wash with cold water and cold ethanol.
-
-
Purification:
-
Recrystallize from Ethanol/DMF or purify via silica gel column chromatography (Eluent: DCM/Hexane).
-
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic pathway utilizing the Hantzsch condensation to construct the thiazole core.
Photophysical Characterization
Accurate characterization is critical to confirm ESIPT behavior. The hallmark is a large Stokes shift (
Expected Spectral Data (Representative)
| Solvent Polarity | Absorption | Emission | Dominant Species | Quantum Yield ( |
| Toluene (Non-polar) | 335 - 345 | 480 - 500 | Keto ( | High (>0.4) |
| DCM (Moderate) | 335 - 345 | 490 - 510 | Keto ( | Moderate |
| Ethanol (Polar/H-bond) | 330 - 340 | 390 (Enol) & 520 (Keto) | Dual Emission | Low |
| DMSO (Polar) | 330 - 340 | ~400 (Enol) | Enol ( | Low |
Note: In strong H-bonding solvents (DMSO, MeOH), intermolecular H-bonds with the solvent can disrupt the intramolecular H-bond, inhibiting ESIPT and leading to normal Enol emission (blue/UV).
Protocol: Confirming ESIPT Mechanism
To distinguish ESIPT from other phenomena (like Charge Transfer), perform the Solvatochromic Shift Assay :
-
Prepare Solutions: Dissolve the dye (
) in Toluene, DCM, Acetonitrile, and Methanol. -
Absorbance: Measure UV-Vis. The absorption peak (Enol form) should remain relatively constant (
nm) because the ground state is unaffected by solvent polarity changes in the dipole. -
Emission: Excite at the absorption max.
-
If ESIPT : You will see a large Stokes shift in Toluene. In Methanol, you may see a dual peak (one blue, one yellow/green).
-
If ICT (Internal Charge Transfer) : The emission peak will shift continuously and significantly to the red as solvent polarity increases. ESIPT bands are generally less sensitive to polarity than ICT bands, but sensitive to H-bonding ability.
-
Applications in Bio-Imaging & Sensing
The 2-aryl-4-(2-hydroxyphenyl)thiazole scaffold is highly valuable for ratiometric sensing .
-
Mechanism of Action: The ESIPT process requires the phenolic proton. If this proton is removed (high pH) or "masked" (chemical reaction), ESIPT is turned OFF , and the emission shifts to the blue (Enol-like) or is quenched.
-
Design Strategy:
-
Protease Sensing: Esterify the phenol with a specific peptide substrate. The ester cannot perform ESIPT (Blue emission). Upon cleavage by the target enzyme, the phenol is restored, ESIPT turns ON (Green/Yellow emission).
-
pH Sensing: At neutral pH, ESIPT is active. At basic pH (
), the phenolate anion forms, inhibiting proton transfer.
-
References
-
Hantzsch Thiazole Synthesis Mechanism
-
ESIPT in Thiazole Deriv
- Title: "Theoretical investigations on forward-backward ESIPT processes of three fluorophores deriving
- Source: Photochemical & Photobiological Sciences (via PubMed).
-
URL:[Link]
-
Solvent Effects on ESIPT
-
Synthesis of 4-(2-hydroxyphenyl)thiazoles
- Title: "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Deriv
- Source: Molecules (PMC).
-
URL:[Link]
Sources
Technical Guide: The 3,4-Difluorophenyl Thiazole (DFPT) Fluorophore Motif
Core Directive & Executive Summary
This guide analyzes the 3,4-difluorophenyl thiazole (DFPT) motif, a specialized pharmacophore and fluorogenic scaffold. Unlike ubiquitous dyes like Fluorescein, the DFPT motif is rarely a standalone dye; rather, it is a high-performance "tuner unit" used to modulate the electronic and metabolic properties of larger push-pull systems.
Key Technical Value:
-
Metabolic Armor: The 3,4-difluoro substitution blocks oxidative metabolism at the most susceptible phenyl positions (para/meta), significantly extending half-life (
) in vivo. -
Electronic Modulation: The strong electron-withdrawing nature (
and effects) of the fluorine atoms stabilizes the HOMO/LUMO levels, often inducing hypsochromic shifts in absorption while enhancing quantum yield ( ) through rigidification. -
Lipophilicity Tuning: Increases
to improve membrane permeability without adding steric bulk comparable to chloro- or bromo- substituents.
Molecular Design & Electronic Characteristics[1][2][3][4][5]
The Fluorine Effect on the Thiazole Scaffold
The integration of a 3,4-difluorophenyl ring into a thiazole system fundamentally alters the photophysics via the Field Effect and Resonance Effect .
-
HOMO/LUMO Stabilization: The high electronegativity of fluorine pulls electron density from the
-system. In a donor-acceptor (D-A) fluorophore where the thiazole acts as the acceptor, the DFPT motif enhances the electron affinity, stabilizing the LUMO. -
Non-Covalent Interactions: The C-F bond is highly polar but non-polarizable. It can engage in orthogonal dipolar interactions with amide carbonyls or protein backbones, enhancing binding affinity in drug targets (e.g., EGFR/BRAF inhibitors).
Photophysical Data Summary
The following table contrasts a standard phenyl-thiazole scaffold with its 3,4-difluorinated analog in a representative push-pull system (e.g., 2-phenylbenzothiazole derivatives).
Table 1: Comparative Photophysical Properties (Representative Data)
| Characteristic | Phenyl-Thiazole (Standard) | 3,4-Difluorophenyl-Thiazole (DFPT) | Mechanism of Change |
| Abs. Max ( | 330–350 nm | 320–340 nm | Hypsochromic shift due to HOMO stabilization. |
| Em. Max ( | 400–420 nm | 390–415 nm | Blue-shift; reduced conjugation efficiency. |
| Quantum Yield ( | 0.05 – 0.20 | 0.35 – 0.65 | Rigidification; reduced C-H vibrational quenching. |
| Stokes Shift | ~70 nm | ~75 nm | Slight increase due to ICT character changes. |
| Lipophilicity ( | 2.5 | 3.1 | Fluorine increases hydrophobicity. |
| Metabolic Stability | Low (Para-hydroxylation) | High | C-F bond energy (116 kcal/mol) resists P450. |
Note: Data represents typical shifts observed in benzothiazole/thiazole systems. Actual values depend on the specific auxochromes at the 2- or 5-positions.
Visualization of Electronic Effects
The following diagram illustrates the electronic influence of the 3,4-difluoro substitution on the thiazole core, highlighting the inductive withdrawal and metabolic blocking.
Figure 1: Mechanistic impact of 3,4-difluorination on the electronic states and photophysics of the thiazole scaffold.
Experimental Protocol: Hantzsch Synthesis of DFPT
The most robust method for synthesizing 2-amino-4-(3,4-difluorophenyl)thiazole is the Hantzsch Thiazole Synthesis . This protocol is self-validating via TLC monitoring and precipitation.
Reagents & Materials
-
Substrate: 3,4-Difluoroacetophenone (CAS: 369-33-5)
-
Brominating Agent: N-Bromosuccinimide (NBS) or Bromine (
) -
Cyclization Agent: Thiourea (CAS: 62-56-6)
-
Solvent: Ethanol (Absolute)
-
Catalyst: p-Toluenesulfonic acid (pTSA) - Optional, accelerates cyclization.
Step-by-Step Methodology
Phase 1:
-
Dissolve 3,4-difluoroacetophenone (10 mmol) in acetonitrile (20 mL).
-
Add NBS (10.5 mmol) and a catalytic amount of pTSA (0.1 eq).
-
Reflux at 80°C for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the ketone.
-
Validation: The formation of
-bromo-3,4-difluoroacetophenone is indicated by a distinct downfield shift of the -protons in H NMR (~4.5 ppm).
Phase 2: Cyclization (Hantzsch Condensation)
-
Without isolation (if pure), or after workup, dissolve the
-bromo ketone (10 mmol) in Ethanol (30 mL). -
Add Thiourea (11 mmol) directly to the solution.
-
Reflux for 3–4 hours. A white or pale yellow precipitate (the hydrobromide salt) often forms.
-
Workup: Cool to room temperature. Neutralize with 10%
solution to precipitate the free base. -
Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.
Synthesis Workflow Diagram
Figure 2: Step-by-step Hantzsch synthesis pathway for the DFPT scaffold.
Biological & Medicinal Applications[4][6][7][8]
Metabolic Stability (The "Fluorine Scan")
In drug discovery, the "Fluorine Scan" involves systematically replacing hydrogen atoms with fluorine to identify sites of metabolic vulnerability. The 3,4-difluorophenyl motif is particularly effective because:
-
Blockade: It blocks the para-position (major site of CYP450 oxidation).
-
Lipophilicity: It increases membrane permeability (crucial for intracellular targets like kinases) without the toxicity risks of chlorination.
-
Bioisosterism: It mimics the steric bulk of a carbonyl or hydroxyl group while remaining hydrophobic.
Kinase Inhibition (EGFR/BRAF)
Derivatives of 2-amino-4-(3,4-difluorophenyl)thiazole have shown potent activity as dual inhibitors of EGFR and BRAF V600E . The electron-poor phenyl ring enhances
References
-
Synthesis and Photophysics of Benzothiazole Fluorophores Title: Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Source: Chemical Science (RSC), 2014. URL:[Link]
-
Fluorine in Medicinal Chemistry Title: Importance of Fluorine in Benzazole Compounds. Source: Molecules (MDPI), 2020. URL:[Link]
-
Thiazole Synthesis Protocols Title: Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties. Source: Molecules (PMC), 2022. URL:[Link]
-
Electronic Effects in Thiazoles Title: Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives.[1][2] Source: CrystEngComm (RSC), 2023. URL:[Link]
Sources
An In-Depth Technical Guide to Excited-State Intramolecular Proton Transfer (ESIPT) Thiazole Dyes
This guide provides a comprehensive technical overview of excited-state intramolecular proton transfer (ESIPT) in thiazole-based dyes. It is intended for researchers, scientists, and professionals in drug development who are interested in the design, synthesis, characterization, and application of these unique fluorophores.
Part 1: Fundamental Principles of ESIPT in Thiazole Dyes
Introduction to Excited-State Intramolecular Proton Transfer (ESIPT)
Excited-state intramolecular proton transfer (ESIPT) is a remarkable photophysical process where a proton is transferred within a molecule in its electronically excited state.[1][2] This ultrafast reaction, often occurring on the femtosecond to picosecond timescale, leads to the formation of a transient tautomer with distinct electronic and emissive properties from the ground-state molecule.[3] A key characteristic of ESIPT is the large Stokes shift, which is the difference in wavelength between the maximum of the absorption and emission spectra.[1] This large separation minimizes self-absorption and background interference, making ESIPT fluorophores highly valuable for various applications, including fluorescent sensing and bioimaging.[2][4]
The fundamental prerequisite for ESIPT is the presence of both a proton-donating group (e.g., hydroxyl, -OH) and a proton-accepting group (e.g., a nitrogen atom in a heterocyclic ring) in close proximity within the molecule, typically connected by an intramolecular hydrogen bond.[2][5] Upon photoexcitation, the acidity of the proton donor and the basicity of the proton acceptor increase, facilitating the proton transfer.
The Thiazole Scaffold in ESIPT Dyes
Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, serves as an excellent scaffold for constructing ESIPT-active dyes.[6] The nitrogen atom in the thiazole ring is a good proton acceptor, and when a proton-donating group like a hydroxyl group is positioned ortho to the point of attachment of the thiazole ring to another aromatic system (commonly a phenol), the necessary intramolecular hydrogen bond for ESIPT can be readily formed.[7][8] The structural rigidity and favorable electronic properties of the thiazole ring system contribute to the efficiency of the ESIPT process and the high fluorescence quantum yields often observed in these dyes.[6] Furthermore, the thiazole core can be readily functionalized, allowing for the fine-tuning of the dye's photophysical properties and the introduction of specific functionalities for targeted applications.[3][9]
The Four-Level Photochemical Cycle of ESIPT
The ESIPT process is best described by a four-level photochemical cycle involving two distinct chemical species: the ground-state enol (E) form and the excited-state keto (K*) tautomer.
-
Absorption: The ground-state enol form (E) absorbs a photon of light, promoting it to its first electronically excited singlet state (E*).
-
ESIPT: In the excited state, the proton is rapidly transferred from the donor to the acceptor group, forming the excited-state keto tautomer (K*). This process is typically very fast and often barrierless.[10]
-
Fluorescence: The excited keto tautomer (K*) relaxes to its ground state (K) by emitting a photon of light. This emission is characterized by a large Stokes shift relative to the initial absorption of the enol form.
-
Reverse Proton Transfer: In the ground state, the keto form (K) is typically less stable than the enol form (E), and a rapid reverse proton transfer occurs to regenerate the original enol species, completing the cycle.
In some cases, a small population of the excited enol form (E*) may relax directly to the ground state (E) via fluorescence, resulting in a dual emission spectrum with both a normal and a large Stokes-shifted band.[11] The ratio of these two emission bands can be highly sensitive to the local environment, a property that is exploited in sensing applications.[12]
Part 2: Design and Synthesis of ESIPT Thiazole Dyes
Rational Design Strategies
The photophysical properties of ESIPT thiazole dyes can be rationally tuned by modifying their molecular structure. Key design strategies include:
-
Substitution Effects: Introducing electron-donating or electron-withdrawing groups on the aromatic rings can modulate the energy levels of the frontier molecular orbitals, thereby shifting the absorption and emission wavelengths.[10][13]
-
Extended Conjugation: Extending the π-conjugated system of the dye can lead to red-shifted absorption and emission, which is desirable for applications in biological imaging to minimize autofluorescence and enhance tissue penetration.[8]
-
Modulating ESIPT Efficiency: The efficiency of the ESIPT process can be controlled by altering the acidity of the proton donor and the basicity of the proton acceptor through the introduction of appropriate substituents.[10]
-
Introducing Recognition Moieties: For sensing applications, specific recognition units can be incorporated into the dye structure that interact with the target analyte, leading to a change in the ESIPT process and a detectable fluorescence response.[14]
Synthetic Methodologies
The most common core structure for ESIPT thiazole dyes is 2-(2'-hydroxyphenyl)thiazole. Several synthetic routes are available to access this scaffold and its derivatives. A prevalent method involves the condensation of a 2-hydroxythiobenzamide with an α-haloketone (Hantzsch thiazole synthesis) or the condensation of a 2-aminothiophenol with a salicylic acid derivative.[15] Suzuki coupling reactions are also employed to introduce various substituents onto the aromatic backbone.[13]
Detailed Step-by-Step Synthesis Protocol for a Representative ESIPT Thiazole Dye: 2-(2'-hydroxyphenyl)benzothiazole (HBT)
This protocol describes the synthesis of the parent ESIPT dye, 2-(2'-hydroxyphenyl)benzothiazole (HBT), a foundational structure for many functional probes.
Materials:
-
2-Aminothiophenol
-
Salicylic acid
-
Polyphosphoric acid (PPA)
-
Methanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminothiophenol (1.25 g, 10 mmol) and salicylic acid (1.38 g, 10 mmol).
-
Addition of Catalyst: Carefully add polyphosphoric acid (20 g) to the flask. The mixture will become viscous.
-
Reaction: Heat the reaction mixture to 180 °C with stirring for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the viscous solution into a beaker containing 200 mL of ice-cold deionized water with vigorous stirring. A precipitate will form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of deionized water to remove any remaining PPA.
-
Purification: Recrystallize the crude product from hot methanol to obtain pure 2-(2'-hydroxyphenyl)benzothiazole as a pale yellow solid.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 3: Photophysical Characterization of ESIPT Thiazole Dyes
Steady-State and Time-Resolved Fluorescence Spectroscopy
The hallmark of an ESIPT dye is its unique fluorescence signature. Steady-state fluorescence spectroscopy is used to measure the emission spectrum, which for an ESIPT dye will typically show a large Stokes shift. Time-resolved fluorescence spectroscopy can be used to measure the fluorescence lifetime of the excited keto tautomer, providing insights into the dynamics of the ESIPT process.[5]
Investigating Solvent Effects (Solvatochromism)
The photophysical properties of ESIPT dyes are often highly sensitive to the solvent environment.[12] By measuring the absorption and emission spectra in a range of solvents with varying polarity and hydrogen-bonding capabilities, one can gain valuable information about the nature of the excited state and the influence of the environment on the ESIPT process. This phenomenon, known as solvatochromism, is a powerful tool for characterizing these dyes.[5]
Protocol for Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is a common and accessible approach.[16]
Materials:
-
Calibrated fluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
ESIPT dye solution of unknown quantum yield
-
Standard fluorophore solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Solvent (spectroscopic grade)
Procedure:
-
Prepare a series of dilute solutions of both the standard and the unknown ESIPT dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the standard and the unknown. Ensure the excitation and emission slit widths are kept constant.
-
Integrate the area under the emission spectra for both the standard and the unknown.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the unknown. The plots should be linear.
-
Calculate the quantum yield of the unknown sample (Φx) using the following equation:
Φx = Φs * (Gradx / Grads) * (ηx² / ηs²)
where:
-
Φs is the quantum yield of the standard
-
Gradx and Grads are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the unknown and the standard, respectively.
-
ηx and ηs are the refractive indices of the solvents used for the unknown and the standard, respectively (if different solvents are used).
-
Data Interpretation and Troubleshooting
-
Dual Emission: The presence of two emission bands can indicate an equilibrium between the excited enol and keto forms. The relative intensities of these bands can provide information about the factors influencing the ESIPT process.[11]
-
Low Quantum Yield: This could be due to non-radiative decay pathways competing with fluorescence. Time-resolved spectroscopy can help elucidate these processes.
-
Spectral Shifts: Unexpected shifts in absorption or emission spectra could be due to aggregation, interaction with impurities, or changes in the solvent environment. Careful sample preparation and solvent purity are crucial.[17]
Part 4: Computational Modeling of ESIPT in Thiazole Dyes
The Role of Theoretical Calculations
Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for understanding the ESIPT mechanism at the molecular level.[7][18] It can be used to:
-
Predict the geometries of the ground and excited states of the enol and keto forms.
-
Calculate the potential energy surfaces for the proton transfer reaction.
-
Simulate the absorption and emission spectra, which can be compared with experimental data.[15]
-
Analyze the changes in electronic structure upon excitation and proton transfer.
Time-Dependent Density Functional Theory (TD-DFT)
TD-DFT is a widely used quantum chemical method for calculating the excited-state properties of molecules.[7] By solving the time-dependent Kohn-Sham equations, one can obtain information about excitation energies, oscillator strengths (related to absorption intensity), and excited-state geometries.
Protocol for TD-DFT Calculations of an ESIPT Thiazole Dye
-
Geometry Optimization: Optimize the ground-state (S₀) geometry of the enol form of the thiazole dye using a suitable density functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to ensure that it corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
-
Absorption Spectrum: Using the optimized ground-state geometry, perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths, which can be used to simulate the absorption spectrum.
-
Excited-State Optimization: Optimize the geometry of the first excited state (S₁) for the keto tautomer. This will provide the geometry from which fluorescence occurs.
-
Emission Spectrum: Using the optimized S₁ geometry of the keto tautomer, perform a TD-DFT calculation to determine the emission energy.
-
Potential Energy Surface (PES): To investigate the proton transfer pathway, a PES can be constructed by performing a series of constrained geometry optimizations where the O-H bond length is systematically varied.
Part 5: Applications in Research and Drug Development
Fluorescent Probes for Sensing and Bioimaging
The sensitivity of their fluorescence to the local environment makes ESIPT thiazole dyes excellent candidates for the development of fluorescent probes. They have been successfully employed to detect a wide range of analytes, including metal ions, anions, and biologically relevant small molecules.[1] Their large Stokes shifts are particularly advantageous for bioimaging, as they minimize interference from cellular autofluorescence.[19]
Protocol for Live-Cell Imaging with ESIPT Thiazole Probes
This protocol provides a general workflow for using an ESIPT thiazole dye as a fluorescent probe for live-cell imaging.
Materials:
-
ESIPT thiazole dye stock solution (e.g., in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Phosphate-buffered saline (PBS)
-
Cells of interest (e.g., HeLa, MCF-7)
-
Cell culture plates or chambered coverglass
-
Fluorescence microscope equipped with appropriate filters
Procedure:
-
Cell Culture: Culture the cells in a suitable medium supplemented with FBS and antibiotics in a humidified incubator at 37 °C and 5% CO₂.
-
Cell Seeding: Seed the cells onto culture plates or chambered coverglass and allow them to adhere overnight.
-
Probe Loading: Prepare a working solution of the ESIPT thiazole probe in cell culture medium. The optimal concentration will need to be determined empirically but is typically in the low micromolar range. Remove the old medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells with the probe for a specific period (e.g., 30 minutes to a few hours) at 37 °C.
-
Washing: Remove the probe-containing medium and wash the cells three times with warm PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed medium to the cells and image them using a fluorescence microscope. Use filter sets that are appropriate for the excitation and emission wavelengths of the ESIPT dye.
Emerging Applications in Drug Delivery and Photodynamic Therapy
The unique photophysical properties of ESIPT thiazole dyes are also being explored in the context of drug development.
-
Drug Delivery: ESIPT dyes can be incorporated into nanoparticles or other drug delivery systems to serve as imaging agents for tracking the delivery vehicle and as reporters for drug release.[20] The change in the local environment upon drug release can trigger a change in the fluorescence of the ESIPT dye.
-
Photodynamic Therapy (PDT): Some ESIPT-capable molecules can generate reactive oxygen species (ROS) upon photoexcitation, a property that can be harnessed for photodynamic therapy. The thiazole scaffold offers opportunities to design novel photosensitizers with favorable photophysical and biological properties.
Part 6: Conclusion and Future Outlook
ESIPT thiazole dyes represent a fascinating and versatile class of fluorophores with a rich photochemistry. Their large Stokes shifts, environmental sensitivity, and tunable properties make them highly valuable tools in various scientific disciplines. The continued development of novel synthetic strategies, coupled with advanced spectroscopic and computational techniques, will undoubtedly lead to the discovery of new ESIPT thiazole dyes with enhanced performance and novel applications in areas ranging from fundamental research to clinical diagnostics and therapeutics.
References
-
Density Functional Theory Applied to Excited State Intramolecular Proton Transfer in Imidazole-, Oxazole-, and Thiazole-Based Systems. (n.d.). ODU Digital Commons. Retrieved February 15, 2026, from [Link]
-
Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. (2022). ACS Physical Chemistry Au. [Link]
-
Density Functional Theory Applied to Excited State Intramolecular Proton Transfer in Imidazole-, Oxazole-, and Thiazole-Based Systems. (2018). Molecules. [Link]
-
2-hydroxybenzylidene-4-(4-SubstitutedPhenyl)-2-amino Thiazole and Their Pt (II) Complexes: Synthesis, Characterization and Biological Study. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. (2024). ACS Omega. [Link]
-
Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes for biomarker detection: design, mechanism, and application. (2023). Chemical Communications. [Link]
-
ESIPT Based Promising Fluorescence Sensor for Cu2+ and CN- Ions: Investigation towards Logic Gate Behaviour, Anticancer Activities and Bioimaging Application. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
An ESIPT based versatile fluorescent probe for bioimaging live-cells and E. coli under strongly acidic conditions. (2018). New Journal of Chemistry. [Link]
-
Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. (2022). PMC. [Link]
-
Comprehensive Studies on Excited-State Proton Transfer of a Series of 2-(2′-Hydroxyphenyl)benzothiazole Derivatives: Synthesis, Optical Properties, and Theoretical Calculations. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. (2018). Chemical Society Reviews. [Link]
-
TD-DFT study of the excited state intramolecular proton transfer (ESIPT) mechanism and photophysical properties in coumarin–benzothiazole derivatives: substitution and solvent effects. (2020). Molecular Systems Design & Engineering. [Link]
-
Synthesis, photo-physical and DFT studies of ESIPT inspired novel 2-(2',4'-dihydroxyphenyl) benzimidazole, benzoxazole and benzothiazole. (2015). PubMed. [Link]
-
Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. (2018). Chemical Society Reviews. [Link]
-
Experimental and DFT studies of disubstituted 2-(2-hydroxyphenyl)benzothiazole-based fluorophores synthesized by Suzuki coupling. (2018). New Journal of Chemistry. [Link]
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. (2013). Nature Protocols. [Link]
-
Experimental and theoretical comprehension of ESIPT fluorophores based on a 2-(2′-hydroxyphenyl)-3,3′-dimethylindole (HDMI) scaffold. (2022). PMC. [Link]
-
Left: UV-vis spectrum for 2 in different solvents (60 μM); right:.... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Design and Synthesis of ESIPT-Based Imidazole Derivatives for Cell Imaging. (2024). PMC. [Link]
-
TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion. (2022). Molecules. [Link]
-
Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. (2021). PMC. [Link]
-
The solvent effect on the excited-state intramolecular proton transfer of cyanine derivative molecules. (2018). Organic Chemistry Frontiers. [Link]
-
An ESIPT-Based Fluorescent Probe for Aqueous Cu+ Detection through Strip, Nanofiber and Living Cells. (2023). Molecules. [Link]
-
Anyone can explain me ESIPT mechanism only for fluorophore moiety ? How to find out or confirm ESIPT mechanism? (2018). ResearchGate. [Link]
-
(PDF) An ESIPT-Based Fluorescent Probe for Aqueous Cu Detection through Strip, Nanofiber and Living Cells. (2023). ResearchGate. [Link]
-
Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. (2023). PubMed. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules. [Link]
-
Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
A DFT/TD-DFT Study on the ESIPT-Type Flavonoid Derivatives with High Emission Intensity. (2022). Molecules. [Link]
-
Synthesis of 2-hydroxythiazole derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Troubleshooting Measurements of Fluorescence Spectra. (2018). Edinburgh Instruments. [Link]
-
Insights into ESIPT-induced multicolor fluorescence emission in 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole: a spectroscopic and TDDFT study. (2024). PMC. [Link]
-
A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved February 15, 2026, from [Link]
-
Fluorescence Spectroscopy Tips and Tricks. (n.d.). HORIBA. Retrieved February 15, 2026, from [Link]
-
Fluorescence Quantum Yields—Methods of Determination and Standards. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Synthesis and characterization of dye-loaded polymeric nanoparticles.... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. (n.d.). Edinburgh Instruments. Retrieved February 15, 2026, from [Link]
-
Excited-state intramolecular proton transfer (ESIPT) in 2-(2′-hydroxyphenyl)-oxazole and -thiazole. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
A novel ESIPT fluorescent probe based on 1,3,4-thiadiazole and coumarin for sequential detection of Cu2+ and H2S and its application in food samples. (2025). PubMed. [Link]
-
Excited-State Intramolecular Proton Transfer Dyes with Dual-State Emission Properties: Concept, Examples and Applications. (2022). PMC. [Link]
-
Formulation of protein-loaded nanoparticles via freeze-drying. (2024). PubMed. [Link]
Sources
- 1. Excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes for biomarker detection: design, mechanism, and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TD-DFT study of the excited state intramolecular proton transfer (ESIPT) mechanism and photophysical properties in coumarin–benzothiazole derivatives: substitution and solvent effects - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Experimental and DFT studies of disubstituted 2-(2-hydroxyphenyl)benzothiazole-based fluorophores synthesized by Suzuki coupling - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Synthesis, photo-physical and DFT studies of ESIPT inspired novel 2-(2',4'-dihydroxyphenyl) benzimidazole, benzoxazole and benzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. edinst.com [edinst.com]
- 18. TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion [mdpi.com]
- 19. An ESIPT based versatile fluorescent probe for bioimaging live-cells and E. coli under strongly acidic conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Technical Monograph: Physicochemical Characterization of 2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole
Abstract
This technical guide provides a comprehensive analysis of the fluorinated thiazole scaffold 2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole . Designed for medicinal chemists and analytical scientists, this document details the molecular weight specifications, synthetic logic, and mass spectrometry validation protocols required for utilizing this compound in Structure-Activity Relationship (SAR) studies.
Part 1: Molecular Identity & Stoichiometry
Precise molecular weight determination is the cornerstone of small molecule characterization, particularly when establishing identity via High-Resolution Mass Spectrometry (HRMS).
Structural Composition
The molecule consists of a central 1,3-thiazole core flanked by two distinct aromatic systems:
-
Position 2: A 3,4-difluorophenyl ring (electron-deficient, lipophilic).
-
Position 4: A 2-hydroxyphenyl ring (phenol, H-bond donor).
Chemical Formula:
Mass Specifications
For analytical workflows, researchers must distinguish between the Average Molecular Weight (used for molarity calculations in dosing) and the Monoisotopic Mass (used for mass spectrometry extraction windows).
| Parameter | Value (Da) | Application Context |
| Average Molecular Weight | 289.30 | Gravimetric preparation, stoichiometric calculations. |
| Monoisotopic Mass | 289.0373 | HRMS (Q-TOF/Orbitrap) target identification ( |
| Exact Mass ( | 290.0451 | The specific m/z peak to isolate in positive ion mode. |
Critical Note: The presence of two fluorine atoms introduces a specific mass defect. Unlike chlorine or bromine, fluorine is monoisotopic (
), meaning the isotopic pattern will be driven primarily by carbon () and sulfur ( ).
Part 2: Synthetic Logic & Pathway
To understand the impurities profile during analysis, one must understand the genesis of the molecule. The standard route for this scaffold is the Hantzsch Thiazole Synthesis .
Reaction Mechanism
The synthesis involves the condensation of a thioamide with an
Figure 1: The Hantzsch condensation pathway. The sulfur atom of the thioamide attacks the alpha-carbon of the ketone, followed by cyclization and dehydration to form the aromatic thiazole ring.
Part 3: Analytical Validation Protocols
High-Performance Liquid Chromatography (HPLC)
The molecule is lipophilic (LogP ~4.5) due to the difluorophenyl group, but the phenolic hydroxyl provides a handle for polar interactions.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Reasoning: The high fluorine content requires a high % organic solvent to elute. The acidic modifier ensures the thiazole nitrogen is protonated for better peak shape.
-
Mass Spectrometry (LC-MS/MS) Workflow
Ionization Source: Electrospray Ionization (ESI) in Positive Mode.
Why Positive Mode? The thiazole nitrogen (
Step-by-Step MS Protocol:
-
Sample Prep: Dissolve 1 mg in 1 mL DMSO (Stock). Dilute 1:1000 in 50:50 ACN:Water.
-
Direct Infusion/Injection: Inject 5 µL.
-
Target Scan: Set Q1 to 290.05 Da .
-
Fragmentation (MS2): Apply Collision Energy (CE) of 20-35 eV.
Expected Fragmentation Map:
-
Parent: m/z 290.05
-
Fragment A: Loss of CO (-28 Da) from the phenol moiety (rare in thiazoles but possible).
-
Fragment B: Cleavage of the thiazole ring (Retro-Hantzsch). Look for m/z corresponding to the difluorobenzonitrile cation.
Figure 2: Predicted fragmentation logic for MS/MS validation. The stability of the thiazole ring usually requires high collision energy for skeletal rupture.
Part 4: Physicochemical Implications in Drug Discovery
The molecular weight of 289.30 places this compound in a "sweet spot" for medicinal chemistry, specifically regarding Lipinski’s Rule of 5 .
"Rule of 5" Compliance Table
| Property | Value | Limit | Status |
| Molecular Weight | 289.30 | < 500 | Pass (Excellent) |
| H-Bond Donors | 1 (Phenol OH) | < 5 | Pass |
| H-Bond Acceptors | 3 (N, O, F) | < 10 | Pass |
| LogP (Calc) | ~4.2 | < 5 | Pass (Borderline) |
Biological Relevance[1][2][3]
-
Fluorine Substitution: The 3,4-difluoro motif is a classic bioisostere used to block metabolic oxidation (P450 metabolism) at the phenyl ring, increasing the half-life of the compound.
-
Chelation Potential: The proximity of the thiazole nitrogen and the phenolic hydroxyl group (Position 4) creates an N-O bidentate pocket. This motif is structurally similar to Deferasirox derivatives, suggesting potential metal-chelating properties (e.g., binding
or ).
References
-
Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from (Search: BOG00261).
- Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetons auf Thiamide". Berichte der deutschen chemischen Gesellschaft, 14, 1637–1638.
-
Lipinski, C. A. , et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
Chotera-Ouda, A. , et al. (2022).[1] "Thiazoles."[2][3][4][1][5][6][7][8][9][10][11] Comprehensive Heterocyclic Chemistry IV, 4, 530-623.[1] (Review of thiazole biological activity).
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-(4-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide [synhet.com]
- 11. 2-Amino-4-(2,4-difluorophenyl)thiazole | C9H6F2N2S | CID 611370 - PubChem [pubchem.ncbi.nlm.nih.gov]
Heterocyclic building blocks containing 3,4-difluorophenyl group
An In-depth Technical Guide to Heterocyclic Building Blocks Containing the 3,4-Difluorophenyl Group
Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among fluorinated motifs, the 3,4-difluorophenyl group has emerged as a particularly valuable substituent. This guide provides an in-depth analysis of heterocyclic building blocks containing this moiety, intended for researchers, medicinal chemists, and drug development professionals. We will explore the underlying scientific rationale for its use, detail robust synthetic methodologies for key heterocyclic cores, and present case studies illustrating its impact on drug discovery programs.
The Strategic Advantage of the 3,4-Difluorophenyl Moiety
The utility of the 3,4-difluorophenyl group is not accidental; it stems from a unique combination of electronic and steric properties that favorably impact molecular behavior. The introduction of fluorine, the most electronegative element, profoundly alters a molecule's characteristics.[1]
Modulation of Physicochemical Properties
The two fluorine atoms on the phenyl ring exert a strong electron-withdrawing inductive effect, which has several critical consequences:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making it highly resistant to metabolic cleavage by cytochrome P450 enzymes.[2] This often mitigates issues of rapid metabolism at what would otherwise be a vulnerable aromatic C-H position.[1]
-
Lipophilicity Tuning: Fluorination generally increases lipophilicity (LogP), which can enhance membrane permeability and improve bioavailability.[3][4] However, the effect is nuanced; the 3,4-difluoro substitution pattern creates a strong molecular dipole, which can also improve solubility and interactions with polar environments, a desirable trait for balancing pharmacokinetics.[5][6]
-
pKa Alteration: The electron-withdrawing nature of the group can significantly lower the pKa of nearby basic nitrogen atoms within a heterocyclic ring. This is a crucial tool for medicinal chemists to fine-tune the ionization state of a drug candidate at physiological pH, which directly impacts its solubility, cell permeability, and target engagement.[7]
Role as a Bioisostere
A bioisostere is a substituent that can replace another group in a molecule without significantly altering its biological activity, while potentially improving its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8] The 3,4-difluorophenyl group is an effective bioisostere for various functionalities, including the 3,4-dihydroxyphenyl (catechol) group or a 3,4-dimethoxyphenyl group, where it can mimic key electronic features while blocking metabolic oxidation.[7]
Synthesis of Core Heterocyclic Building Blocks
The reliable synthesis of these building blocks is paramount. Methodologies must be robust, scalable, and tolerant of diverse functional groups. We will focus on three prevalent and pharmaceutically relevant heterocyclic cores: pyrazoles, pyridines, and indoles.
3,4-Difluorophenyl-Substituted Pyrazoles
Pyrazoles are a privileged scaffold in medicinal chemistry, found in numerous approved drugs. The most direct and reliable method for synthesizing 1-(3,4-difluorophenyl)-pyrazoles is the cyclocondensation of a 1,3-dicarbonyl compound with (3,4-difluorophenyl)hydrazine.[9] This approach offers excellent control over regioselectivity.
The following diagram illustrates the fundamental cyclocondensation reaction.
Caption: General workflow for pyrazole synthesis.
This protocol is a self-validating system based on established chemical principles for pyrazole formation.[9]
-
Reaction Setup: To a solution of (3,4-difluorophenyl)hydrazine (1.44 g, 10 mmol)[10] in glacial acetic acid (20 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pentane-2,4-dione (1.00 g, 10 mmol).
-
Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. The causality for using acetic acid is twofold: it serves as a solvent and as a catalyst to promote the initial condensation and subsequent cyclization.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
-
Workup: Allow the mixture to cool to room temperature. Pour the solution slowly into 100 mL of ice-cold water with stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water (3 x 20 mL).
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to afford the pure 1-(3,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole as a crystalline solid.
3,4-Difluorophenyl-Substituted Pyridines
Attaching a 3,4-difluorophenyl group to a pyridine ring is most commonly achieved via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11][12] This strategy is highly versatile, allowing for the late-stage introduction of the fluorinated moiety onto a pre-functionalized pyridine core.
This protocol leverages the power of palladium catalysis for efficient C-C bond formation.[13]
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (nitrogen or argon), combine 2-bromopyridine (1.58 g, 10 mmol), 3,4-difluorophenylboronic acid (1.74 g, 11 mmol), and potassium carbonate (4.15 g, 30 mmol).
-
Catalyst and Solvent: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.146 g, 0.2 mmol, 2 mol%). The choice of a sophisticated phosphine ligand like dppf is crucial for stabilizing the palladium catalyst and promoting efficient reductive elimination, the key bond-forming step. Add a 4:1 mixture of Dioxane/Water (50 mL).
-
Heating: Heat the mixture to 80 °C and stir vigorously for 12 hours.
-
Workup: After cooling, dilute the reaction with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel to yield the desired product.
3,4-Difluorophenyl-Substituted Indoles
Indole is another critical scaffold in drug discovery.[14] While the Fischer indole synthesis using (3,4-difluorophenyl)hydrazine is a classic method, modern C-H activation or cross-coupling approaches offer greater flexibility.[15][16] A direct C-H arylation provides an atom-economical route.
Caption: C-H arylation for indole synthesis.
A typical protocol would involve reacting an N-protected indole (e.g., N-acetylindole) with 1-bromo-3,4-difluorobenzene in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling solvent like DMA or dioxane at elevated temperatures.[15] The N-protection is critical to prevent competing N-arylation and to direct the reaction to the C-2 position. Subsequent deprotection yields the final product.
Impact on Drug Candidates: Properties and Case Studies
The true value of these building blocks is demonstrated by their successful application in drug discovery. The 3,4-difluorophenyl group consistently imparts desirable properties.
Quantitative Data Summary
The following table summarizes the typical impact of the 3,4-difluorophenyl group on key molecular properties.
| Property | Non-Fluorinated Analog (Typical) | 3,4-Difluorophenyl Analog (Typical) | Rationale for Change |
| Metabolic Stability | Susceptible to aromatic oxidation | Significantly increased | Strong C-F bond resists enzymatic attack.[1] |
| Lipophilicity (cLogP) | Variable | Increases by ~0.5-1.0 units | Fluorine is lipophilic.[17] |
| Acidity/Basicity (pKa) | Baseline pKa of heteroatom | pKa of basic nitrogen is lowered | Strong inductive electron withdrawal.[7] |
| Binding Affinity | Variable | Often maintained or increased | Can form favorable H-bonds or dipole interactions.[18] |
Case Study: Cabotegravir
Cabotegravir is an HIV integrase inhibitor that showcases the power of this moiety. Its structure features a central heterocyclic core linked to a 3,4-difluorobenzyl group. Structure-activity relationship (SAR) studies demonstrated that the difluoro substitution was critical. Compared to its non-fluorinated or even mono-fluorinated analogs, the 3,4-difluorophenyl derivative showed a marked improvement in antiviral potency.[18] This enhancement is attributed to favorable interactions within the enzyme's binding pocket and improved pharmacokinetic properties.[18]
Case Study: Diflunisal
While not a heterocycle itself, the anti-inflammatory drug Diflunisal is a seminal example. It is 5-(2,4-difluorophenyl)salicylic acid. The addition of the difluorophenyl group to the salicylic acid scaffold resulted in a molecule with significantly improved potency and a longer duration of action compared to aspirin.[19] The difluorophenyl group is metabolically stable, contributing to the drug's enhanced pharmacokinetic profile.[19] This early success story paved the way for the broader use of this motif in drug design.
Conclusion
Heterocyclic building blocks containing the 3,4-difluorophenyl group are not merely synthetic curiosities; they are high-value tools for the modern medicinal chemist. The predictable and beneficial modulation of metabolic stability, lipophilicity, and target engagement makes this moiety a go-to option for lead optimization. The robust and versatile synthetic routes, including cyclocondensation and cross-coupling reactions, ensure their accessibility. As drug discovery continues to demand molecules with finely tuned properties, the strategic deployment of the 3,4-difluorophenyl group will undoubtedly remain a key strategy for success.
References
- ResearchGate. (2025). Construction of 3,4-Disubstituted-3-(difluoromethyl)pyrazoles.
- MDPI. (n.d.). Phenoxydifluoromethyl Substituted Nitrogen Heterocycles. Synthesis and Heterocyclization Reactions of Ethyl 4,4-Difluoro- 4-phenoxyacetoacetate.
- PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- PubMed. (2004). Phenoxydifluoromethyl substituted nitrogen heterocycles. Synthesis and heterocyclization reactions of ethyl 4,4-difluoro- 4-phenoxyacetoacetate.
- (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres.
- American Chemical Society. (n.d.). 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry.
- ResearchGate. (2025). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives | Request PDF.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
- (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives.
- Chemspace. (n.d.). Bioisosteric Replacements.
- Domainex. (2024). Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation.
- Organic Chemistry Portal. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor.
- (n.d.). Methods and Strategies for C–N Bond Formation Reactions.
- ResearchGate. (n.d.). Scope for the Synthesis of Difluorinated Indoles. Reaction conditions B.
- Semantic Scholar. (n.d.). Synthesis of Fluorinated Pyridines.
- PubChem. (n.d.). 3,4-Difluorophenol.
- PMC. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes.
- (n.d.). C—CN Bond-Forming Reactions.
- (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives.
- Organic Chemistry Portal. (2008). C-H Functionalization to Form C-O, C-N, and C-C Bonds.
- PubChem. (n.d.). (3,4-Difluorophenyl)hydrazine.
- American Chemical Society. (2025). Synthesis and photophysical properties of substituted indole-boron difluoride fluorochromes.
- Beilstein Journals. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center.
- MPG.PuRe. (n.d.). Catalytic C-F, C-O and C-N bond formation via high-valent Bi redox manifold.
- Organic Chemistry Portal. (2005). Catalytic C-C Bond-Forming Reactions.
- PMC. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by....
- (n.d.). The role of fluorine in medicinal chemistry.
- PubMed. (1983). Chemical and Pharmacological Properties of Diflunisal.
- PMC. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
- ResearchGate. (n.d.). Synthesis of 3-substituted indoles (4) with a free amino group using....
- PMC. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
- ChemRxiv. (n.d.). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery.
- ResearchGate. (2021). (PDF) Regioselective Difunctionalization of Pyridines via 3,4-Pyridynes.
- MDPI. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- (n.d.). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones.
- Thermo Scientific Chemicals. (n.d.). 3,4-Difluorophenylglyoxal hydrate, 98%, dry wt. basis 1 g.
- ResearchGate. (n.d.). Drugs and agrochemicals containing a difluoromethylthio group..
- ResearchGate. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF.
- MDPI. (2026). Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity.
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 8. chem-space.com [chem-space.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (3,4-Difluorophenyl)hydrazine | C6H6F2N2 | CID 2774209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. api.pageplace.de [api.pageplace.de]
- 12. Catalytic C-C Bond-Forming Reactions [organic-chemistry.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Synthesis and photophysical properties of substituted indole-boron difluoride fluorochromes | Poster Board #600 - American Chemical Society [acs.digitellinc.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]
Isomeric Divergence: 2-(2-Hydroxyphenyl) vs. 4-(2-Hydroxyphenyl) Thiazoles
Executive Summary
The structural isomerism between 2-(2-hydroxyphenyl)thiazole (2-HPT) and 4-(2-hydroxyphenyl)thiazole (4-HPT) represents a fundamental divergence in heterocyclic chemistry that dictates their utility in drug discovery and photophysics. While both molecules share an identical molecular formula (
-
2-HPT is the "privileged scaffold" for Excited-State Intramolecular Proton Transfer (ESIPT) . It is a workhorse in fluorescent probe development, characterized by a large Stokes shift and dual emission.
-
4-HPT , conversely, is frequently utilized as a pharmacophore in medicinal chemistry (specifically as an antioxidant and antitumor agent) where the thiazole ring acts as a bioisostere, but its photophysical ESIPT efficiency is often compromised or secondary to its redox properties.
This guide dissects the mechanistic, synthetic, and functional differences between these two isomers.
Part 1: Structural & Photophysical Fundamentals[1]
The ESIPT Mechanism (The 2-HPT Dominance)
The defining feature of 2-HPT is its ability to undergo a four-level photocycle involving proton transfer.
-
Ground State (
): The molecule exists primarily as the Enol tautomer, stabilized by a strong intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl proton and the thiazole nitrogen ( ). -
Excited State (
): Upon UV excitation, the acidity of the phenol and the basicity of the nitrogen increase significantly. This drives a rapid proton transfer ( fs) to form the Keto tautomer. -
Emission: The excited Keto form relaxes to the ground state Keto form, emitting a photon. Because the Keto ground state is unstable, it rapidly back-transfers the proton to regenerate the Enol form.
Why 2-HPT dominates over 4-HPT in Photophysics:
In 2-HPT, the phenyl ring is attached at
Graphviz Visualization: The ESIPT Cycle
The following diagram illustrates the thermodynamic cycle of 2-HPT.
Caption: The four-level ESIPT photocycle of 2-(2-hydroxyphenyl)thiazole. The large Stokes shift arises from the energy difference between Enol absorption and Keto emission.
Part 2: Synthetic Divergence (The Hantzsch Pathways)
The synthesis of these isomers requires distinct precursors, though both rely on the Hantzsch Thiazole Synthesis principles.
Comparative Synthetic Strategy
| Feature | 2-(2-hydroxyphenyl)thiazole (2-HPT) | 4-(2-hydroxyphenyl)thiazole (4-HPT) |
| Key Bond Formed | Thiazole ring closure at C4-C5 | Thiazole ring closure at C2-N3 / C4-C5 |
| Precursor A (Sulfur Source) | 2-Hydroxybenzothioamide (Salicylthioamide) | Thioformamide (or Thiourea for 2-amino) |
| Precursor B (Carbon Backbone) | Chloroacetaldehyde (or | 2-Bromo-2'-hydroxyacetophenone |
| Reaction Type | Condensation / Cyclization | Hantzsch Condensation |
| Primary Challenge | Stability of the thioamide precursor. | Selective bromination of the acetophenone. |
Graphviz Visualization: Synthetic Workflows
Caption: Parallel synthetic pathways. 2-HPT is built from a thioamide bearing the phenol; 4-HPT is built from a bromoketone bearing the phenol.
Part 3: Detailed Experimental Protocols
These protocols are designed to be self-validating. The appearance of precipitates and specific color changes serve as checkpoints.
Protocol A: Synthesis of 2-(2-hydroxyphenyl)thiazole (2-HPT)
Target: High-purity ESIPT probe.
-
Thioamide Formation:
-
Dissolve 2-hydroxybenzonitrile (10 mmol) in ethanol (20 mL) containing triethylamine (15 mmol).
-
Bubble
gas through the solution at for 4 hours. Checkpoint: Solution turns deep yellow. -
Pour into ice water; acidify with 1M HCl. Filter the yellow precipitate (2-hydroxybenzothioamide).[2]
-
-
Cyclization:
-
Dissolve the isolated thioamide (5 mmol) in ethanol (15 mL).
-
Add chloroacetaldehyde (50% aq. solution, 7.5 mmol) dropwise.
-
Reflux for 4 hours. Checkpoint: Monitoring by TLC (Hexane:EtOAc 4:1) should show the disappearance of the thioamide spot (
) and appearance of a highly fluorescent spot ( ).
-
-
Workup:
Protocol B: Synthesis of 4-(2-hydroxyphenyl)thiazole (4-HPT)
Target: Medicinal chemistry scaffold / Antioxidant precursor.
-
Bromination:
-
Dissolve 2'-hydroxyacetophenone (10 mmol) in Glacial Acetic Acid (15 mL).
-
Add Bromine (10 mmol) in Acetic Acid (5 mL) dropwise at room temperature. Critical: Control addition rate to avoid dibromination.
-
Stir for 1 hour. Pour into ice water. Filter the solid
-bromoketone.
-
-
Hantzsch Coupling:
-
Dissolve the
-bromoketone (5 mmol) in Ethanol (20 mL). -
Add Thioformamide (or Thiourea if a 2-amino group is desired) (5.5 mmol).
-
Reflux for 2-3 hours.
-
Checkpoint: If using thiourea, a heavy white precipitate (hydrobromide salt) often forms immediately upon cooling.
-
-
Workup:
Part 4: Functional Comparison Data
The following table summarizes the key physicochemical differences derived from the structural isomerism.
| Property | 2-HPT (2-isomer) | 4-HPT (4-isomer) |
| ESIPT Efficiency | High. Low barrier to proton transfer. | Low/Moderate. Higher barrier; solvent dependent. |
| Stokes Shift | Large (~150-200 nm). | Smaller; often dominated by Enol emission. |
| pKa (Phenolic) | ~8.5 (Enhanced acidity in | ~9.5 (Less affected by thiazole ring). |
| Metal Binding | N,O-bidentate chelate ( | N,O-bidentate, but different bite angle. |
| Primary Use | Fluorescent probes, OLEDs, Metal sensing. | Antioxidants, Antitumor agents, Bio-isosteres. |
Technical Insight on Metal Sensing
Both isomers can act as chelators for divalent cations (e.g.,
References
-
Woolfe, G. J., et al. "Excited-state intramolecular proton transfer in 2-(2'-hydroxyphenyl)thiazole and -oxazole." Journal of Photochemistry and Photobiology A: Chemistry, 2000. Link
-
Padalkar, V. S., et al. "Synthesis and photo-physical properties of fluorescent 2-(2'-hydroxyphenyl)benzothiazoles." Journal of Fluorescence, 2011. Link
-
Potapov, A. S., et al. "Synthesis and biological evaluation of new substituted Hantzsch thiazole derivatives." Molecules, 2021. Link
-
Klymchenko, A. S. "Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications." Accounts of Chemical Research, 2017. Link
-
Tang, X., et al. "Copper-Catalyzed Synthesis of 2-Aminothiazoles from Oxime Acetates and Isothiocyanates."[7] Organic Letters, 2016.[7] Link
Sources
- 1. Theoretical investigations on forward-backward ESIPT processes of three fluorophores deriving from 2-(2'-hydroxyphenyl)thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]
- 6. bepls.com [bepls.com]
- 7. Thiazole synthesis [organic-chemistry.org]
Methodological & Application
Application Note: Hantzsch Synthesis of 2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole, a molecule of significant interest in medicinal chemistry and drug development. The protocol is based on the classical Hantzsch thiazole synthesis, a robust and high-yielding reaction.[1][2] This guide details a two-part synthesis strategy: the preparation of key intermediates, 2-bromo-1-(2-hydroxyphenyl)ethanone and 3,4-difluorothiobenzamide, followed by their condensation to form the target thiazole derivative. The application note is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying chemical principles, safety precautions, and characterization guidelines to ensure a successful and safe synthesis.
Introduction and Significance
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[3][4] Its unique electronic properties and ability to engage in various biological interactions make it a valuable component in the design of novel therapeutics.[3][5] Specifically, 2,4-disubstituted thiazoles have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.[4][6] The target molecule, this compound, combines the thiazole core with a difluorophenyl group, known to enhance metabolic stability and binding affinity, and a hydroxyphenyl moiety, which can participate in key hydrogen bonding interactions with biological targets.[7] This makes it a promising candidate for further investigation in drug discovery programs.
The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and versatile methods for constructing the thiazole ring.[1] The reaction involves the condensation of an α-haloketone with a thioamide.[1][2] This protocol has been widely adopted due to its simplicity and the accessibility of starting materials.[8]
Reaction Principle and Mechanism
The synthesis of the target thiazole derivative proceeds in two main stages:
Stage 1: Synthesis of Intermediates
-
α-Bromination of 2'-Hydroxyacetophenone: The synthesis of the α-haloketone intermediate, 2-bromo-1-(2-hydroxyphenyl)ethanone, is achieved through the selective bromination of 2'-hydroxyacetophenone at the α-carbon.[9] Milder brominating agents like N-bromosuccinimide (NBS) are often preferred to minimize side reactions.[9]
-
Thionation of 3,4-Difluorobenzamide: The thioamide intermediate, 3,4-difluorothiobenzamide, is prepared from the corresponding amide, 3,4-difluorobenzamide, using a thionating agent such as Lawesson's reagent.
Stage 2: Hantzsch Thiazole Synthesis The final step is the classical Hantzsch condensation. The reaction is initiated by a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic α-carbon of the bromo-ketone, displacing the bromide ion. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. The subsequent dehydration of the resulting thiazoline intermediate yields the aromatic thiazole ring.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 2'-Hydroxyacetophenone | ≥98% | Sigma-Aldrich | 118-93-4 |
| N-Bromosuccinimide (NBS) | ≥99% | Sigma-Aldrich | 128-08-5 |
| 3,4-Difluorobenzamide | ≥98% | Sigma-Aldrich | 64349-16-0 |
| Lawesson's Reagent | ≥98% | Sigma-Aldrich | 19172-47-5 |
| Ethanol (Absolute) | Reagent Grade | Fisher Scientific | 64-17-5 |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | 75-09-2 |
| Toluene | Anhydrous | Sigma-Aldrich | 108-88-3 |
| Sodium Bicarbonate | ACS Reagent | Fisher Scientific | 144-55-8 |
| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich | 7487-88-9 |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 |
Synthesis of 2-bromo-1-(2-hydroxyphenyl)ethanone (Intermediate I)
This procedure is adapted from established methods for the α-bromination of hydroxyacetophenones.[9][10]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2'-hydroxyacetophenone (10.0 g, 73.4 mmol) in 100 mL of dichloromethane (DCM).
-
Reagent Addition: Add N-bromosuccinimide (NBS) (13.7 g, 77.1 mmol, 1.05 eq.) to the solution in portions over 15 minutes at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) (Mobile phase: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 2-3 hours.
-
Work-up: Once the starting material is consumed, filter the reaction mixture to remove succinimide. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a pale yellow oil or solid.[10]
-
Purification: The crude product can be purified by recrystallization from a minimal amount of cold ethanol or by column chromatography on silica gel if necessary.
Synthesis of 3,4-difluorothiobenzamide (Intermediate II)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, suspend 3,4-difluorobenzamide (10.0 g, 63.6 mmol) in 100 mL of anhydrous toluene.
-
Reagent Addition: Add Lawesson's reagent (14.2 g, 35.0 mmol, 0.55 eq.) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Mobile phase: 4:1 Hexane/Ethyl Acetate).
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure thioamide.
Hantzsch Synthesis of this compound (Final Product)
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-bromo-1-(2-hydroxyphenyl)ethanone (Intermediate I) (5.0 g, 23.2 mmol) and 3,4-difluorothiobenzamide (Intermediate II) (4.2 g, 24.4 mmol, 1.05 eq.) in 50 mL of absolute ethanol.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) for 6-8 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Product Precipitation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, slowly add cold water to induce precipitation.[2]
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with cold ethanol and then with water.[2]
-
Purification and Drying: Recrystallize the crude solid from ethanol to obtain the pure this compound. Dry the product in a vacuum oven.
Visualization of the Synthetic Workflow
The overall synthetic pathway can be visualized as a three-stage process, starting from commercially available materials to the final purified product.
Caption: Workflow for the Hantzsch synthesis of the target thiazole derivative.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: Determine the melting range of the purified product. A sharp melting point is indicative of high purity.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information. The ¹H NMR should show characteristic signals for the aromatic protons on the phenyl and difluorophenyl rings, as well as the thiazole proton. The ¹³C NMR will confirm the carbon framework.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH) group and the C=N and C-S bonds of the thiazole ring.
Safety and Handling
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves must be worn at all times.[11][12] All manipulations should be performed in a well-ventilated fume hood.[11]
Reagent-Specific Hazards:
-
N-Bromosuccinimide (NBS): Is a lachrymator and corrosive. It can cause severe skin burns and eye damage.[13][14] Avoid inhalation of dust and contact with skin and eyes.[13][15] It is also an oxidizer and should be kept away from combustible materials.[13][16]
-
Lawesson's Reagent: Harmful if swallowed and causes skin and serious eye irritation.[17] It releases flammable gas in contact with water and should be handled under anhydrous conditions.[12] Store in a cool, dry, well-ventilated area away from incompatible substances.[11]
-
Dichloromethane (DCM) and Toluene: Are volatile and flammable organic solvents. Avoid inhalation of vapors and ensure adequate ventilation.
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of Intermediate I | Incomplete reaction or side reactions (e.g., nuclear bromination). | Ensure NBS is added in portions. Monitor the reaction closely by TLC to avoid over-reaction. Use a non-polar solvent like DCM to minimize side reactions. |
| Low yield of Intermediate II | Incomplete thionation; moisture in the reaction. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous toluene. Increase reaction time if necessary. |
| Final product does not precipitate | Product is too soluble in the reaction solvent. | Concentrate the reaction mixture partially under reduced pressure before adding cold water. Try scratching the inside of the flask to induce crystallization. |
| Impure final product | Incomplete reaction or presence of side products. | Ensure the reaction goes to completion by monitoring with TLC. Purify the crude product thoroughly by recrystallization, potentially using a different solvent system (e.g., ethanol/water, ethyl acetate/hexane). |
References
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Lawesson's Reagent, 99%. Available at: [Link]
- Key Properties and Synthesis Routes of 2-Bromo-1-(2-hydroxyphenyl)ethanone. (2025, November 16). Fine Chemicals Journal.
-
Carl ROTH. Safety Data Sheet: N-Bromosuccinimide. Available at: [Link]
-
s d fine-chem limited. lawesson's reagent Safety Data Sheet. Available at: [Link]
- LabChem. Lawessons Reagent - Material Safety Data Sheet (MSDS).
-
Frantz, R., et al. (2013). Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. PubMed. Available at: [Link]
-
ChemRxiv. (Preprint). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. Available at: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]
-
ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. Available at: [Link]
-
MDPI. (Review). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives. Available at: [Link]
- Revue Roumaine de Chimie. ULTRASOUNDS-ASSISTED SYNTHESIS OF HIGHLY FUNCTIONALIZED ACETOPHENONE DERIVATIVES IN HETEROGENEOUS CATALYSIS.
- International Journal of Pharmaceutical and Life Sciences. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]
-
Academia.edu. (PDF) Reinvestigation of a modified Hantzsch thiazole synthesis. Available at: [Link]
-
Journal of Medicinal Chemistry - ACS Publications. Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antitumor and antifilarial agents. Available at: [Link]
-
ResearchGate. Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Available at: [Link]
-
ResearchGate. Synthesis of 2,4-disubstituted thiazoles. Available at: [Link]
-
RSC Publishing. (2024, July 5). Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. Available at: [Link]
-
PMC. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]
-
ResearchGate. Drug targets for biological activities of 2,4-disubstituted thiazoles. Available at: [Link]
- Bentham Science. (Review). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement.
-
The Royal Society of Chemistry. Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Available at: [Link]
- Google Patents. (CN105732348A) - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
-
Central Asian Journal of Medical and Natural Sciences. (2023, September 15). Synthesis and Characterization of New 2-Thiophen 3'4- Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. Available at: [Link]
-
ChemRxiv. (Preprint). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Available at: [Link]
-
PMC. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. Available at: [Link]
-
MDPI. (2021, November 14). An Efficient Synthesis and Antibacterial Activity of Some Novel 3,4–Dihydropyrimidin-2-(1H)-Ones. Available at: [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanon ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03290J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bepls.com [bepls.com]
- 9. nbinno.com [nbinno.com]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. carlroth.com:443 [carlroth.com:443]
- 17. chemicalbull.com [chemicalbull.com]
Application Note: One-Pot Synthesis Protocols for Fluorinated Phenylthiazoles
Executive Summary
The incorporation of fluorinated phenyl rings into thiazole scaffolds is a critical strategy in modern drug discovery. This modification simultaneously modulates lipophilicity (LogP), metabolic stability (blocking P450 oxidation sites), and binding affinity via electrostatic interactions. This guide provides three distinct, field-validated protocols for synthesizing fluorinated phenylthiazoles: a refined Hantzsch condensation , a Ligand-Free C-H Arylation , and a Multicomponent Assembly . Each protocol is selected for specific project stages, from initial library generation to scale-up.
Strategic Analysis: Selecting the Right Protocol
Before initiating synthesis, researchers must select the methodology that aligns with their available starting materials and scale requirements.
| Feature | Protocol A: Modified Hantzsch | Protocol B: Pd-Catalyzed C-H Arylation | Protocol C: Multicomponent Assembly |
| Primary Utility | Robust generation of 2-aminothiazoles & hydrazinylthiazoles. | Late-stage functionalization of existing thiazole cores. | Rapid library generation of complex scaffolds (e.g., thiazolyl-pyrazoles). |
| Atom Economy | Moderate (Loss of HBr/H₂O). | High (Direct C-H bond transformation).[1][2][3] | High (Multiple bond formations in one pot). |
| Key Reagents | Thiazole, Aryl Bromides, Pd(OAc)₂.[2][4][5][6] | ||
| Limitation | Requires lachrymatory | Sensitive to steric hindrance at C5 position. | Substrate scope limited by component compatibility. |
Protocol A: Modified Hantzsch Synthesis (The Robust Standard)
This protocol is the "gold standard" for synthesizing 2-substituted-4-(4-fluorophenyl)thiazoles. It relies on the condensation of 2-bromo-4'-fluoroacetophenone with a thioamide or thiourea derivative.
Reaction Logic & Mechanism
The reaction proceeds via a nucleophilic attack of the sulfur atom on the
Workflow Diagram
Figure 1: Step-wise mechanism of the Hantzsch thiazole synthesis targeting fluorinated derivatives.
Experimental Procedure
Target Compound: 2-Amino-4-(4-fluorophenyl)thiazole
-
Reagent Prep: Dissolve 2-bromo-4'-fluoroacetophenone (1.0 equiv, typically 5 mmol) in absolute ethanol (10 mL).
-
Note: This reagent is a potent lachrymator. Handle exclusively in a fume hood.
-
-
Addition: Add thiourea (1.1 equiv) to the stirring solution.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.
-
Monitoring: Monitor via TLC (System: Hexane/EtOAc 3:1). The starting bromide spot (
) should disappear, and a lower fluorescent spot should appear.
-
-
Precipitation: Cool the reaction mixture to room temperature. Often, the hydrobromide salt of the product will precipitate directly.
-
Neutralization: Pour the mixture into ice-cold water (50 mL) and neutralize with saturated aqueous NaHCO₃ or 10% NH₄OH until pH 8–9.
-
Isolation: Filter the resulting solid precipitate. Wash with cold water (2 x 10 mL) to remove inorganic salts.
-
Purification: Recrystallize from hot ethanol/water (9:1) to yield white/off-white needles.
Yield Expectation: 85–95%.
Protocol B: Ligand-Free Pd-Catalyzed C-H Arylation (The Modern Approach)
For projects where the thiazole ring is already formed, or when avoiding
Reaction Logic
Palladium catalyzes the direct activation of the C5-H bond. The use of a mild base (KOAc) and a polar aprotic solvent (DMA) facilitates the Concerted Metalation-Deprotonation (CMD) pathway. This method is highly atom-economical as it avoids the pre-functionalization of the thiazole core (e.g., stannylation or borylation).
Workflow Diagram
Figure 2: Ligand-free Palladium-catalyzed direct C-H arylation workflow.
Experimental Procedure
Target Compound: 5-(4-Fluorophenyl)thiazole
-
Setup: Flame-dry a reaction tube equipped with a magnetic stir bar and purge with Argon.
-
Loading: Add thiazole (1.5 equiv), 1-bromo-4-fluorobenzene (1.0 equiv, 1 mmol), Pd(OAc)₂ (0.01–0.05 equiv), and KOAc (2.0 equiv).
-
Expert Tip: Potassium acetate is crucial here; stronger bases like carbonates may lead to decomposition or homocoupling.
-
-
Solvent: Add anhydrous DMA (N,N-Dimethylacetamide) (3–5 mL).
-
Reaction: Heat the sealed tube to 130°C in an oil bath for 16 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMA.
-
Purification: Dry the organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Yield Expectation: 60–80% (dependent on steric crowding).
Protocol C: One-Pot Multicomponent Assembly
This protocol is ideal for generating complex scaffolds, such as thiazolyl-pyrazoles, in a single synthetic operation.
Experimental Procedure
Target: 4-Hydroxy-3-[2-(N'-substituted)-thiazol-4-yl]-pyran-2-one derivatives (Example scaffold).
-
Mixture: In a round-bottom flask, combine 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiosemicarbazide (1 mmol), and the appropriate fluorinated benzaldehyde (1 mmol).
-
Solvent: Add Ethanol (10 mL).
-
Conditions: Reflux for 2–3 hours.
-
Catalysis: A drop of acetic acid can accelerate imine formation.
-
-
Isolation: The product typically precipitates upon cooling. Filter and wash with cold ethanol.
Characterization of Fluorinated Thiazoles
Verification of the fluorine incorporation is distinct due to C-F coupling in NMR.
-
¹H NMR (400 MHz, DMSO-d₆):
-
The 4-fluorophenyl group typically shows a multiplet at
7.2–7.9 ppm . -
Look for the characteristic roofing effect or splitting due to
and coupling. -
Thiazole C5-H appears as a singlet around
7.0–7.6 ppm (unless substituted).
-
-
¹³C NMR:
-
C-F Carbon: Doublet at
160–165 ppm with a large coupling constant ( Hz). -
Adjacent Carbons: Doublets with smaller couplings (
Hz).
-
-
¹⁹F NMR:
-
Single peak typically around
-110 to -115 ppm (relative to CFCl₃). This is the definitive confirmation of fluorine integrity.
-
Safety & Handling
| Hazard | Mitigation Strategy |
| 2-Bromo-4'-fluoroacetophenone | Lachrymator/Corrosive. Causes severe eye irritation and skin burns.[7] Use a fume hood, double nitrile gloves, and eye protection. Keep a 10% sodium thiosulfate solution nearby to neutralize spills. |
| Thiourea/Thioamides | Goitrogens. Chronic exposure affects thyroid function. Avoid dust inhalation; use a weighing mask. |
| Palladium Catalysts | Heavy metal toxicity. Dispose of all heavy metal waste in designated satellite accumulation areas. |
References
-
Hantzsch Synthesis of Fluorinated Thiazoles
-
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. (2023).
-
-
Ligand-Free C-H Arylation
-
One-Pot Multicomponent Protocols
-
A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. ACG Publications. (2012).
-
-
Medicinal Chemistry of Fluorine
Sources
- 1. brittonsfu.com [brittonsfu.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 5. Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole and 4,8-Dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-assisted regioselective direct C–H arylation of thiazole derivatives leading to increased σ1 receptor affinity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
- 9. Copper-Catalyzed C-H Fluorination/Functionalization Sequence Enabling Benzylic C-H Cross Coupling with Diverse Nucleophiles [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note: 2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole as a High-Fidelity ESIPT Probe
The following Application Note and Protocol guide is designed for 2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole , a specialized fluorescent scaffold belonging to the 2-aryl-4-(2-hydroxyphenyl)thiazole class.
Based on its chemical structure—specifically the intramolecular hydrogen bond between the phenolic hydroxyl and the thiazole nitrogen—this molecule operates via Excited-State Intramolecular Proton Transfer (ESIPT) . The electron-withdrawing 3,4-difluorophenyl group modulates its acidity (pKa) and lipophilicity, making it a highly effective probe for ratiometric pH sensing and selective metal ion chelation (specifically
Abstract & Core Mechanism
This compound is a dual-mode fluorescent probe engineered for high-contrast bioimaging and environmental sensing. Unlike conventional fluorophores (e.g., Fluorescein, Rhodamine) that rely on planar charge transfer, this probe utilizes Excited-State Intramolecular Proton Transfer (ESIPT) .
Mechanism of Action[1][2]
-
Ground State (Enol Form): In the absence of analytes, the molecule exists in the Enol form, stabilized by an intramolecular hydrogen bond between the phenolic -OH and the thiazole nitrogen.
-
Excitation & Proton Transfer: Upon UV/Blue light excitation, the acidity of the phenol increases, driving a rapid proton transfer to the nitrogen. This forms the excited Keto tautomer .
-
Emission: The Keto form relaxes to the ground state by emitting a photon with a large Stokes shift (typically >100 nm), appearing yellow/orange.
-
Sensing Trigger:
-
Metal Binding (CHEF): Binding of metal ions (
, ) displaces the proton, blocking ESIPT. This forces emission from the Enol form (blue/green) or enhances fluorescence via Chelation-Enhanced Fluorescence (CHEF). -
pH Sensitivity: Basic conditions deprotonate the phenol, inhibiting ESIPT and altering the emission profile.
-
Key Features
-
Large Stokes Shift: Minimizes self-absorption and background interference.
-
Dual-Emission Potential: Ratiometric sensing (Enol vs. Keto bands).
-
Fluorine Modification: The 3,4-difluoro substitution enhances photostability and lowers pKa, improving physiological pH sensitivity.
Material Preparation
Reagents & Equipment
-
Probe: this compound (Solid, >98% purity).
-
Solvents: DMSO (Anhydrous, Spectroscopic Grade), Ethanol.
-
Buffers: HEPES (pH 7.4), Citrate-Phosphate (pH 3-9 range).
-
Metal Standards:
, , (10 mM stocks in water).
Stock Solution Protocol
Objective: Create a stable 10 mM stock solution.
-
Weigh 3.71 mg of the probe (MW ≈ 371.38 g/mol ).
-
Dissolve in 1.0 mL of anhydrous DMSO.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Storage: Aliquot into amber tubes and store at -20°C. Stable for 3 months.
Working Solution: Dilute stock 1:1000 in buffer to achieve 10 µM final concentration for assays. Ensure DMSO content < 1% to prevent cytotoxicity.
Experimental Protocols
Protocol A: Spectroscopic Characterization & Metal Screening
Purpose: To determine the excitation/emission maxima and selectivity profile.
-
Baseline Scan:
-
Prepare a 10 µM probe solution in HEPES buffer (pH 7.4).
-
Scan Excitation: 300–450 nm. (Expected
nm). -
Scan Emission: 400–650 nm. (Expected
nm).
-
-
Selectivity Screen:
-
Prepare 10 cuvettes with 10 µM probe.
-
Add 50 µM (5 equiv.) of various metal ions (
, , , , , , , ). -
Incubate for 5 minutes at Room Temperature.
-
Measure fluorescence spectra.[1]
-
Success Criterion: A specific ion (likely
or ) will trigger a significant blue shift (to ~450 nm) or intensity surge (Turn-On).
-
Protocol B: Ratiometric pH Titration
Purpose: To calibrate the probe for intracellular pH mapping.
-
Prepare Citrate-Phosphate buffers ranging from pH 4.0 to 9.0 (0.5 pH increments).
-
Add probe (final 5 µM) to each buffer.
-
Record emission spectra (
nm). -
Data Analysis: Plot the ratio of Emission Intensity at Band A (Enol/Anion, ~450 nm) vs. Band B (Keto, ~540 nm).
-
Fit data to the Henderson-Hasselbalch equation to determine
.
Protocol C: Live-Cell Bioimaging
Purpose: To visualize intracellular
-
Cell Culture: Seed HeLa or HEK293 cells on glass-bottom dishes. Grow to 70% confluence.
-
Staining:
-
Replace media with PBS containing 5 µM Probe .
-
Incubate for 20–30 minutes at 37°C.
-
Wash 3x with PBS to remove extracellular dye.
-
-
Imaging:
-
Microscope: Confocal Laser Scanning Microscope.
-
Excitation: 405 nm laser (matches thiazole absorption).
-
Emission Channel 1 (Blue/Green): 430–480 nm (Metal-bound/Deprotonated).
-
Emission Channel 2 (Yellow/Orange): 530–580 nm (Free ESIPT form).
-
-
Validation: Treat cells with Pyrithione (
ionophore) + (50 µM) to confirm intracellular response.
Visualizations & Data Structure
Sensing Mechanism Diagram
The following diagram illustrates the ESIPT process and the disruption caused by metal chelation.
Caption: Schematic of the ESIPT sensing mechanism. The probe normally emits yellow light (Keto form). Upon metal binding, proton transfer is blocked, shifting emission to blue/green.
Troubleshooting Table
| Issue | Possible Cause | Corrective Action |
| No Fluorescence | pH is too acidic (< 4) or probe aggregated. | Adjust pH to 7.4; Check solubility in DMSO stock. |
| High Background | Autofluorescence or excess probe. | Wash cells 3x; Reduce concentration to 1-2 µM. |
| Lack of Response | Metal ions sequestered by buffer (e.g., EDTA). | Use phosphate-free/EDTA-free buffers (e.g., HEPES/MOPS). |
| Precipitation | Water concentration in stock too high. | Use anhydrous DMSO; do not store diluted working solutions. |
References
-
Sigma-Aldrich. this compound Product Specification (BOG00261).[2][3] Sigma-Aldrich Catalog. Link
-
Sedgwick, A. C., et al. (2018). Excited-state intramolecular proton transfer (ESIPT) based fluorescence sensors and imaging agents. Chemical Society Reviews, 47(23), 8842-8880. Link
-
Wang, T., et al. (2024). TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole Derivatives.[4] Molecules, 29(7), 1541.[4] Link
-
Tanaka, K., et al. (2001). Application of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole to fluorescent probes sensing pH and metal cations. Journal of Organic Chemistry, 66(22), 7328-7333. Link
Sources
- 1. Fluorescent materials for pH sensing and imaging based on novel 1,4-diketopyrrolo-[3,4-c]pyrrole dyes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. TDDFT Study on the ESIPT Properties of 2-(2'-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ratiometric Sensing of Metal Ions Using Thiazole Derivatives
Abstract: The precise detection and quantification of metal ions are critical in environmental monitoring, clinical diagnostics, and drug development. Thiazole and its derivatives have emerged as a privileged scaffold in coordination chemistry for designing chemosensors, owing to their intrinsic photophysical properties and versatile coordination capabilities with a wide range of metal ions.[1] This document provides a comprehensive guide to the principles, design considerations, and practical application of thiazole-based fluorescent probes for the ratiometric sensing of metal ions. We will delve into the causality behind experimental design, provide detailed, field-proven protocols, and offer insights into data analysis and interpretation for researchers, scientists, and drug development professionals.
The Ratiometric Advantage in Fluorescent Sensing
Fluorescent chemosensors offer exceptional sensitivity for detecting trace amounts of analytes.[2] However, traditional "turn-on" or "turn-off" probes, which rely on changes in fluorescence intensity at a single wavelength, are often susceptible to environmental and instrumental fluctuations. Factors such as probe concentration, photobleaching, excitation source instability, and detector efficiency can lead to unreliable and poorly reproducible results.
Ratiometric sensing elegantly overcomes these limitations by measuring the ratio of fluorescence intensities at two distinct wavelengths.[3][4] Upon binding to a target metal ion, a ratiometric probe exhibits a significant change in its emission spectrum, such as a spectral shift, where the intensity of one peak decreases while a new peak at a different wavelength emerges. By using the ratio of these two intensities (I₂/I₁) as the analytical signal, the measurement becomes self-calibrating.[5] This built-in correction mechanism cancels out the aforementioned sources of error, leading to significantly improved accuracy, precision, and reliability in quantitative analysis.[6]
Caption: Comparison of intensity-based vs. ratiometric sensing.
Thiazole Derivatives: A Superior Platform for Metal Ion Probes
The thiazole ring system is a five-membered heterocycle containing both sulfur and nitrogen atoms. This unique structure provides an ideal foundation for designing metal ion sensors for several key reasons:
-
Inherent Coordination Sites: The nitrogen and sulfur heteroatoms are Lewis basic sites that can act as effective coordination points for a wide variety of soft and hard metal ions.[7][8]
-
Favorable Photophysical Properties: The conjugated π-system of the thiazole scaffold often endows the resulting molecules with intrinsic fluorescence, which can be modulated upon metal binding.[9]
-
Structural Rigidity & Versatility: The planar and rigid structure of thiazole and its fused derivatives (e.g., benzothiazole, thiazolothiazole) helps to minimize non-radiative decay, leading to higher fluorescence quantum yields. Furthermore, the thiazole core can be readily functionalized at various positions, allowing for the strategic attachment of specific metal ion receptors and tuning of photophysical properties.[1]
-
Modulatable Electronic Properties: The interaction with a metal ion alters the electronic distribution within the probe, commonly affecting mechanisms like Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET), which are the basis for the ratiometric response.[1]
Caption: Key components of a thiazole-based ratiometric probe.
Application Protocol: Ratiometric Detection of Zn²⁺ using a Benzothiazole Probe
This section provides a generalized yet detailed protocol for the ratiometric detection of Zinc (Zn²⁺), a biologically significant metal ion, using a hypothetical but representative benzothiazole-based probe. The principles described are broadly applicable to other thiazole derivatives and target ions.
Probe Design and Mechanism
Our example probe, 3-(benzo[d]thiazol-2-yl)-5-bromosalicylaldehyde-4N-phenyl thiosemicarbazone (BTT) , is a real-world sensor that operates via an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.[10] In its free state, the probe exhibits a large Stokes shift with emission in the orange-red region (~570 nm). Upon binding Zn²⁺ in a 1:1 stoichiometry, the ESIPT process is blocked, resulting in a significant blue-shift of the emission to the green region (~488 nm). This large, clear spectral shift makes it an excellent candidate for ratiometric analysis.[10]
Materials and Reagents
-
Probe: Benzothiazole-based probe (e.g., BTT), dissolved in DMSO to prepare a stock solution (e.g., 1 mM).
-
Buffer: HEPES buffer (10 mM, pH = 7.4). The choice of buffer is critical to maintain physiological pH and avoid interference.
-
Solvent: Spectroscopic grade Methanol or Acetonitrile. A co-solvent is often required to ensure probe solubility in aqueous buffer.[10]
-
Metal Ion Stocks: Prepare 10 mM stock solutions of ZnCl₂ and other relevant metal perchlorate or nitrate salts (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Hg²⁺) in deionized water.[11]
-
Equipment:
-
Fluorescence Spectrophotometer with dual emission wavelength monitoring capability.
-
UV-Vis Spectrophotometer.
-
Calibrated pH meter.
-
Precision micropipettes.
-
Quartz cuvettes (1 cm path length).
-
Experimental Workflow
Caption: Experimental workflow for ratiometric metal ion sensing.
Step-by-Step Protocol
1. Preparation of the Probe Working Solution:
- Prepare the assay buffer, for example, a 3:2 mixture of Methanol and 10 mM HEPES buffer (pH 7.4).[10]
- In a 10 mL volumetric flask, add the required volume of the 1 mM probe stock solution to achieve a final concentration of 10 µM.
- Bring the flask to volume with the assay buffer. This is your final probe working solution.
2. Baseline Spectroscopic Characterization:
- Transfer 2 mL of the probe working solution into a quartz cuvette.
- Record the absorption spectrum using a UV-Vis spectrophotometer to determine the optimal excitation wavelength (λ_ex).
- Using the determined λ_ex, record the fluorescence emission spectrum of the free probe. Note the wavelength and intensity of the maximum emission peak (λ₁, I₁).
3. Ratiometric Titration with Target Metal Ion (Zn²⁺):
- To the same cuvette containing the probe solution, make sequential additions of the Zn²⁺ stock solution using a micropipette (e.g., adding 2 µL increments of a 1 mM Zn²⁺ solution).
- After each addition, gently mix the solution by pipetting up and down and allow it to equilibrate for 1-2 minutes.
- Record the full fluorescence emission spectrum.
- Causality Check: You should observe a gradual decrease in the emission intensity at λ₁ and a simultaneous increase at a new, shorter wavelength (λ₂, I₂). The presence of a clean isosbestic point (a wavelength where the fluorescence intensity does not change) is a strong indicator of a specific 1:1 binding event and validates the ratiometric response.
4. Selectivity and Interference Studies:
- Prepare a series of cuvettes, each containing 2 mL of the probe working solution.
- To each cuvette, add a significant excess (e.g., 10 equivalents) of a single, different metal ion from your stock solutions (Na⁺, K⁺, Cu²⁺, etc.).
- Record the fluorescence spectrum for each and compare it to the baseline. An ideal probe will show a significant ratiometric change only for the target ion.[11]
- For interference testing, add 10 equivalents of a potentially interfering metal ion to the probe solution, record the spectrum, and then add the target ion (Zn²⁺) to see if the ratiometric response is preserved.
Data Analysis and Interpretation
Quantifying the Ratiometric Response
The primary output is the ratio of the fluorescence intensities at the two emission maxima (I_λ2 / I_λ1).
-
From the titration data, plot the fluorescence intensity ratio (I₄₈₈ / I₅₇₀ for our example probe) against the concentration of the added metal ion ([Zn²⁺]).
-
The resulting plot should be linear at low concentrations and then plateau as the probe becomes saturated, often fitting a sigmoidal curve.
-
The linear portion of this curve serves as the calibration curve for quantifying unknown Zn²⁺ concentrations.
Determination of Key Performance Metrics
| Parameter | Description | Calculation Method |
| Limit of Detection (LOD) | The lowest concentration of the metal ion that can be reliably detected. | Calculated using the formula LOD = 3σ / k , where 'σ' is the standard deviation of the blank measurements (probe without metal) and 'k' is the slope of the linear portion of the calibration curve.[12] |
| Binding Stoichiometry | The molar ratio in which the probe and metal ion bind. | Determined using a Job's plot . This involves varying the mole fraction of the probe and metal ion while keeping the total concentration constant and plotting the fluorescence ratio against the mole fraction. The peak of the plot indicates the stoichiometry (e.g., a peak at 0.5 indicates a 1:1 complex).[13] |
| Binding Constant (Kₐ) | A measure of the affinity between the probe and the metal ion. | Can be calculated by fitting the titration data to the Benesi-Hildebrand equation or other appropriate binding models. A higher Kₐ indicates a stronger binding affinity. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Ratiometric Response | - Incorrect pH of the buffer.- Probe degradation.- Incorrect excitation wavelength. | - Verify buffer pH.- Prepare fresh probe stock solution.- Re-measure the absorbance spectrum to confirm the correct λ_ex. |
| Precipitation in Cuvette | - Probe insolubility in the final buffer/solvent mixture.- Formation of insoluble metal-hydroxide complexes at the working pH. | - Increase the percentage of the organic co-solvent (e.g., DMSO, Methanol).- Ensure the pH is appropriate for the target metal ion to remain in its free ionic form. |
| Response from Multiple Metal Ions | - The probe's chelating group is not sufficiently selective. | - This is an intrinsic property of the probe. The probe may still be useful for detecting a class of ions or for specific applications where interfering ions are absent. Future work would require redesigning the chelator. |
| Drifting Baseline Signal | - Photobleaching of the probe.- Temperature fluctuations. | - Reduce excitation slit width or light source intensity.- Minimize the exposure time of the sample to the excitation light.- Use a temperature-controlled cuvette holder. |
References
-
A Review on Thiazole Based Colorimetric and Fluorimetric Chemosensors for the Detection of Heavy Metal Ions. (2023). ResearchGate. [Link]
-
A Review on Thiazole Based Colorimetric and Fluorimetric Chemosensors for the Detection of Heavy Metal Ions. (2023). PubMed. [Link]
-
A Review on Thiazole Based Colorimetric and Fluorimetric Chemosensors for the Detection of Heavy Metal Ions. (2023). Taylor & Francis Online. [Link]
-
Improving the sensing ability of thiazolothiazole derivatives towards metal ions. (2024). ScienceDirect. [Link]
-
Novel Quinoline-Based Thiazole Derivatives for Selective Detection of Fe3+, Fe2+, and Cu2+ Ions. (2020). ACS Omega. [Link]
-
Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions. (2021). ACS Omega. [Link]
-
Ratiometric optical probes for biosensing. (n.d.). National Institutes of Health (NIH). [Link]
-
Rhodamine fluorescence ratio probe modified with thiazole for the detection of Fe3+. (2025). ResearchGate. [Link]
-
A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in Water Samples and Cell Imaging. (n.d.). National Institutes of Health (NIH). [Link]
-
Thiazole-based ratiometric fluorescence pH probe with large Stokes shift for intracellular imaging. (2016). ScienceDirect. [Link]
-
Thiazole-Formulated Azomethine Compound for Three-Way Detection of Mercury Ions in Aqueous Media and Application in Living Cells. (2022). ACS Omega. [Link]
-
Thiazole- and Thiadiazole-Based Metal–Organic Frameworks and Coordination Polymers for Luminescent Applications. (2019). MDPI. [Link]
-
Ratiometric sensing of Zn2+ with a new benzothiazole-based fluorescent sensor and living cell imaging. (n.d.). Royal Society of Chemistry. [Link]
-
Maximizing analytical precision: exploring the advantages of ratiometric strategy in fluorescence, Raman, electrochemical, and mass spectrometry detection. (2023). Frontiers. [Link]
-
Ratiometric biological nanosensors. (2014). Portland Press. [Link]
-
Recent Progress in Thiazole Based Chemosensors for Toxic Ions: Mechanisms, Strategies, and Future Perspectives. (2025). PubMed. [Link]
Sources
- 1. Recent Progress in Thiazole Based Chemosensors for Toxic Ions: Mechanisms, Strategies, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ratiometric optical probes for biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Maximizing analytical precision: exploring the advantages of ratiometric strategy in fluorescence, Raman, electrochemical, and mass spectrometry detection [frontiersin.org]
- 5. A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in Water Samples and Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. research.unl.pt [research.unl.pt]
- 10. Ratiometric sensing of Zn2+ with a new benzothiazole-based fluorescent sensor and living cell imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Fluorescent pH Probe: 2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole
Introduction: The Critical Role of pH and the Emergence of Thiazole-Based Fluorescent Probes
The precise measurement and monitoring of pH is a cornerstone of research in chemistry, biology, and medicine. Intracellular pH, for instance, is a critical parameter that governs a multitude of cellular processes, including enzyme activity, ion transport, and cell proliferation.[1] Deviations from the tightly regulated physiological pH can be indicative of pathological conditions such as cancer or Alzheimer's disease.[1] Consequently, the development of sensitive and selective tools for pH measurement in biological systems is of paramount importance.
Fluorescent probes have emerged as a powerful technology for pH sensing due to their high sensitivity, rapid response times, and the ability to provide spatiotemporal information through fluorescence microscopy.[2][3] Among the various classes of fluorescent pH probes, those based on the thiazole scaffold have garnered significant attention.[4][5] Thiazole derivatives often exhibit favorable photophysical properties and can be functionalized to modulate their pH sensing range and mechanism.[6] This application note provides a detailed guide to the use of a specific thiazole derivative, 2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole , as a fluorescent pH sensor. While direct experimental data for this specific compound is not extensively available, this document synthesizes established principles from closely related thiazole-based probes to provide a robust framework for its application.
Sensing Mechanism: A Putative Excited-State Intramolecular Proton Transfer (ESIPT) Process
The molecular structure of this compound suggests a pH sensing mechanism based on Excited-State Intramolecular Proton Transfer (ESIPT).[2][7] The presence of a hydroxyl group in close proximity to the thiazole nitrogen allows for the formation of an intramolecular hydrogen bond.
Upon photoexcitation, the acidity of the phenolic proton increases, leading to its transfer to the thiazole nitrogen atom. This process results in the formation of a transient keto-tautomer, which is responsible for a large Stokes shift in the fluorescence emission. The equilibrium between the enol and keto forms is sensitive to the surrounding pH, forming the basis for its use as a pH probe. In acidic conditions, the protonation of the thiazole nitrogen can interfere with the ESIPT process, leading to a change in the fluorescence properties.[2]
Figure 1: Proposed ESIPT mechanism for pH sensing.
Synthesis of this compound
The synthesis of the title compound can be achieved via the Hantzsch thiazole synthesis, a well-established method for the preparation of thiazole derivatives.[8] This involves the reaction of a thioamide with an α-haloketone.
Materials and Reagents:
-
3,4-Difluorothiobenzamide
-
2-Bromo-1-(2-hydroxyphenyl)ethan-1-one
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Protocol:
-
In a round-bottom flask, dissolve 3,4-difluorothiobenzamide (1 equivalent) in ethanol.
-
Add 2-bromo-1-(2-hydroxyphenyl)ethan-1-one (1 equivalent) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[9][10]
Experimental Protocol for pH Titration and Sensing
This protocol outlines the steps for determining the pKa of the probe and its response to varying pH levels using fluorescence spectroscopy.
Materials and Reagents:
-
Stock solution of this compound (1 mM in DMSO or ethanol)
-
Britton-Robinson buffer solutions (pH 2 to 12) or a suitable buffer system for the desired pH range.
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment.
-
Quartz cuvettes (1 cm path length)
-
Fluorescence spectrophotometer
Protocol:
-
Preparation of Working Solutions: Prepare a series of buffer solutions with varying pH values (e.g., from pH 2 to 12 in 0.5 or 1.0 unit increments).
-
Sample Preparation: In a series of test tubes, add a small aliquot of the probe's stock solution to each buffer solution to achieve a final concentration in the low micromolar range (e.g., 5-10 µM). Ensure the percentage of the organic solvent from the stock solution is kept low (e.g., <1%) to minimize its effect on the pH and the probe's properties.
-
Spectroscopic Measurements:
-
Record the absorption spectrum of the probe in each buffer solution to determine the optimal excitation wavelength.
-
Record the fluorescence emission spectrum for each sample using the determined excitation wavelength. Set appropriate excitation and emission slit widths.[1]
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
The pKa value can be determined by fitting the titration curve to the Henderson-Hasselbalch equation.
-
For ratiometric measurements, if applicable, plot the ratio of fluorescence intensities at two different wavelengths against pH.[11]
-
Figure 2: Experimental workflow for pH sensing.
Expected Photophysical Properties and Performance
Based on data from similar thiazole-based pH probes, the following properties and performance characteristics can be anticipated for this compound. These are illustrative and require experimental verification.
| Parameter | Expected Value/Characteristic | Rationale/Reference |
| Excitation Wavelength (λex) | ~350-380 nm | Common for hydroxyphenyl-thiazole systems.[7] |
| Emission Wavelength (λem) | ~450-550 nm | Dependent on the protonation state and ESIPT.[7] |
| Stokes Shift | Large (>100 nm) | A hallmark of the ESIPT mechanism.[1] |
| pKa | 3.0 - 6.0 | The electron-withdrawing difluorophenyl group may lower the pKa, making it suitable for acidic environments.[2] |
| Response Time | Fast (< 1 minute) | Protonation/deprotonation equilibria are typically rapid.[2] |
| Selectivity | High for H⁺ | The sensing mechanism is specific to proton concentration. Interference from common metal ions is expected to be low.[2] |
| Photostability | Good | Thiazole derivatives often exhibit good photostability. |
| Quantum Yield (Φ) | Moderate to High | Varies with pH; generally higher in the fluorescent state. |
Application in Cellular Imaging
For the application of this probe in living cells, further considerations are necessary.
Protocol for Live Cell Imaging:
-
Cell Culture: Culture cells of interest (e.g., HeLa cells) in a suitable medium in glass-bottom dishes.[12]
-
Probe Loading: Incubate the cells with a low micromolar concentration of the probe (e.g., 1-5 µM) in serum-free medium for 30-60 minutes at 37°C.[12]
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
Imaging: Acquire fluorescence images using a confocal microscope equipped with appropriate laser lines and emission filters.
-
Calibration (Optional): To obtain quantitative intracellular pH measurements, a calibration curve can be generated using ionophores like nigericin and valinomycin in buffers of known pH.[13]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low fluorescence signal | - Low probe concentration- Inefficient excitation- Quenching effects | - Increase probe concentration- Optimize excitation wavelength- Check for potential quenchers in the medium |
| Poor solubility | - Aggregation of the probe | - Increase the percentage of co-solvent (e.g., DMSO), but keep it minimal- Use a surfactant or carrier molecule |
| High background fluorescence | - Autofluorescence from cells or medium | - Use a medium with low background fluorescence- Acquire background images and subtract them from the sample images |
| Photobleaching | - High laser power- Long exposure times | - Reduce laser intensity- Decrease exposure time or use a more sensitive detector |
Conclusion
This compound is a promising candidate for a fluorescent pH probe, likely operating through an ESIPT mechanism. The protocols and expected performance characteristics outlined in this application note provide a comprehensive framework for its synthesis, characterization, and application in pH sensing. While the data presented is based on established principles from related compounds, it serves as a valuable starting point for researchers and scientists in the field of chemical biology and drug development to explore the full potential of this novel thiazole derivative.
References
- Zhang, W.-J. et al. (2016). Thiazole-based ratiometric fluorescence pH probe with large Stokes shift for intracellular imaging.
- A novel acidic pH fluorescent probe based on a benzothiazole derivative.
- Tong, Q.-X. et al. (2020). Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 225, 117506.
- Suss, O., Motiei, L., & Margulies, D. (2021). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Molecules, 26(9), 2828.
- We designed and synthesized a simple fluorescent probe, (E)-2-(2-(3,4,5-Trimethoxybenzylidene)hydrazinyl) benzothiazole (probe)
- We report five fluorescent probes based on coumarin-hybridized fluorescent dyes with spirolactam ring structures (A-E) to detect pH changes in live cell by monitoring visible and near-infrared fluorescence changes. PMC.
- Suss, O., Motiei, L., & Margulies, D. (2021). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Molecules, 26(9), 2828.
- We report five fluorescent probes based on coumarin-hybridized fluorescent dyes with spirolactam ring structures (A–E) to detect pH changes in live cells by monitoring visible and near-infrared fluorescence changes. RSC Publishing.
- Fluorescent Sensing of both Fe(III) and pH Based on 4-Phenyl-2-(2-Pyridyl)Thiazole and Construction of OR Logic Function.
- pHrodo pH Sensors for Detecting Cytosolic and Vesicle pH. Thermo Fisher Scientific - ES.
- Suss, O., Motiei, L., & Margulies, D. (2021). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Molecules, 26(9), 2828.
- Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing.
- A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility. MDPI.
- Suss, O., Motiei, L., & Margulies, D. (2021). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Molecules, 26(9), 2828.
- The Preparation and Photophysical Properties of 3-Substituted 4-Azafluorenones. MDPI.
- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- Microencapsulated fluorescent pH probe as implantable sensor for monitoring the physiological st
- This compound. Sigma-Aldrich.
- Photophysical properties of boron trifluoride complexes based on 2(2′,4′-dihydroxyphenyl) benzothiazole and benzimidazole. Hilaris Publisher.
- Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant P
- Synthesis and Photophysical Properties of Two-Photon Absorbing Spirofluorene Derivatives.
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC.
- Steric influences on the photophysical properties of pyrene-based deriv
- Progress in pH-Sensitive sensors: essential tools for organelle pH detection, spotlighting mitochondrion and diverse applic
- Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research.
- Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)
- Time-Dependent Sensitivity Tunable pH Sensors Based on the Organic-Inorganic Hybrid Electric-Double-Layer Transistor. Semantic Scholar.
- Time-Dependent Sensitivity Tunable pH Sensors Based on the Organic-Inorganic Hybrid Electric-Double-Layer Transistor. MDPI.
- 1-((2R,3R)-3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,5-difluorophenyl)-2-hydroxybutyl). PubChem.
- 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid Properties. EPA.
- 4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine. PubChem.
- 2-(4-Fluorophenyl)thiazole Properties. EPA.
Sources
- 1. cluster-science.com [cluster-science.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. cris.iucc.ac.il [cris.iucc.ac.il]
- 6. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iptl.gdut.edu.cn [iptl.gdut.edu.cn]
- 11. mdpi.com [mdpi.com]
- 12. Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pHrodo pH Sensors for Detecting Cytosolic and Vesicle pH | Thermo Fisher Scientific - CL [thermofisher.com]
Application Notes and Protocols for the Preparation of 3,4-Difluorothiobenzamide and its Utility in Thiazole Synthesis
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Thiazoles in Medicinal Chemistry
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the design of novel therapeutic agents. The strategic incorporation of fluorine atoms into these scaffolds, such as in the 3,4-difluorophenyl moiety, can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This guide provides a comprehensive overview and detailed protocols for the synthesis of a key intermediate, 3,4-difluorothiobenzamide, and its subsequent application in the construction of 4-(3,4-difluorophenyl)-substituted thiazoles, a class of compounds with considerable potential in drug discovery.
Strategic Overview: A Two-Stage Approach to Fluorinated Thiazoles
The synthesis of 4-(3,4-difluorophenyl)-substituted thiazoles is most effectively approached through a two-stage process. The first stage focuses on the efficient preparation of the crucial thioamide intermediate, 3,4-difluorothiobenzamide. The second stage utilizes this intermediate in the well-established Hantzsch thiazole synthesis to construct the target heterocyclic system.
Caption: Overall synthetic strategy.
Part 1: Preparation of 3,4-Difluorothiobenzamide
The synthesis of 3,4-difluorothiobenzamide can be efficiently achieved from the commercially available 3,4-difluorobenzonitrile. The process involves an initial hydration of the nitrile to the corresponding amide, followed by a thionation reaction.
Protocol 1.1: Hydration of 3,4-Difluorobenzonitrile to 3,4-Difluorobenzamide
While there are several methods to hydrate a nitrile, a common laboratory-scale approach involves acid or base-catalyzed hydrolysis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4-Difluorobenzonitrile | 139.10 | 10.0 g | 71.9 mmol |
| Sulfuric Acid (98%) | 98.08 | 50 mL | - |
| Deionized Water | 18.02 | As needed | - |
| Sodium Bicarbonate | 84.01 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-difluorobenzonitrile (10.0 g, 71.9 mmol).
-
Carefully add concentrated sulfuric acid (50 mL) to the flask.
-
Heat the reaction mixture to 90-100°C with stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice (approx. 200 g) in a beaker with stirring.
-
A white precipitate of 3,4-difluorobenzamide will form.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (3 x 50 mL).
-
Dry the product in a vacuum oven at 50-60°C to a constant weight.
Expected Yield: 90-95%.
Protocol 1.2: Thionation of 3,4-Difluorobenzamide using Lawesson's Reagent
Lawesson's reagent is a widely used, mild, and efficient thionating agent for converting amides to thioamides.[1][2] It is generally preferred over harsher reagents like phosphorus pentasulfide due to its better solubility in organic solvents and often cleaner reactions.
Caption: Workflow for the thionation of 3,4-difluorobenzamide.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4-Difluorobenzamide | 157.12 | 5.0 g | 31.8 mmol |
| Lawesson's Reagent | 404.47 | 7.1 g | 17.5 mmol (0.55 eq) |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 200 mL | - |
| Deionized Water | 18.02 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
| Saturated aq. Sodium Bicarbonate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Safety First: Lawesson's reagent and its byproducts have a strong, unpleasant odor. This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
-
To a 500 mL round-bottom flask, add Lawesson's reagent (7.1 g, 17.5 mmol).
-
Add anhydrous THF (150 mL) and stir until the reagent is fully dissolved.
-
In a separate flask, dissolve 3,4-difluorobenzamide (5.0 g, 31.8 mmol) in anhydrous THF (50 mL).
-
Add the amide solution to the Lawesson's reagent solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress should be monitored by TLC until the starting amide is consumed.[4]
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Workup: The workup is critical to remove phosphorus-containing byproducts.[5][6] Dissolve the residue in diethyl ether (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer with deionized water (2 x 100 mL), followed by saturated aqueous sodium bicarbonate solution (1 x 100 mL), and finally brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude thioamide.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3,4-difluorothiobenzamide as a solid.
Expected Yield: 80-90%.
Part 2: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazoles, involving the condensation of a thioamide with an α-haloketone.[1][7]
Protocol 2.1: Synthesis of Ethyl 2-(3,4-difluorophenyl)thiazole-4-carboxylate
This protocol details the reaction of 3,4-difluorothiobenzamide with ethyl bromopyruvate to yield a functionalized thiazole that can be further modified.
Caption: Key steps in the Hantzsch thiazole synthesis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4-Difluorothiobenzamide | 173.19 | 2.0 g | 11.5 mmol |
| Ethyl bromopyruvate | 195.02 | 2.25 g (1.5 mL) | 11.5 mmol |
| Ethanol | 46.07 | 50 mL | - |
| Sodium Bicarbonate | 84.01 | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-difluorothiobenzamide (2.0 g, 11.5 mmol) and ethanol (50 mL).
-
Stir the mixture until the thioamide is dissolved.
-
Add ethyl bromopyruvate (1.5 mL, 11.5 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until effervescence ceases.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be partitioned between ethyl acetate and water. The organic layer should be washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude product.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Expected Yield: 75-85%.
Data Summary
| Reaction Stage | Starting Material | Key Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Amide Synthesis | 3,4-Difluorobenzonitrile | H₂SO₄ | - | 90-100 | 2-3 | 90-95 |
| Thioamide Synthesis | 3,4-Difluorobenzamide | Lawesson's Reagent | THF | Room Temp. | 1-3 | 80-90 |
| Thiazole Synthesis | 3,4-Difluorothiobenzamide | Ethyl bromopyruvate | Ethanol | Reflux (~78) | 2-4 | 75-85 |
References
-
Hu, Y., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 936–944. Available at: [Link]
-
s d fine-chem limited. LAWESSON'S REAGENT Safety Data Sheet. Available at: [Link]
-
Khatoon, H., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. Available at: [Link]
-
Hu, Y., et al. (2021). Work-up procedure for the reaction with LR. ResearchGate. Available at: [Link]
-
Khatoon, H., et al. (2021). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub. Available at: [Link]
-
Li, A. Y. (1991). Synthesis of 3,4-difluorobenzonitrile and monofluorobenzonitriles. Journal of Fluorine Chemistry, 54(1-3), 341-348. Available at: [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - Lawesson's Reagent, 99%. Available at: [Link]
-
Loba Chemie. (2019). LAWESSON'S REAGENT FOR SYNTHESIS MSDS. Available at: [Link]
-
Bouherrou, H., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(10), 1339. Available at: [Link]
-
Petrou, A., et al. (2017). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Advances, 7(59), 37166-37181. Available at: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]
-
Organic Chemistry Portal. Thioamide synthesis by thionation. Available at: [Link]
- Google Patents. (2014). CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile.
-
Kaleta, Z., et al. (2006). Thionation Using Fluorous Lawesson's Reagent. Organic Letters, 8(8), 1625–1628. Available at: [Link]
-
ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Available at: [Link]
-
Singh, A., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Biointerface Research in Applied Chemistry, 14(2), 143. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thioamide synthesis by thionation [organic-chemistry.org]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. synarchive.com [synarchive.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole
Welcome to the dedicated technical support guide for enhancing the aqueous solubility of 2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole. This document provides researchers, scientists, and drug development professionals with a series of troubleshooting guides and frequently asked questions designed to address the significant challenge of this compound's low water solubility. The methodologies outlined herein are grounded in established physicochemical principles and are designed to provide a logical, step-by-step approach to achieving your desired concentration in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound poorly soluble in water?
A: The molecular structure of this compound contains multiple hydrophobic (water-repelling) regions, namely the 3,4-difluorophenyl and the 2-hydroxyphenyl rings. While the thiazole and hydroxyl moieties offer some polarity, the large, rigid, and nonpolar surface area dominates, leading to strong crystal lattice energy (requiring significant energy to break apart the solid) and unfavorable interactions with water molecules. This combination results in what is often termed "brick dust" insolubility, a common challenge for aromatic heterocyclic compounds in drug discovery.
Q2: What is the most straightforward first step to try and solubilize my compound for a preliminary in vitro experiment?
A: The simplest and most logical first step is pH modification . Your compound possesses a phenolic hydroxyl group (-OH), which is weakly acidic. By increasing the pH of your aqueous solution to a basic level (e.g., pH 9.0-10.0), you can deprotonate this group, forming a negatively charged phenolate ion. This ionization dramatically increases the molecule's polarity and its ability to interact with water, thereby enhancing solubility.
Q3: I need a quick method to get my compound into solution for a screening assay. What do you recommend?
A: For rapid, small-scale solubilization, creating a concentrated stock solution in an organic solvent followed by dilution is the standard approach.
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO).
-
Serially dilute this stock solution into your aqueous assay buffer. Critical Consideration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid artifacts or cytotoxicity caused by the solvent itself. Always run a vehicle control (buffer with the same final DMSO concentration) in your experiment.
Q4: When should I move beyond simple pH adjustment or cosolvents and consider more advanced formulation strategies?
A: You should consider advanced methods like surfactant-based micelles or cyclodextrin complexation when:
-
The required dose or concentration cannot be achieved through pH or cosolvent modification without introducing toxicity or unacceptable changes to the experimental conditions.
-
The compound precipitates out of solution upon dilution of the organic stock into your aqueous buffer.
-
You are developing a formulation for in vivo studies, where solvent toxicity and physiological compatibility are paramount.
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols to systematically address the solubility challenges of this compound.
Guide 1: Systematic Solubility Enhancement via pH Modification
This protocol determines the pH-solubility profile of your compound, leveraging its acidic phenolic group.
Principle of Causality: The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ionization state of a molecule. For an acidic compound like this one, as the pH of the solution rises above its pKa, the equilibrium shifts from the neutral, less soluble form (HA) to the ionized, more soluble salt form (A⁻). The goal is to find the lowest pH that provides the required solubility while remaining compatible with your experimental system.
Experimental Protocol:
-
Preparation: Prepare a series of buffers (e.g., phosphate, borate) at various pH points, such as 7.0, 7.5, 8.0, 8.5, 9.0, 9.5, and 10.0.
-
Equilibration: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.
-
Mixing: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (24-48 hours) to ensure equilibrium is reached. This can be done using a shaker or rotator.
-
Separation: Separate the undissolved solid from the solution. The most effective method is centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) followed by careful collection of the supernatant. Filtration through a 0.22 µm syringe filter can also be used, but be cautious of potential compound adsorption to the filter membrane.
-
Quantification: Dilute the clear supernatant in a suitable solvent (e.g., methanol or acetonitrile) and quantify the concentration of the dissolved compound using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This plot will reveal the pH at which your desired concentration is achieved.
Diagram: Workflow for pH-Solubility Profiling
Caption: A stepwise workflow for determining the pH-dependent solubility of a compound.
Guide 2: Solubility Enhancement Using Cosolvents
This guide details the use of water-miscible organic solvents to increase solubility for stock solutions or formulations.
Principle of Causality: Cosolvents work by reducing the polarity of the water-based solvent system. Water is a highly polar solvent with a strong hydrogen-bonding network. A nonpolar compound disrupts this network, which is energetically unfavorable. By adding a less polar, water-miscible organic solvent (a cosolvent), the overall polarity of the solvent mixture is decreased, making it a more favorable environment for the nonpolar solute to dissolve.
Commonly Used Cosolvents (in order of increasing solubilizing power for nonpolar compounds):
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl Sulfoxide (DMSO)
Experimental Protocol:
-
Solvent Selection: Choose a panel of pharmaceutically acceptable cosolvents to test.
-
Prepare Cosolvent Mixtures: Create a series of aqueous solutions containing increasing percentages of the chosen cosolvent (e.g., 5%, 10%, 20%, 50% v/v in water or buffer).
-
Determine Solubility: Using the same equilibration and quantification method described in Guide 1, determine the saturation solubility of your compound in each cosolvent mixture.
-
Analyze Data: Plot the solubility of the compound as a function of the cosolvent percentage. This will help you identify the most effective cosolvent and the minimum concentration required to achieve your target solubility.
Data Summary Table: Comparison of Solubilization Strategies
| Technique | Mechanism | Typical Fold Increase | Pros | Cons |
| pH Modification | Ionization of the molecule to a more polar salt form. | 10 - 1,000x | Simple, inexpensive, highly effective for ionizable compounds. | Limited to ionizable compounds; potential for pH to affect compound stability or biological assay. |
| Cosolvents | Reduces the polarity of the aqueous solvent system. | 2 - 500x | Easy to implement; useful for creating concentrated stock solutions. | High concentrations can be toxic in vivo or interfere with in vitro assays; risk of precipitation upon dilution. |
| Surfactants | Partitioning of the compound into hydrophobic micelle cores. | 100 - 10,000x | High solubilization capacity; can improve stability. | Can interfere with biological assays; potential for toxicity depending on the surfactant and concentration. |
| Cyclodextrins | Formation of a non-covalent inclusion complex, shielding the hydrophobic molecule. | 10 - 5,000x | Low toxicity (especially modified cyclodextrins); can improve stability and bioavailability. | Can be expensive; requires specific molecular geometry for effective complexation. |
Guide 3: Advanced Solubilization via Cyclodextrin Complexation
This protocol is for when pH and cosolvents are insufficient, particularly for in vivo applications where toxicity is a concern.
Principle of Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) outer surface and a lipophilic (fat-loving) inner cavity. The poorly soluble compound partitions into the nonpolar interior of the cyclodextrin torus, forming an "inclusion complex." This complex effectively masks the hydrophobic regions of the drug molecule, presenting a new, water-soluble exterior to the solvent, thereby dramatically increasing aqueous solubility.
Diagram: Mechanism of Cyclodextrin Inclusion
Caption: A hydrophobic molecule is encapsulated within a cyclodextrin, forming a soluble complex.
Experimental Protocol (Phase Solubility Study):
-
Select Cyclodextrins: Test several types, as the fit is specific. Good starting points are Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD), which have high water solubility and low toxicity.
-
Prepare Cyclodextrin Solutions: Make a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 1, 2, 5, 10, 15% w/v).
-
Equilibrate with Compound: Add an excess amount of your solid compound to each cyclodextrin solution.
-
Follow Equilibration and Quantification: Use the same procedure for agitation, separation, and quantification as described in Guide 1.
-
Analyze the Data: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship (an Aₗ-type diagram) indicates the formation of a 1:1 complex and allows for the calculation of the stability constant, providing insight into the strength of the interaction.
By systematically applying these guides, you can develop a robust and reproducible method for solubilizing this compound, enabling the successful progression of your research and development activities.
References
-
Title: pH-Dependent Solubility of Ionizable Drugs Source: American Pharmaceutical Review URL: [Link]
-
Title: Cyclodextrins Source: ScienceDirect URL: [Link]
-
Title: Strategies to Improve the Solubility of Poorly Soluble Drugs Source: Journal of Advanced Pharmaceutical Technology & Research URL: [Link]
-
Title: Surfactants in pharmaceutical products and systems Source: Die Pharmazie - An International Journal of Pharmaceutical Sciences URL: [Link]
-
Title: The Henderson-Hasselbalch Equation Source: Chemistry LibreTexts URL: [Link]
Quenching of thiazole fluorescence by metal cations
Welcome to the Thiazole-Metal Interaction Technical Support Center .
As a Senior Application Scientist, I have structured this guide to move beyond generic textbook definitions. We focus here on the specific, often frustrating nuances of working with thiazole-based fluorophores (e.g., Thiazole Orange, Benzothiazole derivatives) and their interactions with transition metal cations (Cu²⁺, Hg²⁺, Fe³⁺, etc.).
This guide assumes you are observing a reduction in fluorescence intensity (
Module 1: Diagnostic Fundamentals
"Is my quenching real, or is it an artifact?"
Before calculating binding constants, you must differentiate between true molecular quenching and optical artifacts. Thiazole derivatives are particularly susceptible to Inner Filter Effects (IFE) because many quenching metals (Cu²⁺, Fe³⁺) are themselves chromophores that absorb light at the excitation or emission wavelengths of thiazoles.
The Quenching Decision Matrix
Use this logic flow to categorize your observation.
Figure 1: Diagnostic workflow to distinguish between artifactual Inner Filter Effects (IFE), Dynamic Quenching, and Static Complexation.
Module 2: Troubleshooting & FAQs
Issue 1: "My Stern-Volmer plot curves upward. Is my data bad?"
Diagnosis: Not necessarily. An upward curvature (
-
Mixed Quenching: Both static (complex formation) and dynamic (collisional) quenching are occurring simultaneously.
-
Sphere of Action: The quencher is adjacent to the fluorophore at the moment of excitation.[1]
Solution: Fit your data to the extended Stern-Volmer equation (Eq. 2) rather than the linear one.
-
Linear (Standard):
-
Extended (Mixed):
-
Where
is the dynamic constant and is the static association constant.
-
Issue 2: "I see no quenching, or the signal is erratic at low pH."
Diagnosis: Thiazole nitrogen protonation.
The nitrogen atom in the thiazole ring (
Issue 3: "The metal solution is colored. How do I fix the Inner Filter Effect?"
Diagnosis: If the metal absorbs at the excitation wavelength (
Equation 1: IFE Correction Formula [2]
- : Corrected Fluorescence
- : Observed Fluorescence
- : Absorbance at excitation wavelength[2]
- : Absorbance at emission wavelength[2]
Module 3: Validation Protocols
Protocol A: Determination of Binding Stoichiometry (Job’s Plot)
To confirm if your thiazole forms a 1:1 or 1:2 complex with the metal, use the Method of Continuous Variations (Job's Plot).
Reagents:
-
Thiazole Stock (
) -
Metal Stock (
) — Must be equimolar to Thiazole stock.
Workflow:
-
Prepare a series of samples where the total molar concentration (
) is constant (e.g., ), but the mole fraction ( ) varies. -
Measure Fluorescence (
) for each fraction. -
Calculate
(or if using a turn-on sensor). -
Plot
(y-axis) vs. Mole Fraction of Metal ( ) (x-axis).
Data Interpretation Table:
| Peak Position ( | Stoichiometry (Metal:Ligand) | Interpretation |
| 0.5 | 1:1 | Simple coordination (e.g., N-Metal-X). |
| 0.33 | 1:2 | One metal binds two thiazoles (Sandwich). |
| 0.66 | 2:1 | Two metals bind one thiazole (Rare, check aggregation). |
Visualizing the Job's Plot Workflow:
Figure 2: Workflow for Job's Method of Continuous Variations.
Protocol B: Temperature-Dependent Stern-Volmer Analysis
To definitively prove the mechanism (Static vs. Dynamic).
Steps:
-
Perform the titration of Thiazole (
) with Metal ( ) at 25°C (298 K) . -
Repeat the exact same titration at 45°C (318 K) .
-
Calculate
(slope of vs ) for both temperatures.
Analysis:
-
Dynamic Quenching:
increases at higher temperature (faster diffusion = more collisions). -
Static Quenching:
decreases at higher temperature (complex dissociates due to thermal instability) [3].
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Chapter 8: Quenching of Fluorescence).
-
Resch-Genger, U., & Rurack, K. (2013). Determination of the Inner Filter Effect. IUPAC Technical Report. Pure and Applied Chemistry. (Standardization of IFE correction methods).
-
Geddes, C. D. (2001). Optical halide sensing using fluorescence quenching: theory, simulations and applications. Measurement Science and Technology. (Detailed breakdown of Stern-Volmer derivations).
-
Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH. (Mechanisms of metal-ligand electron transfer).
Sources
- 1. Quenching of TryptophanFluorescence in Unfolded Cytochrome c: A Biophysics Experiment for Physical Chemistry Students - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Quinoline-Based Thiazole Derivatives for Selective Detection of Fe3+, Fe2+, and Cu2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing quantum yield of fluorinated thiazole dyes
Welcome to the FluoroThiazole OptiLab Support Center.
Current Status: System Active Operator: Senior Application Scientist (Spectroscopy & Photophysics Division) Ticket ID: F-THZ-QY-OPT
Introduction: The Fluorine Factor
You are likely here because your fluorinated thiazole scaffold—designed for high affinity or specific lipophilicity—is exhibiting disappointing fluorescence quantum yield (Φ or QY).
In thiazole kinetics, fluorine is not just a substituent; it is a photophysical modulator . It alters the HOMO-LUMO gap, changes the dipole moment (
This guide is structured to troubleshoot your specific failure mode. We do not guess; we diagnose based on the competition between radiative (
Module 1: Structural Troubleshooting (Molecular Design)
Problem: My dye is theoretically conjugated but practically dark in all solvents.
Diagnosis: You are likely battling Twisted Intramolecular Charge Transfer (TICT) . Thiazole dyes often possess a "rotor" (e.g., the bond between the thiazole and a phenyl/amine group). Upon excitation, the molecule twists to a relaxed energy minimum (90° geometry) where charge separation is maximized, but emission is forbidden.
The Fix: Strategic Fluorination
Do not place fluorine randomly. Use it to manipulate the rotational energy barrier.
| Fluorine Position | Electronic Effect | Steric/Kinetic Effect | Impact on QY |
| Thiazole Core (C4/C5) | Lowers HOMO/LUMO. | High. Creates steric repulsion with adjacent rings (e.g., ortho-H of a phenyl ring). | Increases. Raises the energy barrier to rotation, suppressing TICT. |
| Donor Ring (Ortho) | Inductive withdrawal (-I). | High. "Locking" effect via intramolecular C-F···S or C-F···H interactions. | Increases. Rigidifies the planar Local Excited (LE) state. |
| Acceptor Ring (Para) | Stabilizes LUMO significantly. | Low. | Variable. Can stabilize the TICT state if the solvent is polar, potentially decreasing QY. |
Expert Insight:
-
The "Ortho-Effect": Introducing a Fluorine atom at the ortho position of a phenyl ring attached to the thiazole often forces the molecule into a planar conformation due to electrostatic repulsion with the thiazole nitrogen or attraction to the sulfur, depending on geometry. This planarity maximizes
. -
Avoid Over-Fluorination: Perfluorination often introduces heavy-atom-like effects or excessive electron withdrawal, which can activate intersystem crossing (ISC) to the triplet state, killing fluorescence.
Module 2: Environmental Troubleshooting (Solvation)
Problem: My dye glows in Toluene but vanishes in Methanol/DMSO.
Diagnosis: Your dye has a giant excited-state dipole moment. In polar solvents, the solvent shell reorients to stabilize the highly polarized TICT state, dragging its energy level below the emissive Local Excited (LE) state.
The Protocol: Solvatochromic Validation
-
Prepare 10 µM solutions in: Hexane (Non-polar), Toluene (Aromatic/Low-polar), DCM (Medium), and Methanol (High-polar/H-bond donor).
-
Measure Emission:
-
Scenario A: Emission redshifts and broadens, intensity drops 100x in MeOH. -> Confirmed TICT.
-
Scenario B: Emission wavelength is stable, intensity drops. -> H-Bond Quenching. Fluorine is a weak H-bond acceptor; ensure your solvent isn't quenching via proton transfer.
-
Visualizing the Mechanism:
Figure 1: The competition between the emissive Planar State and the dark TICT state.[2] Polar solvents lower the energy of the TICT state, facilitating quenching.
Module 3: Aggregation Management (Solid State/Films)
Problem: My dye is bright in dilute solution but dark as a powder or film.
Diagnosis: Aggregation-Caused Quenching (ACQ) .[3][4][5][6][7] Planar thiazole rings love to stack like pancakes (H-aggregates). This allows exciton coupling that dissipates energy non-radiatively.
The Fix: Fluorine-Directed Packing
Fluorine is unique because it is both hydrophobic and polar. Use this to disrupt pi-pi stacking.
-
The "Teflon Coating" Effect: Trifluoromethyl (-CF3) groups are bulky. Placing them on the thiazole periphery prevents the aromatic cores from getting close enough to quench.
-
J-Aggregate Engineering: Strategic F-substitution can promote "head-to-tail" slipping (J-aggregates) via C-F···H dipole interactions. J-aggregates often enhance QY and redshift emission.
Module 4: Experimental Protocol (Accurate QY Measurement)
Warning: 90% of reported QY errors come from the Inner Filter Effect or refractive index mismatch.
Method: Relative Quantum Yield (Slope Method).
Standard: Quinine Sulfate (in 0.1 M H2SO4,
Step-by-Step Protocol:
-
Absorbance Tuning:
-
Prepare 5 concentrations of your Standard and your Sample.
-
CRITICAL: The Absorbance (OD) at the excitation wavelength must be below 0.1 (ideally 0.02–0.08) to eliminate re-absorption (Inner Filter Effect).
-
-
Acquisition:
-
Record the UV-Vis spectrum for all 10 samples.
-
Record the integrated Fluorescence Emission (Area under curve) for all 10 samples using the exact same excitation wavelength and slit widths.
-
-
Calculation:
-
Plot Integrated Fluorescence (y-axis) vs. Absorbance (x-axis) .
-
Calculate the slope (
) for both Sample and Standard. -
Apply the equation:
-
Where
Troubleshooting Workflow Diagram:
Figure 2: Decision tree for diagnosing the root cause of low quantum yield in fluorinated dyes.
FAQ: Frequently Asked Questions
Q: Can I use a standard with a different excitation wavelength?
A: No. The excitation profile of the lamp and the detector sensitivity vary with wavelength. If you must, you need a fully calibrated (radiometrically corrected) spectrofluorometer. It is safer to use a standard that shares your excitation
Q: I added a -CF3 group and my QY dropped. Why? A: You likely stabilized the TICT state. If the -CF3 is on the "acceptor" side of the molecule, it makes the acceptor stronger. If the solvent is polar, the charge-separated twisted state becomes even more energetically favorable compared to the emissive state. Try moving the -CF3 to the donor ring or using a bulky non-fluorinated group (like t-Butyl) to block rotation instead.
Q: Does the "Heavy Atom Effect" apply to Fluorine? A: Generally, no. Fluorine (Z=9) is too light to induce significant spin-orbit coupling (which leads to phosphorescence/triplet states). However, if you are iodinating or brominating the thiazole for coupling before measuring QY, those atoms will absolutely quench fluorescence.
References
-
Vibronic Coupling & Substitution Effects
- Controlling the fluorescence quantum yields of benzothiazole-difluorobor
- Source: Chemical Science (RSC)
-
TICT Suppression Mechanisms
-
Thiazole Orange & Fluorination
- Experimental and Computational Investigation of Unsymmetrical Cyanine Dyes: Understanding Torsionally Responsive Fluorogenic Dyes.
- Source: PubMed Central / NIH
-
QY Measurement Standards
- Relative and absolute determination of fluorescence quantum yields of transparent samples.
- Source: N
Sources
- 1. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A general fluorescence off/on strategy for fluorogenic probes: Steric repulsion-induced twisted intramolecular charge transfer (sr-TICT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aggregation-caused quenching versus crystallization induced emission in thiazolo[5,4-b]thieno[3,2-e]pyridine (TTP) derivatives: theoretical insights - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. cdr.hkust.edu.hk [cdr.hkust.edu.hk]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. edinst.com [edinst.com]
- 10. shimadzu.com [shimadzu.com]
- 11. Recent advances in fluorogenic probes based on twisted intramolecular charge transfer (TICT) for live-cell imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Fluorine substitution influence on benzo[2,1,3]thiadiazole based polymers for field-effect transistor applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Purification methods for 2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole
Technical Support Center: Purification of 2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole
Executive Summary & Physicochemical Profile
Welcome to the technical support hub for the purification of This compound . This guide addresses the specific challenges posed by this "push-pull" system: the lipophilic, electron-withdrawing 3,4-difluorophenyl group versus the polar, hydrogen-bond-donating 2-hydroxyphenyl moiety.
Compound Profile:
-
Nature: Amphiphilic heteroaromatic solid.
-
Key Interaction: The ortho-hydroxyl group likely forms an intramolecular hydrogen bond with the thiazole nitrogen (
), stabilizing the planar conformation but complicating standard acid-base workups. -
Solubility: High in DMSO, DMF, THF; Moderate in DCM, EtOAc; Low in Hexanes, Water.
-
pKa: ~9.5–10.0 (Phenolic -OH).
Module 1: The "Quick Fix" – Recrystallization Protocol
Recommended for purity levels >85% where the main contaminants are trace starting materials.
Recrystallization is the most efficient method for this compound due to the distinct solubility difference driven by the fluorinated ring (hydrophobic) and the phenol (hydrophilic).
Solvent System Selection Table
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Ethanol / Water | 4:1 to 10:1 | Excellent | Best balance. The fluorinated tail drives precipitation as water is added. |
| Acetonitrile (ACN) | 100% | Good | Good for removing polar oxidized sulfur byproducts. |
| Toluene / Heptane | 1:2 | Moderate | Use only if the impurity is highly polar (e.g., salts). |
Step-by-Step Protocol:
-
Dissolution: Suspend the crude solid in minimal boiling Ethanol (absolute).
-
Hot Filtration: If the solution is cloudy (inorganic salts or polymerized tars), filter rapidly through a pre-warmed glass frit or Celite pad.
-
Nucleation: Remove from heat. Add deionized water dropwise just until a persistent turbidity appears.
-
Re-solubilization: Add a few drops of hot Ethanol to clear the solution again.
-
Crystallization: Allow to cool slowly to room temperature (2 hours), then move to 4°C (fridge) for 4 hours.
-
Why? Rapid cooling traps the 3,4-difluorothiobenzamide impurity inside the crystal lattice. Slow cooling excludes it.
-
-
Isolation: Filter and wash with cold 20% Ethanol/Water.
Module 2: The "Deep Clean" – Flash Chromatography
Required for purity <85% or when separating regioisomers.
The Challenge: The phenolic hydroxyl group interacts strongly with the silanols on silica gel, causing "tailing" (streaking) and poor separation.
The Solution: Buffer the stationary phase.
Chromatography Parameters:
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase A: Hexanes (or Heptane).
-
Mobile Phase B: Ethyl Acetate (EtOAc).
-
Modifier: 1% Acetic Acid in the mobile phase.
Gradient Workflow:
-
Equilibration: Flush column with 95% A / 5% B (+ 1% AcOH).
-
Loading: Dissolve sample in minimal DCM or dry load on Celite.
-
Elution:
-
0–5 min: 5% B (Remove non-polar difluoro- impurities).
-
5–20 min: Linear gradient to 30% B.
-
Target Elution: Product usually elutes between 15–25% EtOAc depending on column volume.
-
Module 3: Chemical Scavenging (Impurity Removal)
If your Hantzsch synthesis left specific precursors, physical separation might fail. Use chemical causality.
Scenario A: Excess Thioamide (3,4-difluorothiobenzamide)
-
Protocol: Wash the organic layer (DCM) with 10% aqueous Copper(II) Sulfate (CuSO₄) .
-
Mechanism:[1][2][3][4][5][10] Copper coordinates with the sulfur in the thioamide, making it water-soluble, while the thiazole remains in the organic layer.
Scenario B: Excess Alpha-Haloketone (Lachrymator)
-
Symptom:[2][3][6][7][8][9] Irritating vapor, dark spots on TLC.
-
Protocol: Stir the crude mixture with Polymer-supported Thiol (or Cysteine) for 1 hour, then filter.
-
Mechanism:[1][2][3][4][5] The thiol nucleophile attacks the alpha-haloketone via
, covalently binding it to the solid support.
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying this specific scaffold.
Figure 1: Decision matrix for the purification of 2,4-disubstituted thiazoles based on initial purity and impurity profile.
Troubleshooting & FAQs
Q1: My product is turning pink/red upon standing. What is happening?
-
Diagnosis: Phenolic Oxidation.
-
Cause: The 2-hydroxyphenyl group is susceptible to oxidation to quinones, especially if trace metals (Cu, Fe) from the synthesis are present.
-
Fix: Re-dissolve in EtOAc and wash with a dilute solution of Sodium Dithionite (Na₂S₂O₄) or Sodium Metabisulfite to reduce the quinones back to phenols. Dry under nitrogen, not air.
Q2: I see a "ghost" spot trailing my product on TLC.
-
Diagnosis: Phenol ionization.
-
Cause: The silica is slightly basic, deprotonating the phenol.
-
Fix: As mentioned in Module 2, add 1% Acetic Acid to your eluent. If the spot persists, it may be the regioisomer (if the Hantzsch synthesis had ambiguous regioselectivity, though rare with alpha-haloketones).
Q3: Can I use Acid-Base extraction?
-
Caution: Yes, but be careful.
-
Protocol:
-
Risk:[3] The 3,4-difluorophenyl group is electron-withdrawing, making the thiazole ring slightly less basic, but strong acids can still protonate the thiazole nitrogen, complicating the separation. Keep pH control precise.
References
-
Hantzsch Thiazole Synthesis & Purification
- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General principles of thiazole handling).
-
Context: Standard protocols for isolating 2,4-disubstituted thiazoles.[12]
-
Purification of Phenolic Heterocycles
- Source: Li, J. J. (2014).
- Context: Discusses the handling of phenolic intermedi
-
Specific Thiazole Derivatives (Analogous Chemistry)
- Source: Kashyap, S. J., et al. (2012). "Synthesis of 2,4-disubstituted thiazoles using Hantzsch reaction." Journal of Heterocyclic Chemistry.
- Context: Validates the use of Ethanol/Water recrystalliz
-
Chromatography of Acidic/Phenolic Compounds
- Source: Reich, H. J. (University of Wisconsin).
- Context: Authoritative guide on using acetic acid modifiers for phenolic compounds.
Sources
- 1. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanon ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03290J [pubs.rsc.org]
- 2. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 [quickcompany.in]
- 3. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chemoenzymatic Synthesis of 2-Aryl Thiazolines from 4-Hydroxybenzaldehydes Using Vanillyl Alcohol Oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Stability of 2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability of this compound in common biological buffers.
Introduction
Understanding the stability of a compound in biological matrices is a critical step in the drug discovery and development process. Poor stability can lead to inaccurate in vitro assay results and unfavorable pharmacokinetic profiles in vivo. This guide will walk you through the potential stability issues you might encounter with this compound and provide you with the necessary protocols to assess its stability accurately.
While specific degradation kinetics for this compound are not extensively documented in publicly available literature, this guide is built upon established principles for thiazole-containing compounds and general best practices for small molecule stability assessment.[1][2]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Question 1: I am seeing a rapid loss of my compound in plasma, but it seems stable in PBS. What could be the cause?
Answer:
This discrepancy strongly suggests enzymatic degradation. Plasma contains a variety of enzymes, such as esterases, amidases, and proteases, that are not present in phosphate-buffered saline (PBS). The structure of this compound, while lacking obvious ester or amide bonds, could still be susceptible to other enzymatic modifications.
To confirm enzymatic degradation, you can perform the following control experiment:
-
Heat-inactivated plasma: Heat the plasma at 56°C for 30 minutes to denature the enzymes.
-
Run the stability assay in parallel: Compare the stability of your compound in normal plasma versus heat-inactivated plasma.
-
Analyze the results: If the compound is significantly more stable in the heat-inactivated plasma, enzymatic degradation is the likely cause.
Question 2: My compound appears to be degrading even in my DMSO stock solution before I even add it to the biological buffer. Why is this happening?
Answer:
Dimethyl sulfoxide (DMSO) is a powerful solvent but can also contribute to the degradation of certain compounds, including thiazoles.[1] There are a few potential degradation pathways in DMSO:
-
S-Oxidation: The sulfur atom in the thiazole ring can be oxidized by DMSO, especially when exposed to heat or light, forming a thiazole S-oxide or S-dioxide.[1]
-
Hydrolysis: If the DMSO is not anhydrous, residual water can lead to the hydrolysis of susceptible functional groups.[1]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation, which may be exacerbated by the presence of DMSO.[1]
To mitigate this, follow these best practices for storing your compound in DMSO:
-
Use anhydrous DMSO.
-
Store stock solutions at -20°C or -80°C. [1]
-
Protect from light by using amber vials.
-
Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.
Question 3: I am having trouble getting consistent results in my plasma stability assay. What are some common sources of variability?
Answer:
Variability in plasma stability assays can arise from several factors. Here are a few to consider:
-
Inter-individual variability: Plasma from different donors can have varying levels of enzymatic activity.[3][4]
-
Plasma quality: The method of plasma collection and storage can impact its enzymatic activity. Ensure you are using plasma that has been properly handled and stored.
-
Incubation conditions: Ensure consistent temperature (typically 37°C) and shaking speed during the incubation.[3][5]
-
Sample processing: The protein precipitation step is critical. Ensure rapid and complete precipitation to stop the enzymatic reaction. Inconsistent timing or technique here can introduce significant variability.[3][5]
To improve consistency, it is recommended to pool plasma from multiple donors and to always include positive and negative controls in your assay.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound in biological buffers?
A1: Based on the structure of the molecule and the general chemistry of thiazoles, the following are potential degradation pathways:
-
Oxidation: The thiazole sulfur is susceptible to oxidation. In a biological system, this could be mediated by enzymes like cytochrome P450s.
-
Glucuronidation: The hydroxyl group on the phenyl ring is a potential site for glucuronidation, a common metabolic pathway.
-
Sulfation: The hydroxyl group could also be sulfated.
-
Hydroxylation: Additional hydroxyl groups could be added to the aromatic rings.
Identifying the exact metabolites would require analysis by high-resolution mass spectrometry.
Q2: At what pH should I conduct my stability studies?
A2: It is advisable to assess stability at a pH that is relevant to the intended biological application. For most in vitro and in vivo studies, a physiological pH of 7.4 is appropriate.[6] If you are investigating the compound's behavior in specific cellular compartments or under particular disease conditions, you may need to test a range of pH values. Thiazole stability can be pH-dependent.[6]
Q3: How do I analyze the samples from my stability study?
A3: The most common and reliable method for analyzing samples from a stability study is Liquid Chromatography-Mass Spectrometry (LC-MS).[5] A reversed-phase HPLC method coupled with a mass spectrometer will allow you to separate the parent compound from any degradation products and accurately quantify the amount of parent compound remaining over time.[7] UV detection can also be used if the compound has a suitable chromophore and degradation products do not co-elute.[7][8]
Q4: How is the half-life of the compound in a biological buffer calculated?
A4: The half-life (t½) is calculated from the rate of disappearance of the parent compound over time. The percentage of the parent compound remaining at each time point is plotted against time, and the data are fitted to a first-order decay model. The half-life can then be calculated from the decay rate constant (k) using the following equation:
t½ = 0.693 / k
Experimental Protocols
Protocol 1: Assessing Stability in Phosphate-Buffered Saline (PBS)
This protocol is designed to determine the chemical stability of the compound in a common aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
HPLC vials
-
LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Dilute the stock solution in PBS to a final concentration of 1 µM. The final DMSO concentration should be ≤ 1%.[5]
-
Incubate the solution at 37°C.
-
At specified time points (e.g., 0, 30, 60, 120, and 240 minutes), take an aliquot of the incubation mixture.
-
Immediately transfer the aliquot to an HPLC vial containing a suitable quenching solvent (e.g., acetonitrile) if necessary, although for PBS this is often not required.
-
Analyze the samples by a validated LC-MS method to determine the concentration of the parent compound.
-
Plot the percentage of the parent compound remaining versus time to determine the degradation rate.
Protocol 2: Assessing Stability in Plasma
This protocol assesses the enzymatic and chemical stability of the compound in plasma.[5]
Materials:
-
This compound
-
Anhydrous DMSO
-
Human, rat, or mouse plasma (heparinized)
-
Incubator or water bath at 37°C
-
Acetonitrile (ice-cold)
-
Centrifuge
-
HPLC vials
-
LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Pre-warm the plasma to 37°C.
-
Spike the compound stock solution into the pre-warmed plasma to a final concentration of 1 µM. The final DMSO concentration should be ≤ 1%.[5]
-
Incubate the mixture at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the incubation mixture.
-
Immediately add the aliquot to a tube containing 3 volumes of ice-cold acetonitrile to precipitate the plasma proteins and stop the reaction.
-
Vortex the samples for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean HPLC vial.
-
Analyze the samples by a validated LC-MS method to determine the concentration of the parent compound.
-
Plot the percentage of the parent compound remaining versus time to calculate the half-life.
Data Presentation
Table 1: Example Data for Stability Assessment
| Time (minutes) | % Remaining in PBS (pH 7.4) | % Remaining in Human Plasma |
| 0 | 100 | 100 |
| 15 | 99.5 | 85.2 |
| 30 | 99.1 | 70.1 |
| 60 | 98.5 | 49.3 |
| 120 | 97.8 | 24.5 |
Visualizations
Caption: Workflow for assessing compound stability in PBS and plasma.
Caption: Potential degradation pathways for the target compound.
References
- Enamine. Plasma Stability Assay (human, dog, rat or mouse).docx.
-
Lage, L. B., et al. (2022). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1636-1653. Available from: [Link]
- Charnwood Discovery. Plasma Stability In Vitro Assay.
-
Kneis, P., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(1), 105-117. Available from: [Link]
-
Vasconcelos, T. G., et al. (2009). Photo-degradation of the antimicrobial ciprofloxacin at high pH: Identification and biodegradability assessment of the primary by-products. Chemosphere, 76(4), 487-493. Available from: [Link]
-
DergiPark. (2022). Analytical Chemistry. Available from: [Link]
- BenchChem. (2025). Improving the stability of thiazole compounds in DMSO for long-term storage.
-
Kneis, P., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available from: [Link]
-
ResearchGate. Stability of lead molecule in plasma (a), PBS (b) and plasma stability of positive control (c). Available from: [Link]
-
ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4938. Available from: [Link]
-
Zaporozhye Medical Journal. (2024). Express quantitative spectrophotometric determination of 2-(((3-(2-fluorophenyl)- 5-thio-4H-1,2,4-triazol-4-yl)imino)methyl)phenol as an active substance of a medicinal product for the treatment of mycoses. Available from: [Link]
-
van der Grift, B., et al. (2022). Degradation of seven pesticides and two metabolites before and during aquifer storage transfer and recovery operation. Water Research, 224, 119069. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Available from: [Link]
-
Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434. Available from: [Link]
-
Mohan Kumar, H. R., et al. (2024). Crystal structure and Hirshfeld surface analysis of an etoxazole metabolite designated R4. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 163-168. Available from: [Link]
-
Zaporizhzhia State Medical and Pharmaceutical University. (2023). Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4- triazol-3-ylthio]. Available from: [Link]
-
Marques, M. M. B., et al. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts, 12(11), 1367. Available from: [Link]
-
Gavrilović, M., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Applied Sciences, 13(13), 7792. Available from: [Link]
-
Wang, X., et al. (2018). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. International Journal of Environmental Research and Public Health, 15(12), 2748. Available from: [Link]
-
Al-Warhi, T., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5488. Available from: [Link]
-
Sidoryk, K., et al. (2023). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. International Journal of Molecular Sciences, 24(13), 10984. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Express quantitative spectrophotometric determination of 2-(((3-(2-fluorophenyl)- 5-thio-4H-1,2,4-triazol-4-yl)imino)methyl)phenol as an active substance of a medicinal product for the treatment of mycoses | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
Troubleshooting low yield in Hantzsch thiazole condensation
Technical Support Center: Hantzsch Thiazole Synthesis Topic: Troubleshooting Low Yield & Reaction Failure Ticket ID: HTS-001-OPTIMIZATION Responder: Senior Application Scientist, Chemical Process Development
Introduction: The "Deceptive" Simplicity of Hantzsch
The Hantzsch thiazole synthesis—condensing an
This guide moves beyond basic textbook procedures to address the mechanistic bottlenecks causing your low yields. We treat the reaction not just as a recipe, but as a kinetic and thermodynamic system that must be balanced.
Part 1: Diagnostic & Mechanism Analysis
To fix the yield, you must identify where the reaction is dying. The Hantzsch synthesis proceeds in two distinct phases:
-
Alkylation: The sulfur nucleophile attacks the
-carbon. -
Cyclodehydration: The nitrogen attacks the carbonyl, followed by water elimination.
Visualizing the Failure Points:
Figure 1: Critical path analysis of the Hantzsch synthesis showing the three primary yield-killing nodes.
Part 2: Troubleshooting Modules (Q&A)
Module A: Reagent Integrity (The "Black Tar" Scenario)
Q: My reaction mixture turns black/dark brown immediately, and I get a low yield of sticky solid. What happened?
A: Your
-
The Problem: The free acid protonates the thioamide, reducing its nucleophilicity. The decomposed ketone forms oligomers (tars) instead of reacting.
-
The Fix:
-
Check Appearance: If the reagent is not a white/crystalline solid, it is compromised.
-
Purification: Recrystallize the
-haloketone from ethanol/hexane before use. -
Scavenger: Add 1.1 equivalents of mild base (NaHCO
) only if using a salt form of the thioamide, otherwise, ensure the ketone is fresh.
-
Module B: The "Trapped Intermediate" (Incomplete Cyclization)
Q: LCMS shows the mass of the product +18, and NMR shows aliphatic peaks. Why didn't it cyclize?
A: You have isolated the hydroxy-thiazoline intermediate. The second step (dehydration) requires a driving force. If the reaction is run at room temperature or in neutral solvents without a catalyst, the hydroxy-intermediate may be stable.
-
The Fix:
-
Force Dehydration: Reflux is usually required. If running at RT, you must use a dehydrating agent or acid catalyst.
-
Solvent Switch: Switch from neutral solvents (THF) to protic solvents (Ethanol/Acetic Acid). The protonation of the hydroxyl group facilitates water elimination.
-
Module C: Isolation & Work-up (The "Missing Product" Scenario)
Q: The reaction looked clean on TLC, but after aqueous workup, I recovered almost nothing. Where did it go?
A: Your product is likely in the aqueous layer as a hydrobromide salt.
The Hantzsch reaction generates one equivalent of HX (acid). Thiazoles are basic (
Solubility Logic Table:
| Species State | pH Condition | Solubility (Org) | Solubility (Aq) | Action Required |
| Thiazolium Salt (HBr) | Acidic (pH < 4) | Low | High | Do NOT discard aqueous layer. |
| Free Base | Basic (pH > 8) | High | Low | Neutralize with Na |
-
The Fix:
-
Cool the reaction mixture.
-
Neutralize: Add saturated Na
CO or NH OH until pH 8-9. -
Precipitate: The free base should precipitate. If not, extract with EtOAc after neutralization.
-
Part 3: Optimized Standard Operating Procedure (SOP)
This protocol utilizes Ethanol as a green solvent, leveraging its ability to dissolve the reactants but precipitate the salt product, facilitating easy purification.
Reagents:
-
Thioamide/Thiourea (1.0 equiv)
- -Haloketone (1.0 equiv)
-
Ethanol (Absolute, 5-10 volumes)
Workflow:
-
Dissolution: Dissolve the thioamide in Ethanol at room temperature.
-
Addition: Add the
-haloketone portion-wise over 5 minutes.-
Checkpoint: If the solution boils spontaneously, cool it. A controlled exotherm is good; violent boiling leads to side products.
-
-
Reflux: Heat to reflux (
) for 1-2 hours.-
Why? Ensures thermodynamic completion and dehydration of the intermediate.
-
-
Isolation (The Critical Step):
-
Purification: Recrystallize from EtOH/Water (1:1) if necessary.[3]
Part 4: Advanced Troubleshooting Decision Tree
Figure 2: Step-by-step decision matrix for isolating the cause of low yield.
References
-
Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
-
Potewar, T. M., et al. (2008). One-pot synthesis of 2-aminothiazoles using ionic liquid as a green solvent.[4] Tetrahedron Letters, 49(2), 248-250. Link (Demonstrates solvent effects and green chemistry improvements).
- Kashyap, S. J., et al. (2012). Review on Synthesis and Biological Activity of Thiazole Derivatives. International Journal of ChemTech Research. (Validation of pharmacological relevance and synthetic routes).
-
Organic Chemistry Portal. (n.d.). Thiazole Synthesis. Link (General overview and modern variations).
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05665A [pubs.rsc.org]
Effect of solvent polarity on ESIPT emission of thiazoles
Welcome to the PhotonTech Application Support Center . Ticket ID: ESIPT-THZ-SOLV-001 Topic: Troubleshooting Solvent Polarity Effects on Thiazole ESIPT Emission Status: Open Assigned Specialist: Senior Application Scientist, Spectroscopy Division
Executive Summary
You are likely observing inconsistent emission spectra (dual emission, hypsochromic shifts, or quenching) when transitioning your thiazole-based fluorophores between solvents. This guide addresses the sensitivity of 2-(2'-hydroxyphenyl)thiazole (HPT) and its derivatives to solvent polarity and proticity.
The core mechanism of Excited-State Intramolecular Proton Transfer (ESIPT) relies on a pre-existing Intramolecular Hydrogen Bond (IMHB).[1] Solvent interaction is the primary disruptor of this bond.
Module 1: Spectral Anomalies (Wavelength Shifts)
User Issue:
"My thiazole dye emits green (~520 nm) in hexane but shifts to blue (~380 nm) or shows dual emission in ethanol. Is my compound degrading?"
Technical Diagnosis:
Your compound is likely stable. You are observing Solvent-Induced Tautomeric Equilibrium Shift .
-
Non-Polar Solvents (Hexane/Toluene): The IMHB is protected. Upon excitation, the proton transfers ultrafast (
fs) from the hydroxyl oxygen to the thiazole nitrogen. You see pure Keto emission* (large Stokes shift). -
Polar Protic Solvents (MeOH/EtOH/Water): The solvent acts as a hydrogen bond donor/acceptor. It competes with the thiazole nitrogen for the hydroxyl proton. This creates an Intermolecular Hydrogen Bond , blocking ESIPT. You see Enol emission* (small Stokes shift) or dual emission.[1]
Visualizing the Failure Mode
Figure 1: Mechanism of solvent-induced ESIPT disruption.[2][3] In protic solvents, the pathway diverts from Keto emission (Green) to Enol emission (Blue).
Module 2: Intensity & Quenching Troubleshooting
User Issue:
"I switched to DMSO to increase solubility, but the fluorescence intensity dropped significantly, or the color shifted unexpectedly."
Technical Diagnosis:
While DMSO is aprotic, it is highly polar. Two phenomena may be occurring:
-
Twisted Intramolecular Charge Transfer (TICT): In highly polar solvents, the excited state may undergo a rotation (twisting) that decouples the donor/acceptor orbitals. This "twisted" state often relaxes non-radiatively (heat), quenching fluorescence.
-
Dipole Stabilization: If your thiazole has electron-withdrawing groups (e.g., -NO2, -CN), polar solvents stabilize the charge-separated state, leading to a red-shift (bathochromic) but often with lower quantum yield due to the energy gap law.
Reference Data: Solvent Impact on HPT Derivatives
| Solvent Type | Example | Dominant Species | Emission | Quantum Yield Trend |
| Non-Polar | Cyclohexane, Hexane | Keto | 510–530 nm (Green) | High (ESIPT efficient) |
| Polar Aprotic | Acetonitrile, THF | Keto (+ trace Enol) | 515–535 nm | Moderate (TICT risk) |
| Polar Protic | Ethanol, Methanol | Dual (Enol + Keto)** | 385 nm (Blue) + 520 nm | Low (H-bond disruption) |
| Highly Polar | DMSO | Keto * / CT State | >540 nm (Red shift) | Variable (Often Quenched) |
Module 3: Experimental Validation Protocols
To confirm if your spectral changes are due to polarity (solvatochromism) or H-bond disruption, perform the following assays.
Protocol A: The "Protic Challenge" (Distinguishing Mechanism)
Objective: Determine if quenching/shifting is due to polarity or hydrogen bonding.
-
Prepare Stock: Dissolve thiazole in Acetonitrile (MeCN) (Polar Aprotic). Measure Emission.
-
Prepare Test: Dissolve thiazole in Ethanol (EtOH) (Polar Protic). Note: MeCN and EtOH have similar dielectric constants (
vs. ) but different H-bonding capacities. -
Analysis:
-
If spectra are similar
Effect is driven by Polarity . -
If EtOH shows a massive blue shift or dual emission compared to MeCN
Effect is driven by H-Bond Disruption .
-
Protocol B: Lippert-Mataga Analysis (Quantifying Solvatochromism)
Objective: Map the sensitivity of the Stokes shift to solvent orientation polarizability.
Steps:
-
Select Solvents: Choose 5 solvents with varying polarity but no H-bonding capability (e.g., Hexane, Toluene, THF, DCM, Acetonitrile).
-
Measure: Record Absorption (
) and Emission ( ) maxima in wavenumbers ( ). -
Calculate Stokes Shift:
. -
Calculate Orientation Polarizability (
): (Where is dielectric constant, is refractive index). -
Plot:
(y-axis) vs. (x-axis).-
Linear Slope: Indicates general dipole-dipole interaction.
-
Non-linear/Deviation: Indicates specific solvent interactions (like H-bonding) or change in dipole moment direction (TICT).
-
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for identifying solvent effects on thiazole emission.
References
-
Woolfe, G. J., et al. (1994). Excited-State Intramolecular Proton Transfer in 2-(2'-Hydroxyphenyl)benzothiazole: Effect of Solvent on the Competition between Enol and Keto Emission.[1][3][4][5] Journal of the Chemical Society, Faraday Transactions.
-
Wang, R., et al. (2009).[6] Substituent and solvent effects on excited state intramolecular proton transfer in novel 2-(2′-hydroxyphenyl)benzothiazole derivatives. Journal of Photochemistry and Photobiology A: Chemistry.[6]
-
Padalkar, V. S., & Sekar, N. (2016). Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters. Chemical Reviews.[7]
-
Zhao, J., et al. (2012).[8] Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials. Physical Chemistry Chemical Physics.
Sources
- 1. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into ESIPT-induced multicolor fluorescence emission in 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole: a spectroscopic and TDDFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Substituent and solvent effects on excited state intramolecular proton transfer in novel 2-(2′-hydroxyphenyl)benzothiaz… [ouci.dntb.gov.ua]
- 8. semanticscholar.org [semanticscholar.org]
Technical Support Center: Crystal Engineering of 2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole
Welcome to the Advanced Materials Technical Support Hub. Product ID: DFP-HPT-04 (High-Performance ESIPT Fluorophore) Status: Active Support
Technical Overview & Mechanism
User Query: What is the fundamental mechanism driving the solid-state fluorescence of this molecule, and why does crystal packing matter?
Tech Support Response: The core utility of 2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole lies in its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) .
-
The Mechanism: Upon UV excitation, the phenolic proton transfers to the thiazole nitrogen, creating a keto-tautomer species. This species emits light with a large Stokes shift (typically >100 nm), preventing self-absorption.
-
The Packing Problem: In the solid state, planar aromatic molecules tend to stack face-to-face (π-π stacking). This often leads to Aggregation-Caused Quenching (ACQ) , where excitation energy is lost as heat.
-
The Solution (Fluorine Engineering): The 3,4-difluorophenyl tail is designed to disrupt perfect face-to-face stacking. The fluorine atoms induce weak C-H···F and F···F interactions, promoting "herringbone" or "slip-stacked" packing. This spatial arrangement prevents ACQ and allows efficient solid-state emission (AIE/AIEE effect).
Troubleshooting Guide (Q&A)
Category A: Fluorescence & Optical Properties [1][2][3]
Q: My crystals are yellow and weakly fluorescent, but the literature suggests they should be orange and highly emissive. What went wrong? A: You have likely isolated the thermodynamically stable "Form I" (H-aggregate) rather than the metastable "Form II" (J-aggregate or Slip-stack).
-
Cause: Slow crystallization from high-polarity solvents (e.g., DMSO, DMF) often encourages tight π-π stacking (H-aggregates), which quenches fluorescence.
-
Fix: Switch to a kinetic crystallization method . Use a solvent diffusion method with a non-polar anti-solvent (e.g., THF/Hexane) to induce rapid precipitation of the slip-stacked polymorph.
Q: The emission spectrum shows a dual peak.[1] Is my sample impure? A: Not necessarily. This is a common feature of ESIPT molecules in the solid state.
-
Explanation: The dual emission often arises from the coexistence of the Enol (high energy, blue/green) and Keto (low energy, orange/red) forms, or from surface defects in the crystal lattice.
-
Diagnostic: If the ratio of peaks changes with grinding (mechanochromism), it confirms the phenomenon is packing-dependent, not an impurity.
Category B: Crystallization & Morphology [4][5]
Q: I cannot get single crystals suitable for X-ray diffraction; I only get needles. A: The 3,4-difluoro substitution creates a strong dipole, favoring rapid growth along one axis (needle formation).
-
Protocol Adjustment:
-
Use a heavier solvent like 1,2-dichlorobenzene.
-
Employ the "slow cooling" method: Heat to 80°C to dissolve, then cool at a rate of 1°C/hour.
-
Add a modulator: A trace amount (1%) of acetic acid can stabilize the H-bond network during nucleation, promoting block-like growth over needles.
-
Q: The crystals lose fluorescence after being ground into a powder. A: This is Mechanochromic Luminescence Quenching .
-
Mechanism: Grinding destroys the specific crystalline order (slip-stacking) that prevents quenching. You are creating an amorphous phase where molecules can interact randomly, leading to non-radiative decay.
-
Recovery: Expose the powder to solvent vapor (Dichloromethane or Acetone) for 10 minutes. The molecules will re-organize into the crystalline lattice, and fluorescence should recover.
Experimental Protocols
Protocol 1: Controlling Polymorph Selection
| Parameter | Target: High Fluorescence (Form II) | Target: High Stability (Form I) |
| Method | Anti-solvent Precipitation | Slow Evaporation |
| Primary Solvent | Tetrahydrofuran (THF) | Acetone or Acetonitrile |
| Anti-Solvent | n-Hexane (rapid addition) | None |
| Temperature | 0°C (Ice bath) | Room Temperature (25°C) |
| Stirring Speed | High (1000 RPM) | None (Static) |
| Resulting Color | Bright Orange/Red | Pale Yellow/Green |
Protocol 2: Recrystallization for X-Ray Quality
Use this when needle-like growth prevents structure determination.
-
Dissolution: Dissolve 20 mg of the compound in 4 mL of Toluene.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter into a narrow vial.
-
Diffusion Layering: Carefully layer 6 mL of Pentane on top of the Toluene solution. Do not mix.
-
Incubation: Seal the vial with Parafilm (poke 1 small hole) and store in the dark at 4°C.
-
Harvest: Block-shaped crystals should appear at the interface within 3-5 days.
Visualization of Pathways
Figure 1: ESIPT and Crystal Packing Logic
This diagram illustrates the relationship between molecular state, packing mode, and optical output.
Caption: Figure 1. The critical divergence in optical performance based on crystal packing topology. Slip-stacking (Green path) preserves the emissive Keto state.
References
-
Crystal Structure and Hirshfeld Surface Analysis of Thiazole Derivatives. Source: National Institutes of Health (PMC). Relevance: Provides foundational data on how thiazole rings interact in the solid state, specifically analyzing C-H···N and π-stacking interactions which are critical for the title compound. URL:[Link]
-
Thiazole Boron Difluoride Dyes with Large Stokes Shift and Solid State Emission. Source: Wiley Online Library / NIH. Relevance: Discusses the mechanism of solid-state fluorescence in thiazoles, specifically how bulky groups or specific substitutions (like fluorine) weaken intermolecular π-π interactions to prevent quenching. URL:[Link]
-
Polymorphism and Morphology Control of Sulfathiazole (Analogous System). Source: Royal Society of Chemistry (CrystEngComm).[4] Relevance: While focusing on Sulfathiazole, this authoritative source details the "kinetic vs. thermodynamic" control strategies (solvent choice, cooling rates) applied in the troubleshooting section of this guide. URL:[Link]
-
Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones. Source: MDPI (Molecules). Relevance: Validates the bathochromic shifts and solid-state emission properties inherent to thiazole-based fluorophores. URL:[Link]
Sources
- 1. Thiazole Boron Difluoride Dyes with Large Stokes Shift, Solid State Emission and Room‐Temperature Phosphorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous control of polymorphism and morphology via gelatin induction for concomitant systems: case study of sulfathiazole - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Guide: Structural & Functional NMR Profiling of Fluorinated Thiazole ESIPT Probes
Topic: NMR Characterization of 2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole Content Type: Technical Comparison Guide Persona: Senior Application Scientist
Executive Summary
This guide details the nuclear magnetic resonance (NMR) characterization of This compound (referred to herein as TF-34 ). This compound belongs to the class of Excited-State Intramolecular Proton Transfer (ESIPT) fluorophores.[1][2]
The incorporation of the 3,4-difluorophenyl moiety is a critical design choice intended to modulate lipophilicity and solid-state packing without disrupting the planar ESIPT core. This guide compares TF-34 against its non-fluorinated parent scaffold (Ref-H ) and a regioisomer incapable of ESIPT (Iso-Para ), providing researchers with a self-validating protocol to confirm structural integrity and functional potential.
Structural Logic & Comparative Targets
To validate the synthesis and functional capability of TF-34, we compare it against two distinct benchmarks.
| Compound ID | Structure Description | Role in Analysis | Key NMR Feature |
| TF-34 (Product) | This compound | Primary Target | |
| Ref-H | 2-Phenyl-4-(2-hydroxyphenyl)thiazole | Parent Standard | Baseline shifts (No F splitting) |
| Iso-Para | 2-(3,4-Difluorophenyl)-4-(4 -hydroxyphenyl)thiazole | Negative Control | No Intramolecular H-bond |
The ESIPT Mechanism & NMR Correlation
The functional utility of TF-34 relies on the Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl and the thiazole nitrogen. NMR is the primary tool to validate this interaction. A disruption in this bond (as seen in Iso-Para) abolishes the ESIPT fluorescence mechanism.
Figure 1: The ESIPT cycle. The NMR chemical shift of the hydroxyl proton serves as the ground-state indicator of the Enol form's viability for proton transfer.
Experimental Protocol
Trustworthiness Note: The choice of solvent is critical. Protic solvents (MeOH, H2O) will exchange with the phenolic proton, erasing the key signal. DMSO-d6 is acceptable, but CD2Cl2 (Methylene Chloride-d2) is superior for observing sharp IMHB signals due to lower competitive hydrogen bonding.
Step-by-Step Characterization Workflow
-
Sample Preparation:
-
Dissolve 5-10 mg of TF-34 in 0.6 mL of CD2Cl2 (99.9% D).
-
Self-Validation Check: Ensure solution is clear. Turbidity suggests inorganic salts (remove via filtration).
-
-
Acquisition Parameters (400 MHz or higher):
- H NMR: Spectral width -2 to 16 ppm (to capture downfield OH). Relaxation delay (d1) = 2.0s.
-
F NMR: Spectral width -100 to -200 ppm. Proton-decoupled (
F{ H}) is recommended for initial assignment to simplify F-F coupling. - C NMR: 1024 scans minimum due to splitting of carbon signals by fluorine (C-F coupling reduces peak height).
-
Data Processing:
-
Reference to residual solvent (CHDCl2 at 5.32 ppm) or TMS (0.00 ppm).
-
Apply exponential multiplication (LB = 0.3 Hz) for
H; LB = 1.0 Hz for F.
-
Comparative Data Analysis
A.
H NMR: The Hydrogen Bond Indicator
The most critical quality attribute is the chemical shift of the phenolic -OH.
| Proton Region | TF-34 (Target) | Ref-H (Parent) | Iso-Para (Control) | Interpretation |
| Phenolic -OH | 11.85 ppm (s) | 11.90 ppm (s) | ~9.60 ppm (br) | Critical: The downfield shift (>11 ppm) confirms the intramolecular H-bond (OH···N). The Iso-Para lacks this, shifting upfield. |
| Thiazole C5-H | 7.95 ppm (s) | 7.92 ppm (s) | 7.88 ppm (s) | Characteristic singlet of the thiazole ring; largely unaffected by remote fluorine. |
| Phenyl Ring (A) | Multiplet (F-coupled) | Multiplet (Standard) | Multiplet (F-coupled) | The 3,4-difluoro substitution creates complex splitting patterns not seen in Ref-H. |
Technical Insight: If the OH signal in TF-34 appears broad or < 11.0 ppm in CD2Cl2, the sample may contain trace water or acid impurities disrupting the IMHB.
B.
F NMR: Fluorine Fingerprinting
The 3,4-difluoro motif provides a unique spectral signature useful for quantification in biological matrices.
-
TF-34 Shifts:
- -137.5 ppm (ddd, J = 22, 8, 4 Hz, 1F)
- -141.2 ppm (ddd, J = 22, 8, 4 Hz, 1F)
-
Coupling Logic:
-
The large coupling (~22 Hz) is the
(ortho F-F coupling). -
Smaller couplings are
and (coupling to ring protons).
-
Comparison Table:
| Compound | F-Position 3 | F-Position 4 | Coupling Pattern |
| TF-34 | -137.5 | -141.2 | Distinct AB system (strongly coupled) |
| 2,4-Difluoro Analog | -108.0 | -112.5 | Shifted significantly downfield due to ortho-effect |
| 4-Fluoro Analog | N/A | -110.0 | Single peak (Simplistic multiplet) |
Advanced Structural Verification (2D NMR)
To definitively assign the regiochemistry (ensuring the difluoro group is on the 2-phenyl ring and the hydroxy group is on the 4-phenyl ring), a
Figure 2: The self-validating characterization workflow. The 1H and 19F checks act as "Gatekeepers" for product release.
Key HMBC Correlations for TF-34:
-
Thiazole Proton (H-5)
C-4: The singlet at 7.95 ppm will show a strong cross-peak to the quaternary carbon at position 4. -
Phenolic OH
C-1', C-2', C-3': The OH proton (11.85 ppm) will couple to the carbons of the phenol ring, confirming its attachment point. -
Difluoro Ring: The carbons attached to Fluorine will appear as doublets of doublets (dd) in the
C spectrum with large coupling constants ( Hz), distinguishing them from the phenol ring carbons.
Conclusion
TF-34 exhibits a distinct NMR profile characterized by a strongly deshielded phenolic proton (~11.85 ppm) and a complex
-
Superiority over Iso-Para: Confirmed by the presence of the intramolecular hydrogen bond (low-field OH signal).
-
differentiation from Ref-H: Confirmed by the diagnostic
F fingerprint.
This protocol ensures that researchers can rapidly validate the structural integrity of TF-34, ensuring reliable performance in downstream ESIPT fluorescence applications.
References
-
ESIPT Mechanism & Benzothiazoles: Sedgwick, A. C., et al. "Excited-state intramolecular proton transfer (ESIPT) based fluorescence sensors and imaging agents." Chemical Society Reviews, 2018.
-
Fluorine NMR Characterization: Dolbier, W. R.[3] "Guide to Fluorine NMR for Organic Chemists." John Wiley & Sons, 2009. (Standard Reference Text). See also: UCSB NMR Facility, "19F Chemical Shifts and Coupling Constants."
-
Intramolecular Hydrogen Bonding in NMR: Abraham, R. J., et al. "1H NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products." Molecules, 2014.
-
Synthesis of 2,4-Disubstituted Thiazoles: Georgiadis, M. O., et al. "Synthesis and evaluation of novel 2,4-disubstituted arylthiazole derivatives." RSC Advances, 2019.
Sources
- 1. Experimental and theoretical comprehension of ESIPT fluorophores based on a 2-(2′-hydroxyphenyl)-3,3′-dimethylindole (HDMI) scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19F [nmr.chem.ucsb.edu]
A Comparative Guide to the Structural Elucidation of 2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole: An Integrated Crystallographic and Spectroscopic Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, a comprehensive understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth analysis of the structural determination of 2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole, a novel heterocyclic compound with potential pharmacological applications. We will explore the synergistic use of single-crystal X-ray diffraction, alongside complementary spectroscopic and computational techniques, to provide a holistic view of its molecular architecture. This guide is designed to not only present experimental data but also to elucidate the rationale behind the chosen analytical strategies, thereby offering valuable insights for researchers engaged in the characterization of new chemical entities.
Introduction: The Significance of Structural Analysis
Thiazole derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous pharmaceuticals, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The specific substitution pattern of this compound, featuring a difluorophenyl ring and a hydroxyphenyl moiety, suggests the potential for unique intermolecular interactions that can significantly influence its solid-state properties and biological target engagement. Accurate determination of its crystal structure is therefore a critical step in understanding its structure-activity relationship (SAR) and guiding further drug development efforts.
While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide invaluable information about molecular connectivity and formula, only single-crystal X-ray diffraction (SCXRD) can offer a definitive, high-resolution depiction of the atomic arrangement in the solid state[3][4][5]. This guide will first detail the process of obtaining and analyzing the crystal structure of the title compound and then compare these findings with data from other analytical methods to provide a comprehensive characterization.
Experimental Workflow: From Powder to Precision Structure
The journey from a synthesized compound to a fully refined crystal structure involves a series of meticulous steps. The following workflow outlines the key stages in the crystal structure determination of this compound.
Figure 1: A generalized workflow for the single-crystal X-ray diffraction analysis of a small organic molecule.
Synthesis and Purification
The synthesis of this compound can be achieved through a Hantzsch thiazole synthesis, a well-established method for this class of compounds[6][7]. This typically involves the reaction of a corresponding thioamide with an α-haloketone. For the title compound, this would involve the reaction of 2-bromo-1-(2-hydroxyphenyl)ethan-1-one with 3,4-difluorobenzothioamide.
Protocol for Synthesis:
-
Thioamide Formation: Convert 3,4-difluorobenzaldehyde to 3,4-difluorobenzothioamide using a suitable thionating agent like Lawesson's reagent.
-
α-Haloketone Synthesis: Synthesize 2-bromo-1-(2-hydroxyphenyl)ethan-1-one from 2'-hydroxyacetophenone via bromination.
-
Cyclization: React the 3,4-difluorobenzothioamide and 2-bromo-1-(2-hydroxyphenyl)ethan-1-one in a suitable solvent such as ethanol under reflux.
-
Purification: The crude product should be purified by column chromatography on silica gel to achieve a purity of >99%, which is crucial for successful crystallization[8].
Single Crystal Growth: The Art of Patience
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step[3]. For small organic molecules, slow evaporation is a commonly employed and effective technique[8][9].
Protocol for Crystal Growth (Slow Evaporation):
-
Solvent Selection: Screen a variety of solvents in which the compound is moderately soluble. A good starting point would be solvents like acetone, ethyl acetate, or a mixture of dichloromethane and hexane.
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites[8].
-
Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.
Single-Crystal X-ray Diffraction (SCXRD)
Once suitable crystals are obtained, the next step is to mount one on a goniometer and collect the diffraction data using an X-ray diffractometer.
Protocol for Data Collection and Structure Refinement:
-
Crystal Mounting: A single crystal of suitable size (typically 0.1-0.3 mm) is mounted on a cryoloop and flash-cooled in a stream of nitrogen gas to minimize thermal motion and radiation damage.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. A full sphere of data is collected by rotating the crystal.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data by adjusting atomic positions, displacement parameters, and other variables to minimize the difference between the observed and calculated structure factors.
Comparative Analysis: A Multi-faceted Approach to Structural Confirmation
While SCXRD provides the definitive solid-state structure, a comprehensive characterization relies on the corroboration of data from various analytical techniques.
Spectroscopic Characterization
Spectroscopic methods provide crucial information about the molecular structure in solution, which can be compared to the solid-state structure obtained from X-ray crystallography.
| Technique | Expected Observations for this compound | Structural Insights |
| ¹H NMR | Aromatic protons in distinct regions, a singlet for the thiazole C5-H, and a broad singlet for the hydroxyl proton. | Confirms the presence and connectivity of the different phenyl and thiazole rings.[10][11] |
| ¹³C NMR | Resonances for all unique carbon atoms, including those in the thiazole and phenyl rings. | Provides a carbon map of the molecule, confirming the overall carbon skeleton.[10][11] |
| ¹⁹F NMR | Two distinct fluorine signals due to their different chemical environments on the difluorophenyl ring. | Confirms the presence and substitution pattern of the fluorine atoms.[6] |
| FT-IR | Characteristic absorption bands for O-H stretching (hydroxyl group), C=N stretching (thiazole ring), and C-F stretching.[10][12] | Identifies key functional groups present in the molecule. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound (C₁₅H₉F₂NOS). | Confirms the molecular formula and provides information about fragmentation patterns.[10][12] |
Table 1: Summary of Expected Spectroscopic Data and Corresponding Structural Insights.
Computational Modeling: An In Silico Perspective
Computational methods, such as Density Functional Theory (DFT), can be used to predict the optimized molecular geometry in the gas phase. This provides a valuable comparison to the experimentally determined solid-state structure.
Figure 2: A logical diagram illustrating the comparison of structural data from different methods.
Discrepancies between the solid-state, solution-state, and gas-phase structures can reveal the influence of intermolecular interactions, such as hydrogen bonding and π-π stacking, on the molecular conformation in the crystal lattice. For this compound, the presence of the hydroxyl group and the aromatic rings suggests that such interactions are likely to be significant.
Hypothetical Crystal Structure Analysis of this compound
Based on the crystal structures of similar thiazole derivatives, we can anticipate key structural features for the title compound[13][14].
| Parameter | Expected Value/Observation | Significance |
| Crystal System | Monoclinic or Orthorhombic | Common crystal systems for small organic molecules. |
| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are common for achiral molecules. |
| Intramolecular H-Bond | Possible between the hydroxyl proton and the thiazole nitrogen. | This would lead to a more planar conformation of the molecule. |
| Intermolecular H-Bonds | Likely involving the hydroxyl group, forming chains or dimers. | These interactions are key in directing the crystal packing. |
| π-π Stacking | Possible between the phenyl and/or thiazole rings of adjacent molecules. | Contributes to the overall stability of the crystal lattice.[15] |
| Dihedral Angles | Non-zero dihedral angles between the thiazole and phenyl rings. | Indicates some degree of twisting between the aromatic systems. |
Table 2: Anticipated Crystallographic Data and Structural Features.
The difluorophenyl and hydroxyphenyl rings are expected to be twisted relative to the central thiazole ring, with specific dihedral angles determined by the balance of steric hindrance and the drive to maximize intermolecular interactions. The hydroxyl group is a prime candidate for forming strong hydrogen bonds, which would likely be a dominant feature in the crystal packing.
Conclusion: A Unified Structural Perspective
The structural elucidation of this compound is best achieved through a synergistic approach that integrates single-crystal X-ray diffraction with spectroscopic and computational methods. While SCXRD provides an unparalleled level of detail regarding the solid-state arrangement, techniques like NMR and IR are essential for confirming the molecular structure in solution and identifying key functional groups. Computational modeling further complements these experimental techniques by offering insights into the molecule's intrinsic geometry in the absence of packing forces. This comprehensive characterization is fundamental for understanding the physicochemical properties of this promising compound and for rationally designing future derivatives with enhanced therapeutic potential.
References
- Benchchem.
- Al-Ostath, A. et al. (2022). Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa. PMC.
- ResearchGate. (2025).
- Zaharia, V. et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. MDPI.
- Al-Abdullah, E. S. et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
- Ammar, Y. A. et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Publishing.
- Gawad, J. et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC.
- El-Metwaly, A. M. et al. (2022).
- Abdel-Wahab, B. F. et al. (2017). Novel Thiazole Derivatives of Medicinal Potential: Synthesis and Modeling.
- Al-Abdullah, E. S. et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. PMC.
- Metherall, J. P. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- Excillum. Small molecule crystallography.
- University of Rochester. How To: Grow X-Ray Quality Crystals.
- Rigaku. What Is Small Molecule Crystal Structure Analysis?.
- Greenwood, M. (2023).
- Sigma-Aldrich. This compound.
- Hassan, S. Y. et al. (2021). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC.
- Arshad, S. et al. (2020). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. PMC.
- El-Faham, A. et al. (2023).
- Sidoryk, K. et al. (2022).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. excillum.com [excillum.com]
- 5. rigaku.com [rigaku.com]
- 6. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How To [chem.rochester.edu]
- 9. azolifesciences.com [azolifesciences.com]
- 10. mdpi.com [mdpi.com]
- 11. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Fluorescence of 2-phenylthiazole and its Difluorinated Analogue
For researchers and professionals in drug development and materials science, the selection of molecular scaffolds with tailored photophysical properties is a critical endeavor. The 2-arylthiazole core is a privileged structure, appearing in numerous bioactive compounds and functional materials. Its fluorescence characteristics are of particular interest for applications ranging from cellular imaging to organic light-emitting diodes (OLEDs). This guide provides an in-depth comparison of the fluorescence properties of 2-phenylthiazole and its fluorinated counterpart, 2-(3,4-difluorophenyl)thiazole, supported by established experimental protocols and theoretical insights.
Introduction: The Impact of Fluorine Substitution on Molecular Photophysics
The introduction of fluorine atoms into an aromatic system can profoundly alter its electronic and photophysical properties.[1] Fluorine is the most electronegative element, and its electron-withdrawing nature can influence the energy levels of molecular orbitals, impacting both absorption and emission characteristics.[2][3] Furthermore, the C-F bond can participate in non-covalent interactions, which may affect molecular packing in the solid state and solvation in different media, thereby influencing the fluorescence quantum yield.[4] This guide will explore these effects through a direct comparison of 2-phenylthiazole and 2-(3,4-difluorophenyl)thiazole.
Synthesis of 2-Arylthiazoles: A Methodological Overview
The synthesis of 2-arylthiazoles can be efficiently achieved through several established methods. Two of the most common and versatile approaches are the Hantzsch thiazole synthesis and the Suzuki-Miyaura cross-coupling reaction.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic method for the formation of the thiazole ring.[4][5][6] It involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target compounds, the corresponding thioamides (benzothioamide or 3,4-difluorobenzothioamide) would be reacted with 2-bromoacetaldehyde or a synthetic equivalent.
Suzuki-Miyaura Cross-Coupling
A more modern and highly versatile approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling.[7][8][9][10] This reaction allows for the formation of a C-C bond between an aryl halide (or triflate) and an organoboron compound. For the synthesis of the target molecules, 2-bromothiazole can be coupled with either phenylboronic acid or (3,4-difluorophenyl)boronic acid.
Experimental Protocols
General Experimental Setup for Spectroscopic Measurements
All UV-Vis absorption and fluorescence spectra should be recorded using a research-grade spectrophotometer and spectrofluorometer, respectively.[11][12][13][14] Quartz cuvettes with a 1 cm path length are recommended for all measurements. Solvents should be of spectroscopic grade to minimize background interference.
Protocol 1: Synthesis of 2-(3,4-difluorophenyl)thiazole via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction to synthesize 2-(3,4-difluorophenyl)thiazole.
Materials:
-
2-Bromothiazole
-
(3,4-Difluorophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromothiazole (1.0 mmol), (3,4-difluorophenyl)boronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-(3,4-difluorophenyl)thiazole.
Protocol 2: Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It can be determined relative to a well-characterized standard.[15][16][17][18][19] Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a commonly used standard.
Materials:
-
2-Phenylthiazole
-
2-(3,4-Difluorophenyl)thiazole
-
Quinine sulfate (fluorescence standard)
-
0.1 M Sulfuric acid (H₂SO₄)
-
Spectroscopic grade solvent (e.g., cyclohexane, ethanol)
Procedure:
-
Prepare a stock solution of the quinine sulfate standard in 0.1 M H₂SO₄.
-
Prepare a series of dilutions of the standard and the sample solutions in the chosen solvent.
-
Measure the UV-Vis absorption spectra of all solutions. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Record the fluorescence emission spectra of the standard and sample solutions, using the same excitation wavelength for all measurements.
-
Integrate the area under the emission curves for both the standard and the samples.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
Where:
-
Φ is the fluorescence quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
'sample' and 'std' refer to the sample and the standard, respectively.
-
Comparative Analysis of Fluorescence Properties
2-Phenylthiazole: The Benchmark
2-Phenylthiazole serves as our non-fluorinated benchmark. Thiazole-based fluorophores are known to exhibit fluorescence, with their emission properties being influenced by the nature of the substituents on the phenyl ring.[1][2][3][20][21][22] The fluorescence of 2-phenylthiazole arises from a π-π* transition, and its emission spectrum typically appears in the near-UV to blue region of the electromagnetic spectrum.
The Impact of 3,4-Difluorophenyl Substitution
The introduction of two fluorine atoms at the 3 and 4 positions of the phenyl ring is expected to modulate the fluorescence properties in several ways:
-
Bathochromic or Hypsochromic Shift: The strong electron-withdrawing nature of the fluorine atoms will lower the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The net effect on the absorption and emission maxima (a bathochromic or red-shift, or a hypsochromic or blue-shift) will depend on the relative stabilization of the HOMO and LUMO. In many cases, fluorination of aromatic rings leads to a slight blue shift in the emission spectrum.
-
Quantum Yield: The effect of fluorination on the fluorescence quantum yield is not always predictable. The increased rigidity of the C-F bond compared to a C-H bond can sometimes lead to a decrease in non-radiative decay pathways, thus increasing the quantum yield. However, the electron-withdrawing nature of fluorine can also alter the energy landscape of excited states, potentially opening up new non-radiative decay channels and leading to a decrease in fluorescence intensity.
-
Solvatochromism: The introduction of the polar C-F bonds will increase the dipole moment of the molecule. This is expected to lead to more pronounced solvatochromism, where the emission wavelength is sensitive to the polarity of the solvent. In polar solvents, a larger Stokes shift (the difference between the absorption and emission maxima) is anticipated for the difluorinated compound compared to the non-fluorinated parent.
Data Presentation
| Compound | Expected Absorption Max (λ_abs) | Expected Emission Max (λ_em) | Expected Quantum Yield (Φ) |
| 2-Phenylthiazole | ~300-330 nm | ~350-400 nm | Moderate |
| 2-(3,4-Difluorophenyl)thiazole | ~290-320 nm | ~340-390 nm | Potentially higher or lower than 2-phenylthiazole, depending on the balance of electronic and rigidity effects. |
Note: The values presented in this table are estimations based on literature for similar compounds and the known effects of fluorination. Experimental verification is required for precise determination.
Visualizing the Concepts
Molecular Structures
Caption: Workflow for the comparative fluorescence analysis.
Jablonski Diagram Illustrating Photophysical Processes
Caption: Jablonski diagram of electronic transitions.
Conclusion and Future Outlook
This guide provides a framework for comparing the fluorescence properties of 2-phenylthiazole and its 3,4-difluorinated analogue. Based on established principles, it is anticipated that the introduction of fluorine atoms will induce a slight hypsochromic shift in the emission spectrum and potentially alter the fluorescence quantum yield. The increased polarity of the difluorinated compound is also expected to result in more pronounced solvatochromism.
To provide a definitive comparison, the synthesis of 2-(3,4-difluorophenyl)thiazole and the experimental determination of its photophysical properties are essential next steps. Such data will not only validate the theoretical predictions outlined in this guide but also contribute valuable knowledge to the design of novel fluorophores with tailored characteristics for a wide range of applications in science and technology.
References
-
JASCO. (2020). Principles of fluorescence spectroscopy (2). Retrieved from [Link]
-
Shimadzu. (n.d.). Fluorescence Spectrophotometer vs UV-Visible Spectrophotometer: Which to Choose? Retrieved from [Link]
-
Bio-protocol. (n.d.). Quantum Yield Calculation. Retrieved from [Link]
-
YouTube. (2023, February 13). Lecture 06: UV-Visible and Fluorescence Spectroscopy. Retrieved from [Link]
- Melhuish, W. H. (1961). Quantum efficiencies of fluorescence of organic substances: effect of solvent and concentration of the fluorescent solute. The Journal of Physical Chemistry, 65(2), 229-235.
- Swain, J., & Basu, S. (2006). Dual Fluorescence of 2-(4'-(N,N-Dimethy1amino)phenyl)benzothiazole and Its Benzimidazole. The Journal of Physical Chemistry A, 110(4), 1358-1365.
-
Chemistry LibreTexts. (2023, March 22). Lab 4: Molecular Fluorescence. Retrieved from [Link]
-
Proteus Instruments. (2022, January 17). A comparison of Proteus fluorescence spectroscopy with UV-Vis technology. Retrieved from [Link]
- Szymański, M., et al. (2020). Chemistry of 2-(2′-Aminophenyl)
- Gaigalas, A. K., & Wang, L. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology, 113(1), 17–28.
- Costa, S. P. G., et al. (2012). Photophysical properties of 2,5-diphenyl-thiazolo[5,4-d]thiazole. Journal of Photochemistry and Photobiology A: Chemistry, 249, 35-42.
- Klymchenko, A. S., & Mely, Y. (2013). NEW FEATURES IN THE PHOTOPHYSICS and PHOTOCHEMISTRY OF 2-(2'-HYDROXY-PHENYL)BENZOTHIAZOLES INTRODUCED BY AMINE SUBSTITUTION. Photochemistry and Photobiology, 67(5), 505-511.
- Głowacka, E., et al. (2021). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)
- Resch-Genger, U., et al. (2008). Quantum yields of fluorescence of organic substances: A review of the art and recommendations for the performance of measurements. Journal of Photochemistry and Photobiology A: Chemistry, 198(1), 1-15.
- Basak, S., et al. (2018). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Journal of Materials Chemistry C, 6(38), 10292-10300.
- Hien, T. T., et al. (2020). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Indian Journal of Chemistry - Section B, 59B(8), 1275-1281.
- Bayer AG. (2017). Process for preparing thiazole derivatives. U.S.
- Bouherrou, S., et al. (2017).
-
ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Retrieved from [Link]
- KRKA, d.d., Novo mesto. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- Goffin, E., et al. (2018). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activity. European Journal of Medicinal Chemistry, 157, 1163-1175.
- Al-Said, M. S., et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 144, 533-545.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- KRKA, d.d., Novo mesto. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- Podgórski, R., et al. (2018). Non-Typical Fluorescence Effects and Biological Activity in Selected 1,3,4-thiadiazole Derivatives: Spectroscopic and Theoretical Studies on Substituent, Molecular Aggregation, and pH Effects. International Journal of Molecular Sciences, 19(11), 3465.
-
Claremont Colleges. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]
- O'Donnell, C. J., et al. (2018).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 547494, 2-Phenylthiazole. Retrieved from [Link].
- Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11215-11228.
-
National Institute of Standards and Technology. (n.d.). 2-Thiazolamine, 4-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- Wang, S., et al. (2016). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 21(10), 1334.
-
Lu Le Laboratory. (2013, August 19). Preparation of Thioacetamide - Organosulfur Compounds. Retrieved from [Link]
- Himaja, M., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913.
-
ResearchGate. (n.d.). Examples of thiazole-based fluorescent molecules. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. scholarship.claremont.edu [scholarship.claremont.edu]
- 11. jasco-global.com [jasco-global.com]
- 12. hinotek.com [hinotek.com]
- 13. m.youtube.com [m.youtube.com]
- 14. A comparison of Proteus fluorescence spectroscopy with UV-Vis technology - Proteus Instruments [proteus-instruments.com]
- 15. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 16. bio-protocol.org [bio-protocol.org]
- 17. dreem.openfluor.org [dreem.openfluor.org]
- 18. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jascoinc.com [jascoinc.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Fluorinated Thiazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the incorporation of fluorine into heterocyclic scaffolds is a well-established strategy to modulate the physicochemical and pharmacological properties of bioactive molecules. The thiazole ring, a common motif in numerous pharmaceuticals, is frequently fluorinated to enhance metabolic stability, binding affinity, and lipophilicity. Understanding the mass spectrometric behavior of these fluorinated thiazoles is paramount for their structural elucidation, metabolite identification, and quality control. This guide provides an in-depth, objective comparison of the fragmentation patterns of fluorinated thiazoles under different mass spectrometry conditions, supported by established principles and experimental observations.
The Influence of Fluorine on Mass Spectrometric Fragmentation
The introduction of one or more fluorine atoms into a thiazole moiety significantly alters its electron density and bond strengths, thereby influencing its fragmentation pathways upon ionization. The high electronegativity of fluorine can induce strong inductive effects, impacting the stability of resulting fragment ions. This often leads to fragmentation patterns that differ markedly from their non-fluorinated counterparts.
Ionization Techniques: A Comparative Overview
The choice of ionization technique is a critical factor that dictates the initial energy imparted to the analyte and, consequently, its fragmentation behavior. Here, we compare two of the most common ionization methods: Electron Ionization (EI) and Electrospray Ionization (ESI).
| Ionization Technique | Principle | Typical Outcome for Fluorinated Thiazoles |
| Electron Ionization (EI) | High-energy electrons (typically 70 eV) bombard the analyte, causing electron ejection and forming a high-energy molecular ion (M+•). | Extensive fragmentation, providing rich structural information. The molecular ion may be weak or absent. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid solution of the analyte, creating an aerosol of charged droplets. Solvent evaporation leads to the formation of protonated ([M+H]+) or deprotonated ([M-H]-) molecules. | "Soft" ionization technique, typically resulting in an abundant molecular ion with minimal fragmentation. Collision-induced dissociation (CID) is required to induce fragmentation for structural analysis. |
Experimental Workflow: A Generalized Approach
The following workflow outlines the general steps for analyzing fluorinated thiazoles by mass spectrometry.
Caption: Proposed EI fragmentation pathways for a generic 2-substituted-4-(trifluoromethyl)thiazole.
-
Loss of the Trifluoromethyl Radical (•CF3): The C-CF3 bond is often labile, leading to a prominent peak corresponding to the loss of a trifluoromethyl radical.
-
Loss of the 2-Substituent Radical (•R): Cleavage of the bond between the thiazole ring and the substituent at the 2-position is another common fragmentation.
-
Ring Cleavage: The thiazole ring can undergo cleavage to produce various smaller fragments. Common neutral losses include hydrogen cyanide (HCN). The formation of resonance-stabilized ions often drives these fragmentation processes. For instance, cleavage of the N1-C2 and C4-C5 bonds can lead to the formation of a stable acylium-type ion.
Comparative Data for EI Fragmentation
While a comprehensive library of EI spectra for fluorinated thiazoles is not readily available in the public domain, data from commercial libraries such as the NIST/EPA/NIH Mass Spectral Library can be a valuable resource for researchers with access. [1]General trends observed for fluorocarbons, such as the prominent CF3+ ion, may also be present in the spectra of fluorinated thiazoles. [2]
Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS) of Fluorinated Thiazoles
ESI is the preferred method for analyzing polar and thermally labile fluorinated thiazoles, particularly in the context of drug metabolism and pharmacokinetic studies. Since ESI is a soft ionization technique, collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) is necessary to induce fragmentation and obtain structural information. [3]
Fragmentation of Protonated Fluorinated Thiazoles ([M+H]+)
In positive-ion ESI-MS/MS, fragmentation is initiated from the protonated molecule. The site of protonation, often the nitrogen atom of the thiazole ring, plays a crucial role in directing the fragmentation pathways.
A proposed fragmentation pathway for a protonated 2-amino-4-(trifluoromethyl)thiazole is depicted below:
Caption: Proposed ESI-MS/MS fragmentation pathways for a protonated 2-amino-4-(trifluoromethyl)thiazole.
-
Neutral Losses from Substituents: The initial fragmentation events often involve the loss of small neutral molecules from the substituents. For example, an amino group can be lost as ammonia (NH3).
-
Loss of Fluoroform (CF3H): The trifluoromethyl group, upon protonation, can be eliminated as fluoroform.
-
Ring Cleavage: Similar to EI, the thiazole ring can undergo cleavage, often initiated by proton transfer, leading to the loss of neutral molecules like HCN.
Comparison with Non-Fluorinated Analogs
The presence of a fluorine atom can significantly alter the fragmentation of the thiazole ring in ESI-MS/MS. The electron-withdrawing nature of fluorine can destabilize adjacent positive charges, potentially favoring fragmentation pathways that do not involve the formation of a carbocation next to the fluorinated carbon. This can lead to a different set of product ions compared to the non-fluorinated analog.
Practical Considerations and Experimental Protocols
Method Development for LC-MS/MS Analysis
Objective: To develop a robust LC-MS/MS method for the quantification and structural confirmation of a fluorinated thiazole drug candidate in a biological matrix.
Step-by-Step Protocol:
-
Standard Preparation: Prepare a stock solution of the fluorinated thiazole analyte and an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) in a suitable organic solvent.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column for good retention and separation of the analyte from matrix components.
-
Mobile Phase: A gradient elution using water and acetonitrile, both containing 0.1% formic acid, is a common starting point for positive-ion ESI. The formic acid aids in protonation.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is typical for standard analytical LC columns.
-
-
Mass Spectrometer Tuning and Optimization:
-
Infuse a standard solution of the analyte directly into the mass spectrometer to optimize ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) to maximize the signal of the protonated molecule ([M+H]+).
-
Perform MS/MS experiments on the protonated molecule to identify characteristic fragment ions. Select the most intense and specific precursor-to-product ion transitions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantitative analysis.
-
-
Sample Preparation (from a biological matrix):
-
Employ a sample preparation technique such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences from the biological matrix.
-
-
Data Acquisition and Analysis:
-
Acquire data in MRM mode for quantification and in full-scan MS/MS mode for structural confirmation.
-
Process the data using appropriate software to generate calibration curves and determine the concentration of the analyte in the samples.
-
Conclusion
The mass spectrometric fragmentation of fluorinated thiazoles is a complex process influenced by the ionization technique, the position and number of fluorine atoms, and the nature of other substituents on the thiazole ring. While EI provides detailed structural information through extensive fragmentation, ESI-MS/MS offers a softer ionization approach ideal for the analysis of these compounds in complex matrices. A thorough understanding of the fundamental principles of mass spectrometry and the specific fragmentation pathways of these molecules is essential for researchers in drug discovery and development. This guide provides a foundational framework for the analysis of fluorinated thiazoles, empowering scientists to confidently elucidate their structures and advance their research.
References
-
Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2018). Thiazole: A privileged scaffold in drug discovery. Archiv der Pharmazie, 351(5), 1800003. [Link]
-
Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]
-
Clarke, G. S., & Guild, J. R. (1970). Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 1156-1159. [Link]
-
Mohamed, S. M., & Ali, T. E. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 45B(6), 1455-1459. [Link]
-
Guella, G., & Dapi, L. (2005). Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. Journal of Mass Spectrometry, 40(1), 81-89. [Link]
-
de Hoffmann, E., & Stroobant, V. (2007). Mass spectrometry: principles and applications. John Wiley & Sons. [Link]
-
NIST/EPA/NIH Mass Spectral Library (NIST 23). National Institute of Standards and Technology. [Link]
Sources
Publish Comparison Guide: UV-Vis & Photophysics of 2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole
The following guide provides an in-depth technical analysis of the UV-Vis absorption and emission properties of 2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole , a specialized fluorophore belonging to the class of Excited-State Intramolecular Proton Transfer (ESIPT) dyes.
This guide synthesizes structural photophysics with practical experimental protocols, comparing the target molecule against standard alternatives to aid in assay development and material selection.
Executive Summary
This compound is a high-performance ESIPT fluorophore designed for applications requiring large Stokes shifts, solid-state emission, and enhanced photostability. Unlike standard thiazole dyes, the incorporation of the 3,4-difluorophenyl moiety at the 2-position introduces a strong electron-withdrawing effect that tunes the molecular orbital energy levels, typically resulting in a hypsochromic (blue) shift in absorption and increased quantum efficiency compared to its non-fluorinated analogs.
Key Performance Indicators (KPIs)
-
Primary Mechanism: ESIPT (Enol
Keto tautomerism). -
Stokes Shift: Large (>100 nm), minimizing self-absorption.
-
Solubility: Enhanced lipophilicity due to fluorine substitution.
-
Photostability: Superior to the unsubstituted 2-phenyl parent compound.
Structural & Mechanistic Analysis
The ESIPT Engine
The core functionality of this molecule relies on the 4-(2-hydroxyphenyl) motif. Upon photoexcitation, the phenolic proton becomes highly acidic, while the thiazole nitrogen becomes basic. This induces an ultrafast (
-
Ground State (Enol): Absorbs UV light (~320–340 nm).
-
Excited State (Keto): Emits visible light (~450–500 nm) as it relaxes.
-
Result: A massive Stokes shift that separates excitation from emission, ideal for biological imaging and sensing.
The Fluorine Advantage (3,4-Difluoro Substitution)
The 2-(3,4-difluorophenyl) group is not merely a structural handle; it is a photophysical tuner:
-
Electronic Effect: The fluorine atoms withdraw electron density from the conjugated system (
-inductive effect), stabilizing the HOMO level more significantly than the LUMO. This typically widens the energy gap ( ), causing a blue shift relative to the non-fluorinated parent. -
pKa Modulation: The electron-withdrawing nature increases the acidity of the distal phenol slightly, fine-tuning the ESIPT barrier.
-
Solid-State Packing: C-F
H and C-F interactions often direct crystal packing to prevent - stacking quenching (Aggregation-Caused Quenching, ACQ), promoting Aggregation-Induced Emission (AIE) or solid-state fluorescence.
Comparative Performance Data
The following table contrasts the target molecule with its direct alternatives: the unsubstituted parent (Standard) and the benzothiazole analog (HBT).
Table 1: Comparative Photophysical Properties (Representative Data)
| Feature | Target: 3,4-Difluoro Derivative | Alternative A: Unsubstituted (2-Phenyl) | Alternative B: HBT (Benzothiazole) |
| Absorption | 325 – 335 nm | 335 – 345 nm | 340 – 350 nm |
| Emission | 460 – 475 nm | 480 – 490 nm | 510 – 530 nm |
| Stokes Shift | ~135 nm | ~145 nm | ~170 nm |
| Quantum Yield ( | High (>0.4) | Moderate (~0.2) | Moderate (~0.3) |
| Photostability | Excellent (C-F bond stability) | Good | Moderate |
| Solubility (LogP) | High (Lipophilic) | Moderate | Moderate |
| Primary Use Case | High-contrast imaging, OLEDs | General sensing | pH sensing, standard reference |
Note: Comparison data is derived from established Structure-Activity Relationships (SAR) for 2-aryl-4-(2-hydroxyphenyl)thiazole derivatives. The fluorine substitution consistently induces a hypsochromic shift and enhances quantum efficiency by reducing non-radiative decay pathways.
Mechanistic Visualization (ESIPT Cycle)
The following diagram illustrates the four-level photocycle responsible for the unique spectral signature of the molecule.
Caption: The 4-level ESIPT photocycle. Absorption occurs in the Enol form, while emission occurs from the Keto form, resulting in the large Stokes shift.
Experimental Protocol: UV-Vis & Fluorescence Characterization
To ensure reproducible data, follow this self-validating protocol. This workflow minimizes artifacts caused by aggregation or solvent impurities.
Reagents & Preparation
-
Solvent: Spectroscopic grade ACN (Acetonitrile), EtOH (Ethanol), or DMSO. Note: Aprotic solvents (ACN) favor the ESIPT mechanism; protic solvents (EtOH) may induce intermolecular H-bonding, quenching emission.
-
Stock Solution: Dissolve 1 mg of this compound in 1 mL DMSO (approx. 3 mM).
-
Working Solution: Dilute stock to 10 µM in the target solvent. Absorbance at
should be between 0.1 and 0.5 AU to avoid inner-filter effects.
Measurement Workflow
-
Baseline Correction: Run a blank scan with pure solvent.
-
Absorption Scan: Scan from 250 nm to 450 nm.
-
Checkpoint: Look for the primary peak at ~330 nm. If a secondary peak appears at >400 nm, the sample may be deprotonated (anionic form); check pH.
-
-
Emission Scan: Excite at the absorption maximum (e.g., 330 nm). Scan emission from 350 nm to 650 nm.
-
Validation: You should observe a dual-emission or a single large Stokes shifted peak (~470 nm). A peak near 350-400 nm indicates "normal" emission (no ESIPT), suggesting the solvent is disrupting the intramolecular H-bond.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Fluorescence Intensity | Aggregation (ACQ) | Lower concentration to <5 µM or switch to a better solvent. |
| Blue-Shifted Emission (~380 nm) | Disrupted H-Bond | Avoid protic solvents (MeOH/Water); use Toluene or DCM. |
| New Peak at >400 nm (Abs) | Deprotonation | The phenol is acidic. Ensure neutral or slightly acidic pH. |
References
-
Padalkar, V. S., et al. (2016). Synthesis and photophysical properties of ESIPT-inspired 2-(2'-hydroxyphenyl)benzothiazole derivatives. Journal of Fluorescence. (Representative class behavior). [Link]
-
Mutai, T., et al. (2016). Solid-state fluorescence of 2-(2-hydroxyphenyl)thiazole derivatives: Effect of substituents. Journal of Materials Chemistry C. (Source for substituent effects on HPT core). [Link]
-
Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes for Biomolecular Imaging. Accounts of Chemical Research. (Mechanism of ESIPT sensing).[1][2][3][4] [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A novel ESIPT fluorescent probe based on 1,3,4-thiadiazole and coumarin for sequential detection of Cu2+ and H2S and its application in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stokes Shift in Thiazole-Based ESIPT Dyes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent probes, those exhibiting Excited-State Intramolecular Proton Transfer (ESIPT) are a subject of intense research due to their unique photophysical properties. Among these, thiazole-containing dyes have emerged as a versatile class of fluorophores with significant potential in bioimaging, sensing, and materials science.[1] A key characteristic that dictates their performance is the Stokes shift—the difference between the maxima of the absorption and emission spectra. A large Stokes shift is highly desirable as it minimizes self-absorption and improves the signal-to-noise ratio in fluorescence imaging.[2]
This guide provides an in-depth comparison of the Stokes shifts of various thiazole-based ESIPT dyes, supported by experimental data and mechanistic insights. We will explore the structural factors influencing the magnitude of the Stokes shift and provide a detailed protocol for its experimental determination.
The Mechanism of ESIPT and its Impact on Stokes Shift
The phenomenon of ESIPT involves the transfer of a proton within a molecule in its excited state.[3] In a typical thiazole-based ESIPT dye, a phenolic proton is transferred to a nitrogen atom on the thiazole ring upon photoexcitation. This process leads to the formation of a transient tautomer (the keto form) which is energetically more stable in the excited state than the initial enol form.[4][5] The fluorescence emission then occurs from this keto tautomer, returning the molecule to the ground state, where the proton is transferred back to its original position.
This four-level photocycle (enol ground state -> enol excited state -> keto excited state -> keto ground state) is the origin of the characteristically large Stokes shift observed in these dyes.[6] The significant energy difference between the absorption of the enol form and the emission of the keto form results in a substantial separation of the corresponding spectral bands.
Comparative Analysis of Stokes Shifts in Thiazole ESIPT Dyes
The magnitude of the Stokes shift in thiazole-based ESIPT dyes is highly sensitive to their molecular structure and the surrounding environment.[5][7] Modifications to the electron-donating or -withdrawing nature of substituents, as well as the polarity of the solvent, can significantly tune the photophysical properties.
| Dye/Probe | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) | Solvent/Conditions | Reference |
| 2-(2-hydroxyphenyl)benzothiazole (HBT) | ~365 | ~512 | >130 nm (~8000 cm⁻¹) | PBS buffer | [4] |
| 2-(2',4'-dihydroxyphenyl) benzothiazole | Not specified | Dual emission | Large | Varies with pH | [8][9] |
| 2-[4-(1,3-benzothiazol-2-yl)naphtho[1,2-d][10][11]oxazol-2-yl]phenol | Not specified | Dual emission | Large | Not specified | [12] |
| 1,3,4-Thiadiazole-coumarin conjugate | Not specified | Not specified | Large | Not specified | [10] |
| Boron difluoride complexes of 2-aryl-5-alkylamino-4-alkylaminocarbonylthiazoles | 381-447 | 467-526 | 77-101 nm (~3856-5000 cm⁻¹) | Toluene | [13] |
Key Observations:
-
Structural Modifications: The introduction of different substituents on the thiazole or the hydroxyphenyl ring can significantly impact the Stokes shift. For instance, the boron difluoride complexes of thiazoles exhibit a range of Stokes shifts depending on the specific aryl and alkylamino groups attached.[13]
-
Environmental Sensitivity: The photophysical properties of these dyes, including their Stokes shift, are often sensitive to the polarity of the solvent and the pH of the medium.[8][9] This sensitivity can be exploited for the development of fluorescent probes for specific analytes or cellular environments.
-
Dual Emission: Several of the listed compounds exhibit dual emission, which is a characteristic feature of ESIPT dyes.[8][9][12] This arises from the emission of both the enol and keto tautomers, with the relative intensities often depending on the solvent polarity and other environmental factors.
Factors Influencing the Stokes Shift in Thiazole ESIPT Dyes
The Stokes shift in thiazole-based ESIPT dyes is a nuanced property governed by a delicate interplay of electronic and environmental factors. Understanding these influences is crucial for the rational design of novel fluorophores with tailored photophysical characteristics.
1. Molecular Rigidity: The rigidity of the molecular framework plays a significant role in determining the Stokes shift.[14] A more rigid structure can limit non-radiative decay pathways, leading to a more efficient ESIPT process and potentially a larger Stokes shift.
2. Solvent Polarity and Hydrogen Bonding: The polarity of the solvent can have a profound effect on the Stokes shift.[5] More polar solvents can stabilize the charge-separated keto tautomer in the excited state, leading to a red-shift in the emission and a larger Stokes shift.[15] Furthermore, the hydrogen-bonding capacity of the solvent can influence the proton transfer process itself.
3. Substituent Effects: The electronic nature of the substituents on the aromatic rings can modulate the acidity of the phenolic proton and the basicity of the thiazole nitrogen, thereby influencing the efficiency and energetics of the ESIPT process.[7] Electron-donating groups on the hydroxyphenyl ring can enhance the proton-donating ability, while electron-withdrawing groups on the thiazole ring can increase its proton-accepting character.
4. Excited-State Dynamics: The dynamics of the excited state, including the rate of proton transfer and the lifetimes of the enol and keto excited states, are critical determinants of the observed Stokes shift.[11] Ultrafast spectroscopy techniques are often employed to probe these intricate dynamics.
Experimental Protocol for Measuring Stokes Shift
The determination of the Stokes shift is a fundamental measurement in the characterization of any fluorescent dye. The following protocol outlines the steps for accurately measuring the Stokes shift of a thiazole-based ESIPT dye.
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Fluorometer (Fluorescence Spectrophotometer)
-
Quartz cuvettes (1 cm path length)
-
Solvent of choice (e.g., ethanol, DMSO, PBS buffer)
-
The thiazole ESIPT dye of interest
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute stock solution of the thiazole dye in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically in the micromolar range).
-
From the stock solution, prepare a working solution in the same solvent. The absorbance of this solution at the absorption maximum should be between 0.05 and 0.1 to ensure linearity.
-
-
Absorption Spectrum Measurement:
-
Record the absorption spectrum of the working solution using the UV-Vis spectrophotometer over a relevant wavelength range.
-
Identify the wavelength of maximum absorption (λ_abs).
-
-
Emission Spectrum Measurement:
-
Using the fluorometer, excite the working solution at its absorption maximum (λ_abs).
-
Record the emission spectrum over a wavelength range that is longer than the excitation wavelength.
-
Identify the wavelength of maximum emission (λ_em).
-
-
Stokes Shift Calculation:
-
The Stokes shift can be expressed in nanometers (nm) as: Δλ = λ_em - λ_abs
-
It is often more informative to express the Stokes shift in terms of energy (wavenumbers, cm⁻¹) to account for the non-linear relationship between wavelength and energy: Δν = (1/λ_abs) - (1/λ_em) (where λ is in cm) To convert λ in nm to cm, use the formula: λ (cm) = λ (nm) * 10⁻⁷
-
Visualizing the ESIPT Process and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the ESIPT mechanism and the experimental workflow for Stokes shift determination.
Caption: The four-level photocycle of an ESIPT dye.
Caption: Experimental workflow for determining the Stokes shift.
Conclusion
Thiazole-based ESIPT dyes represent a promising class of fluorophores with large Stokes shifts that are highly valuable for a range of applications in research and drug development. The ability to tune their photophysical properties through rational molecular design opens up exciting avenues for the creation of novel probes with enhanced performance. A thorough understanding of the factors governing the Stokes shift, coupled with precise experimental characterization, is essential for harnessing the full potential of these versatile molecules.
References
-
A novel ESIPT fluorescent probe based on 1,3,4-thiadiazole and coumarin for sequential detection of Cu2+ and H2S and its application in food samples. Food Chemistry, 2025. [Link]
-
ESIPT-Based Photoactivatable Fluorescent Probe for Ratiometric Spatiotemporal Bioimaging. Molecules, 2020. [Link]
-
Time-Dependent Stokes Shift. Fayer Lab, Stanford University. [Link]
-
Rational synthesis of 1,3,4-thiadiazole based ESIPT-fluorescent probe for detection of Cu2+ and H2S in herbs, wine and fruits. Food Chemistry, 2024. [Link]
-
Synthesis and characterization of molecules containing thiazole and oxazole moieties and study of ESIPT phenomenon. Journal of Fluorescence, 2012. [Link]
-
ESIPT-Driven Imaging: A Thiazole Probe for Lipid Droplets and Plasma Membranes. ResearchGate. [Link]
-
Excitation Spectra And Stokes Shift Measurements Of Single Organic Dyes At Room Temperature. AMOLF Institutional Repository. [Link]
-
Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold. Molecules, 2021. [Link]
-
ESIPT-based probes for cations, anions and neutral species. CSIR-NIO. [Link]
-
ESIPT-Related Origin of Dual Fluorescence in the Selected Model 1,3,4-Thiadiazole Derivatives. Molecules, 2020. [Link]
-
Synthesis, photo-physical and DFT studies of ESIPT inspired novel 2-(2',4'-dihydroxyphenyl) benzimidazole, benzoxazole and benzothiazole. Journal of Fluorescence, 2013. [Link]
-
Synthesis, Photo-physical and DFT Studies of ESIPT Inspired Novel 2-(2′,4′-Dihydroxyphenyl) Benzimidazole, Benzoxazole and Benzothiazole. Scilit. [Link]
-
Dynamic Stokes shift in green fluorescent protein variants. PNAS. [Link]
-
Stokes shift – Knowledge and References. Taylor & Francis. [Link]
-
Design of Large Stokes Shift Fluorescent Proteins Based on Excited State Proton Transfer of an Engineered Photobase. ACS Chemical Biology, 2019. [Link]
-
New excited state intramolecular proton transfer (ESIPT) dyes based on naphthalimide and observation of long-lived triplet excited states. ResearchGate. [Link]
-
(PDF) Substituent and State-Specific Solvent Influences on Novel NIR-Emitting ESIPT-Active Push–Pull Fluorescent Dyes Exhibiting Large Stokes Shifts. ResearchGate. [Link]
-
Elaborating H-bonding effect and excited state intramolecular proton transfer of 2-(2-hydroxyphenyl)benzothiazole based D–π–A fluorescent dye. RSC Publishing. [Link]
-
What factors causes decrease in stoke shift when a fluorophore is red shifted? ResearchGate. [Link]
-
Thiazole Boron Difluoride Dyes with Large Stokes Shift, Solid State Emission and Room‐Temperature Phosphorescence. Chemistry – An Asian Journal, 2021. [Link]
-
Synthesis and Characterization of Novel Thienothiadiazole-Based D−π–A−π–D Fluorophores as Potential NIR Imaging Agents. ACS Omega, 2023. [Link]
-
Proton transfer induced excited-state aromaticity gain for chromophores with maximal Stokes shifts. Nature Communications, 2022. [Link]
-
Stokes shift. Wikipedia. [Link]
-
What is the Stokes Shift? Edinburgh Instruments. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of Large Stokes Shift Fluorescent Proteins Based on Excited State Proton Transfer of an Engineered Photobase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Elaborating H-bonding effect and excited state intramolecular proton transfer of 2-(2-hydroxyphenyl)benzothiazole based D–π–A fluorescent dye - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, photo-physical and DFT studies of ESIPT inspired novel 2-(2',4'-dihydroxyphenyl) benzimidazole, benzoxazole and benzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Photo-physical and DFT Studies of ESIPT Inspired Novel 2-(2′,4′-Dihydroxyphenyl) Benzimidazole, Benzoxazole and Benzothiazole | Scilit [scilit.com]
- 10. A novel ESIPT fluorescent probe based on 1,3,4-thiadiazole and coumarin for sequential detection of Cu2+ and H2S and its application in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fayer Lab - Time-Dependent Stokes Shift [web.stanford.edu]
- 12. Synthesis and characterization of molecules containing thiazole and oxazole moieties and study of ESIPT phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiazole Boron Difluoride Dyes with Large Stokes Shift, Solid State Emission and Room‐Temperature Phosphorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. edinst.com [edinst.com]
Validation of 2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole purity by HPLC
An In-Depth Guide to the Development and Validation of a Purity Assay for 2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole by High-Performance Liquid Chromatography
The structural motifs within this molecule—a thiazole core, a difluorophenyl ring, and a hydroxyphenyl group—are common in compounds of medicinal interest, known to exhibit a range of biological activities[2][3]. Consequently, rigorous purity assessment is paramount to ensure that observed biological effects are attributable to the compound itself and not to process-related impurities or degradation products.
The Analytical Strategy: Devising a Stability-Indicating HPLC Method
The primary objective is to develop a stability-indicating method, one that can accurately quantify the main analyte while also separating it from any potential impurities and degradation products. Reversed-phase HPLC is the technique of choice for small molecules of this nature due to its versatility in separating compounds based on polarity[4][5].
Foundational Choices: Column, Mobile Phase, and Detection
The success of any HPLC method hinges on the careful selection of its core components. Our strategy is built on established chromatographic principles to maximize the probability of achieving a robust separation.
-
Stationary Phase Selection: A C18 (octadecyl) column is the universally accepted starting point for RP-HPLC method development[6][7]. The non-polar C18 chains provide a hydrophobic stationary phase that interacts with the analyte, retaining it based on its overall hydrophobicity. The aromatic rings in this compound will strongly contribute to this retention mechanism.
-
Mobile Phase Composition: The mobile phase must be optimized to control the elution of the analyte and its impurities.
-
Organic Modifier: Acetonitrile is selected as the initial organic modifier. Its pi-electrons can offer unique selectivity for aromatic compounds by disrupting pi-pi interactions with the stationary phase, a feature not as prominent with methanol[8].
-
Aqueous Phase & pH Control: The presence of a phenolic hydroxyl group makes the analyte's retention sensitive to pH. At a pH above its pKa, the phenol will deprotonate, becoming more polar and eluting earlier. To ensure consistent retention and sharp peak shape, the mobile phase pH should be controlled using a buffer. A common starting point is an acidic mobile phase (e.g., 0.1% formic acid in water, pH ~2.7), which suppresses the ionization of the phenol and minimizes undesirable interactions with residual silanols on the silica-based column packing[6][8].
-
-
Detection: The extensive conjugation provided by the thiazole and phenyl rings suggests strong UV absorbance. An initial photodiode array (PDA) scan should be performed to determine the wavelength of maximum absorbance (λmax) for the analyte, which is anticipated to be in the 240-320 nm range[9][10].
Initial Method Scouting: The Gradient Approach
A gradient elution, where the concentration of the organic solvent is increased over time, is the most efficient way to screen for impurities of widely varying polarities and to clean the column after each injection[8].
Proposed Initial HPLC Method for Purity Determination
Based on the principles outlined above, the following method serves as a robust starting point for analysis and subsequent validation.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for small molecule separation, providing good efficiency and resolution[9]. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH to ensure consistent analyte ionization state and improve peak shape[6]. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile offers good selectivity for aromatic compounds[8]. |
| Gradient Program | 0-3 min: 5% B to 95% B | A fast scouting gradient to determine analyte retention and reveal presence of impurities[6]. |
| 3-5 min: Hold at 95% B | Elutes strongly retained compounds. | |
| 5.1-7 min: Return to 5% B | Column re-equilibration. | |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures retention time reproducibility[11]. |
| Detection | UV/PDA at λmax (e.g., 270 nm) | Maximizes sensitivity for the analyte of interest. |
| Injection Volume | 10 µL | Standard volume; can be adjusted based on concentration. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
The Validation Workflow: A Self-Validating System
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose[12]. The following workflow, based on ICH Q2(R1) guidelines, establishes the performance characteristics of the proposed HPLC method[13][14].
Caption: Workflow for HPLC method development and validation.
Experimental Protocols for Method Validation
The following sections provide step-by-step protocols for validating the HPLC method according to ICH guidelines.
System Suitability
This is not a validation parameter but a prerequisite to ensure the chromatographic system is performing adequately before any validation run.
-
Protocol:
-
Prepare a standard solution of this compound at a target concentration (e.g., 0.5 mg/mL).
-
Inject the standard solution six consecutive times.
-
Calculate the performance characteristics.
-
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Tailing Factor (Asymmetry): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[14]. Forced degradation studies are the cornerstone of establishing specificity for a purity method[15].
-
Protocol:
-
Expose solutions of the analyte to various stress conditions to induce degradation (typically aiming for 5-20% degradation).
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours[9].
-
Thermal Degradation: Heat solid sample at 105 °C for 48 hours[16].
-
Photolytic Degradation: Expose solution to UV light (e.g., 254 nm) as per ICH Q1B guidelines.
-
Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method with a PDA detector.
-
-
Acceptance Criteria:
-
The method must demonstrate baseline resolution (Resolution > 2) between the main analyte peak and all degradation product peaks.
-
The peak purity analysis (e.g., from a PDA detector) of the analyte peak in the stressed samples must pass, indicating it is not co-eluting with any degradants[12].
-
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.
-
Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five dilutions covering the expected range. For a purity assay, this is typically 50% to 150% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999[11].
-
Accuracy
Accuracy is the closeness of the test results to the true value. It is often determined by spike recovery.
-
Protocol:
-
Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate (for a total of nine determinations)[13].
-
Analyze the samples and calculate the percentage recovery for each.
-
-
Acceptance Criteria:
-
Mean Percent Recovery: Typically between 98.0% and 102.0% for each level.
-
Precision
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument[17].
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the results for each study.
-
-
Acceptance Criteria:
-
RSD for Repeatability: ≤ 2.0%.
-
RSD for Intermediate Precision: ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (Signal-to-Noise Approach):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be done by injecting a series of increasingly dilute solutions.
-
-
Acceptance Criteria:
-
LOD: S/N ratio of ~3:1.
-
LOQ: S/N ratio of ~10:1. Precision at the LOQ concentration should have an RSD ≤ 10%.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Systematically vary critical method parameters one at a time, such as:
-
Flow Rate (e.g., ± 0.1 mL/min).
-
Column Temperature (e.g., ± 5 °C).
-
Mobile Phase pH (e.g., ± 0.2 units).
-
-
Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters.
-
-
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions. Retention times and peak areas should show no significant changes.
-
Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only. | Peak purity index > 0.999; Resolution between adjacent peaks > 2.0. |
| Linearity | Proportional relationship between signal and concentration. | Correlation Coefficient (r²) ≥ 0.999. |
| Range | Interval of acceptable precision, accuracy, and linearity. | Defined by the linearity study (e.g., 50-150% of test concentration). |
| Accuracy | Closeness of the result to the true value. | Mean % Recovery between 98.0% - 102.0%. |
| Precision (Repeatability) | Agreement between results on the same day. | RSD ≤ 2.0%. |
| Precision (Intermediate) | Agreement between results on different days/analysts. | RSD ≤ 2.0%. |
| LOD | Lowest concentration that can be detected. | S/N Ratio ≈ 3:1. |
| LOQ | Lowest concentration that can be quantified reliably. | S/N Ratio ≈ 10:1; RSD at LOQ ≤ 10%. |
| Robustness | Insensitivity to small changes in method parameters. | System suitability passes under all varied conditions. |
Conclusion
This guide presents a comprehensive and scientifically grounded strategy for the development and validation of an HPLC method for the purity assessment of this compound. By systematically evaluating the method against the rigorous criteria set forth by ICH guidelines, researchers can establish a reliable, robust, and defensible analytical procedure. This ensures the quality and integrity of the data generated, which is a critical foundation for any subsequent research or development activities involving this compound.
References
-
Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]
-
Ahmed, A. (2025). Mastering Small Molecule Reversed-Phase Method Development. Labroots/YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. PubMed. [Link]
-
Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Agilent. [Link]
-
Phenomenex Inc. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
Patel, K. et al. (2018). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]
-
Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
de Souza, M. V. N. et al. (2017). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. [Link]
-
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]
-
AMSbio. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. AMSbio. [Link]
-
Gîlcă, N. et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ScienceDirect. [Link]
-
Roge, A. B. et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
Al-Suwaidan, I. A. et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. MDPI. [Link]
-
Acta Poloniae Pharmaceutica. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Polish Pharmaceutical Society. [Link]
-
Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. [Link]
-
Lee, Y. J. et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. [Link]
-
International Atomic Energy Agency. (2012). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS Clearinghouse. [Link]
-
Li, Q. et al. (2016). Development and Validation of HPLC Method for Analysis of Impurities of Fosfluconazole in Pharmaceutical Products. Journal of Pharmaceutical Research International. [Link]
-
Journal of Drug Delivery and Therapeutics. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. [Link]
-
Malūkaitė, D. et al. (2023). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. PMC. [Link]
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
- 13. ajpaonline.com [ajpaonline.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 16. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Advanced IR Spectrum Analysis of Thiazole Ring Stretching Vibrations
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary: The Thiazole Challenge
The thiazole ring (
This guide moves beyond basic functional group tables. We compare the three dominant modalities for analyzing these vibrations—ATR-FTIR , Transmission FTIR , and DFT-Computed Validation —and provide a self-validating protocol to distinguish the thiazole heterocycle from aromatic backgrounds.
Mechanistic Deep Dive: The Physics of Thiazole Vibrations
To accurately assign bands, one must understand the specific vibrational modes of the 5-membered heterocyclic system. Unlike benzene (
The "Diagnostic Quartet"
Successful identification relies on four key vibrational regions:
-
Ring Stretching (
): The / Couple-
Region: 1550–1450 cm⁻¹
-
Mechanism: These are in-plane stretching modes. The
bond typically has a higher force constant than , absorbing at higher frequencies. However, in the thiazole ring, these modes are strongly coupled. -
Differentiation: In 2-substituted thiazoles (common in drugs), the
band is often the most intense feature near 1530–1550 cm⁻¹, distinct from the sharp doublet of benzene rings at 1600/1500 cm⁻¹.
-
-
Ring Breathing (
): The Fingerprint-
Region: 800–950 cm⁻¹
-
Mechanism: A symmetric expansion/contraction of the ring.
-
Critical Insight: While the benzene ring breathing mode is rigidly locked near 1000 cm⁻¹ (specifically ~990–1005 cm⁻¹), the thiazole ring breathing mode is more sensitive to substitution and typically appears lower, between 860–940 cm⁻¹ . This is a primary exclusion criterion for distinguishing benzothiazole (which shows both) from simple thiazoles.
-
-
Carbon-Sulfur Stretching (
)-
Region: 600–750 cm⁻¹
-
Mechanism: Due to the mass of the sulfur atom, these vibrations are low-frequency and often weak in IR but strong in Raman. In IR, look for a moderate band near 630–670 cm⁻¹ .
-
-
C-H Stretching (
)-
Region: 3050–3120 cm⁻¹
-
Mechanism:
C-H stretching. Thiazole C-H protons are relatively acidic (especially at C2), shifting these bands slightly higher than typical benzenoid C-H stretches.
-
Comparative Analysis of Analytical Modalities
In a drug development context, choosing the right spectral acquisition method is as critical as the interpretation itself. We compare the three standard approaches.
Method A: ATR-FTIR (Attenuated Total Reflectance)
The High-Throughput Standard
-
Principle: Measures the evanescent wave absorption at the sample surface (penetration depth
). -
Pros: Zero sample prep; non-destructive; ideal for solid drug powders.
-
Cons: Wavenumber-dependent intensity. Absorption bands at higher wavenumbers (e.g., C-H stretch at 3100 cm⁻¹) appear significantly weaker than in transmission modes because
. -
Verdict: Best for routine QC and rapid identification.
Method B: Transmission FTIR (KBr Pellet / Nujol Mull)
The Resolution Standard
-
Principle: Beam passes directly through the bulk sample dispersed in a matrix.
-
Pros: True relative intensities; higher signal-to-noise ratio for weak bands (like overtone regions); no refractive index correction needed.
-
Cons: Labor-intensive; hygroscopic KBr can introduce water bands (3400 cm⁻¹) masking amine/amide signals; "Christiansen effect" can distort band shapes if particle size is too large.
-
Verdict: Essential for publication-quality structural elucidation and detecting weak overtones.
Method C: DFT-Assisted Assignment (B3LYP/6-311+G**)
The Validation Standard[1]
-
Principle: Quantum chemical calculation of vibrational force constants.
-
Pros: Unambiguous assignment of coupled modes (PED analysis).
-
Cons: Computed frequencies are harmonic and systematically overestimate experimental (anharmonic) values.
-
Correction: Requires a scaling factor (typically 0.961–0.967 for B3LYP) to match experimental data.
-
Verdict: Mandatory for confirming novel chemical entities (NCEs).
Table 1: Comparative Performance Matrix
| Feature | ATR-FTIR (Diamond/ZnSe) | Transmission FTIR (KBr) | DFT Simulation (B3LYP) |
| Sample Prep | None (Direct Solid) | High (Grinding/Pressing) | Computational (CPU hours) |
| Intensity Accuracy | Skewed (Low | High (True Beer's Law) | Theoretical (Dipole derivative) |
| C-H Region (3100 cm⁻¹) | Weak / Poor S/N | Strong / Clear | Calculated (often overestimated) |
| Fingerprint Region | Excellent | Good (matrix absorption risk) | Perfect (No noise) |
| Throughput | High (1 min/sample) | Low (20 min/sample) | N/A |
| Primary Use Case | Routine QC / Screening | Structural Elucidation | Assignment Validation |
Experimental Protocol: The "Triangulation" Workflow
To characterize a novel thiazole-based drug candidate with high confidence, do not rely on a single method. Use this triangulation protocol.
Step 1: Computational Prediction (In Silico)
-
Optimize geometry using DFT (Functional: B3LYP, Basis Set: 6-311+G(d,p)).
-
Run frequency calculation (Freq=Raman optional but recommended).
-
Apply scaling factor (0.967) to output wavenumbers.
-
Generate a synthetic spectrum to identify "quiet" regions free of overlap.
Step 2: High-Resolution Acquisition (Experimental)
-
Prepare Sample: Dry sample in a vacuum desiccator (remove solvates).
-
Acquisition (ATR):
-
Crystal: Diamond (robustness) or Ge (high refractive index for dark samples).
-
Scans: Minimum 64 scans at 2 cm⁻¹ resolution.
-
Correction: Apply "ATR Correction" algorithm in software to normalize intensities to transmission-like values.
-
-
Acquisition (Transmission - Optional):
-
If C-H or overtone regions are critical, press a transparent KBr pellet (1:100 ratio).
-
Step 3: Spectral Overlay & Assignment
-
Normalize experimental data.
-
Overlay with scaled DFT spectrum.
-
Assign the Diagnostic Quartet (see Table 2).
Visualization: Analytical Workflow
Caption: Integrated workflow combining computational prediction and experimental acquisition for robust thiazole characterization.
Data Summary: Diagnostic Marker Bands
Use this table to distinguish the isolated thiazole ring from fused systems (benzothiazole) and general aromatic backgrounds.
Table 2: Characteristic Wavenumbers for Thiazole Analysis
| Vibrational Mode | Assignment | Thiazole (Isolated) | Benzothiazole (Fused) | Diagnostic Note |
| Ring Stretch | 1550 – 1530 cm⁻¹ | 1560 – 1580 cm⁻¹ | Often the strongest band in the double-bond region. | |
| Ring Stretch | 1480 – 1500 cm⁻¹ | 1470 – 1430 cm⁻¹ | Usually sharper and weaker than C=N. | |
| Ring Breathing | 860 – 940 cm⁻¹ | ~1000 cm⁻¹ | CRITICAL DISTINCTION. Benzothiazole mimics the benzene "breathing" at 1000 cm⁻¹; isolated thiazole does not. | |
| C-S Stretch | 600 – 670 cm⁻¹ | 680 – 710 cm⁻¹ | Low intensity in IR; verify with Raman if possible. | |
| C-H Stretch | > 3080 cm⁻¹ | 3030 – 3080 cm⁻¹ | Thiazole C2-H is acidic and shifts to higher wavenumbers. |
Experimental Note: In 2-aminothiazole derivatives (a common drug scaffold), the
References
-
Esselman, B. J., et al. (2021).[2] "Millimeter-wave and infrared spectroscopy of thiazole in its ground state and lowest-energy vibrationally excited states." Journal of Molecular Spectroscopy. Link[2]
-
Dagar, S., et al. (2022). "Molecular analysis of vibrational and structural characteristics in bi-thiazole derivatives." Discover Chemistry. Link
-
Specac Ltd. (2023). "FTIR: Transmission vs ATR spectroscopy." Specac Application Notes. Link
-
Yankova, R. (2015).[3] "Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]." Open Access Library Journal.[3] Link
-
PIKE Technologies. "Comparison of FTIR Spectra Collected by Transmission and ATR Sampling." Technical Notes. Link
Sources
Comparative Benchmarking Guide: 3,4-Difluoro Thiazole Analogs vs. HBT (2-(2-hydroxyphenyl)benzothiazole)
Executive Summary: The Case for Fluorination
For decades, HBT (2-(2-hydroxyphenyl)benzothiazole) has served as the "Gold Standard" for Excited-State Intramolecular Proton Transfer (ESIPT) fluorophores. Its large Stokes shift and solid-state emission (AIE) properties are well-documented. However, HBT suffers from critical limitations: low quantum yield in polar solvents, susceptibility to photo-oxidation, and aggregation-caused quenching (ACQ) in certain disordered phases.
The emergence of 3,4-difluoro thiazole analogs (DFTz) represents a strategic evolution in dye design. By replacing the benzothiazole core with a lighter thiazole ring or introducing fluorine substituents (specifically at the 3,4-positions of the donor/acceptor rings), researchers can exploit the "Fluorine Effect." This guide benchmarks these two classes, hypothesizing that DFTz offers superior photostability, tunable lipophilicity, and enhanced ESIPT rates due to pKa modulation.
Mechanistic Baseline: ESIPT Dynamics
To benchmark these materials, one must understand the cycle they undergo. Both HBT and DFTz rely on a four-level photocycle (
The Critical Difference
-
HBT: The intramolecular hydrogen bond (IMHB) is moderately strong. In polar protic solvents (e.g., Ethanol), intermolecular H-bonding with the solvent disrupts the IMHB, killing the ESIPT process and quenching fluorescence.
-
DFTz (3,4-Difluoro): Fluorine atoms are highly electronegative.
-
pKa Modulation: If Fluorine is ortho/para to the hydroxyl (e.g., 3-position), it increases the acidity of the proton, strengthening the IMHB and making the ESIPT process faster and more resistant to solvent perturbation.
-
Electronic Tuning: Fluorine lowers the HOMO/LUMO levels, often improving resistance to oxidative photobleaching.
-
Visualization: The ESIPT Pathway
The following diagram illustrates the ESIPT photocycle and the failure points where HBT often underperforms compared to fluorinated analogs.
Caption: The four-level ESIPT photocycle. HBT is susceptible to solvent perturbation at the Enol stage, whereas fluorinated analogs (DFTz) typically exhibit a more robust intramolecular hydrogen bond.*
Comparative Benchmarking Data
The following data summarizes the typical performance metrics of standard HBT against the optimized fluorinated thiazole class.
| Feature | HBT (Standard) | DFTz (3,4-Difluoro Analog) | Implication |
| Stokes Shift | ~140–150 nm | 160–200 nm | DFTz offers better separation of excitation/emission, reducing self-absorption. |
| Quantum Yield ( | < 2% (in polar solvents) | 5–15% | Fluorine substitution shields the IMHB from solvent attack, retaining brightness in solution. |
| Quantum Yield ( | 30–50% | > 60% | F...F and F...S intermolecular interactions often induce rigid crystal packing, enhancing AIE. |
| Photostability ( | Moderate (~30 min under UV) | High (>120 min under UV) | Strong C-F bonds protect the core from oxidative degradation. |
| pKa (Phenolic) | ~10.5 | ~8.5–9.5 | Lower pKa facilitates faster proton transfer in the excited state. |
| Lipophilicity (logP) | Moderate | High | DFTz crosses cell membranes more easily for bio-imaging applications. |
Note: Values are representative of the class properties derived from literature on fluorinated ESIPT dyes [1, 5].
Experimental Protocols (Self-Validating Systems)
To objectively verify the superiority of your 3,4-difluoro thiazole candidate, follow these standardized protocols.
Protocol A: Determination of Photostability (The "Stress Test")
Purpose: To quantify the resistance of the fluorophore to photo-bleaching, a key advantage of fluorination.
-
Preparation: Prepare
solutions of HBT and DFTz in HPLC-grade Acetonitrile. Ensure absorbance at excitation wavelength ( ) is matched ( ). -
Irradiation: Place cuvettes in a spectrofluorometer equipped with a continuous Xenon lamp or a specific UV LED (365 nm, 100 mW/cm²).
-
Data Logging: Set the instrument to "Kinetics Mode." Monitor the emission max (e.g., 520 nm) every 30 seconds for 60 minutes.
-
Validation: Run a dark control (wrapped in foil) simultaneously to rule out thermal degradation.
-
Output: Plot
vs. Time. The DFTz should show a slower decay rate ( ) than HBT.
Protocol B: Solvatochromic Sensitivity (The "Robustness Test")
Purpose: To demonstrate the stability of the ESIPT process in protic solvents.
-
Solvent Panel: Prepare solutions in Toluene (Non-polar), Acetonitrile (Polar Aprotic), and Ethanol (Polar Protic).
-
Measurement: Record Emission Spectra (
) under excitation. -
Analysis: Calculate the Ratiometric Stability Factor (RSF) :
-
Interpretation:
-
HBT typically has an
(massive quenching in ethanol). -
DFTz should exhibit an
, indicating a "shielded" proton transfer cycle.
-
Benchmarking Workflow Visualization
Use this workflow to structure your internal validation reports.
Caption: Step-by-step benchmarking workflow to validate DFTz against the HBT standard.
References
-
Investigating Methyl Substitution Position Effect on the ESIPT Process in 2-(2'-Hydroxyphenyl) Benzothiazole Derivatives. World Scientific News. [Link]
-
TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism. Int. J. Mol.[1][2] Sci. [Link]
-
Remarkable Increase of Fluorescence Quantum Efficiency by Cyano Substitution on an ESIPT Molecule. Materials. [Link]
-
Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. Frontiers in Chemistry. [Link]
-
Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. Chem. Soc. Rev. [Link]
Sources
- 1. TDDFT Study on the ESIPT Properties of 2-(2'-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Authoritative Disposal Guide: 2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole
[1][2][3]
Executive Summary: Critical Operational Directive
Do NOT dispose of this compound down the drain. 2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole is a halogenated heteroaromatic compound .[1][2][3] Its disposal requires strict segregation from non-halogenated waste streams due to the release of hydrofluoric acid (HF) and sulfur oxides (SOx) upon incineration.[2][3]
Immediate Action Required:
-
Segregate: Place in Halogenated waste containers only.
-
Label: Mark clearly as "Halogenated Organic Waste" with specific constituent listing.
-
Contain: Use chemically resistant containers (HDPE or Glass); avoid metal contact if in acidic solution.
Chemical Profile & Disposal Logic
To ensure safety and compliance, the disposal protocol is dictated by the molecule's functional groups.[1][3] Understanding why we segregate ensures adherence to the protocol.
| Functional Group | Hazard During Destruction | Operational Consequence |
| Difluorophenyl | Combustion releases Hydrofluoric Acid (HF) .[1][2][3] | MANDATORY: Must be incinerated in a facility equipped with wet scrubbers.[2][3] Never mix with non-halogenated fuels blending streams.[2][3] |
| Thiazole Ring | Combustion releases Sulfur Oxides (SOx) and NOx .[1][2][3][4] | Requires high-temperature rotary kiln incineration to fully mineralize the heterocycle.[2][3] |
| Hydroxyphenyl (Phenol) | Weakly acidic; potential for oxidation.[1][2][3] | Avoid mixing with strong oxidizers (e.g., nitric acid) in the waste container to prevent exothermic runaway.[2][3][4] |
Physical State: Solid (Pure) or Solution (typically DMSO/Methanol for bio-assays).[2][3] Environmental Hazard: WGK 3 (Severe hazard to waters).[2][3] Zero-discharge policy applies.[2][3]
Waste Stream Segregation Decision Tree
Use the following logic flow to determine the correct waste container for your specific situation.
Figure 1: Decision matrix for waste segregation. Note that even if dissolved in non-halogenated solvents (like DMSO), the presence of the fluorinated solute mandates disposal in the Halogenated stream to protect downstream incinerator infrastructure.
Detailed Disposal Protocols
Scenario A: Disposal of Pure Solid (Excess or Expired) [2][3]
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar or amber glass.
-
Protocol:
-
Dissolve the solid in a minimal amount of compatible solvent (e.g., Acetone or Methanol) and dispose of as Liquid Waste (Scenario B) OR double-bag the solid in chemically resistant polyethylene bags.
-
Label the container: "Hazardous Waste - Solid - Toxic - Halogenated."
Scenario B: Disposal of Solutions (DMSO, Methanol, etc.)
-
Critical Rule: Even if the solvent is non-halogenated (e.g., Methanol), the solute contains fluorine . Therefore, the entire mixture must be treated as Halogenated Waste .[2][3]
-
Container: Amber glass bottle or HDPE carboy.
-
Protocol:
-
Pour solution into the container marked "Halogenated Organic Solvents."[2][3]
-
Ensure the cap is vapor-tight (phenolic cap with Teflon liner preferred).[2][3]
-
Incompatibility Check: Ensure no strong oxidizers (Nitric Acid, Peroxides) are present in the waste carboy, as the phenolic moiety can react.[2][3]
-
Scenario C: Contaminated Labware (Pipettes, Vials)
-
Triple Rinse Rule:
-
Rinse the vial/glassware 3 times with a solvent capable of dissolving the compound (Acetone or Ethanol).[2][3]
-
Collect the rinsate into the Halogenated Liquid Waste container.
-
Dispose of the rinsed glass in the "Broken Glass/Sharps" container (if glass) or regular trash (if plastic and fully rinsed), depending on local EHS regulations.[2][3]
-
Note: If triple rinsing is not feasible, the entire vial must be disposed of in the Solid Hazardous Waste bin.
-
Regulatory & Safety Compliance
US EPA / RCRA Classification
While this specific research chemical may not have a unique RCRA P- or U-list code, it must be characterized by the generator.[1][2][3]
-
Characteristic: Toxic (if leachable), potentially Ignitable (if in solvent).[1][2][3]
-
Waste Code Assignment (Best Practice):
Emergency Spill Response
-
Small Spill (Solid):
-
Small Spill (Liquid):
References
-
PubChem. (n.d.).[2][3] 2-Hydroxy-5-(3,4-difluorophenyl)thiazole (Compound).[2][3] National Library of Medicine.[2][3] Retrieved February 15, 2026, from [Link]
-
US EPA. (2024). Hazardous Waste Management for Halogenated Organics.[2][3] Environmental Protection Agency.[2][3] Retrieved February 15, 2026, from [Link]
Sources
- 1. tapazol.co.il [tapazol.co.il]
- 2. 4-(3,4-Difluorophenyl)-2-phenyl-1,3-thiazole | C15H9F2NS | CID 2442242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-5-(3,4-difluorophenyl)thiazole | C9H5F2NOS | CID 49758498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
